3-(3-Fluorophenyl)prop-2-yn-1-ol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(3-fluorophenyl)prop-2-yn-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FO/c10-9-5-1-3-8(7-9)4-2-6-11/h1,3,5,7,11H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFRFIQXWHWFEAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C#CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50382222 | |
| Record name | 3-(3-fluorophenyl)prop-2-yn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50382222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
197239-54-6 | |
| Record name | 3-(3-fluorophenyl)prop-2-yn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50382222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 3-(3-Fluorophenyl)prop-2-yn-1-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 3-(3-fluorophenyl)prop-2-yn-1-ol, a valuable building block in medicinal chemistry and materials science. The document details the most common synthetic route, reaction conditions, and characterization data, presented in a format tailored for professionals in the field of chemical research and development.
Introduction
This compound is a propargyl alcohol derivative incorporating a meta-substituted fluorophenyl group. The presence of the fluorine atom can significantly influence the compound's physicochemical properties, including metabolic stability and binding affinity to biological targets, making it an attractive intermediate for the synthesis of novel pharmaceutical agents and functional materials. The primary and most efficient method for its synthesis is the Sonogashira cross-coupling reaction.
Synthetic Protocol: Sonogashira Coupling
The Sonogashira coupling reaction provides a powerful and versatile method for the formation of carbon-carbon bonds between sp-hybridized carbon atoms of terminal alkynes and sp²-hybridized carbon atoms of aryl or vinyl halides. In the synthesis of this compound, this involves the coupling of a 3-fluorophenyl halide with propargyl alcohol.
Reaction Scheme
The general reaction scheme for the Sonogashira coupling to produce this compound is depicted below. The preferred aryl halide is typically 1-iodo-3-fluorobenzene due to its higher reactivity compared to the corresponding bromide or chloride, often leading to higher yields and milder reaction conditions.
Figure 1: General Sonogashira reaction scheme.
Experimental Protocol
This protocol is a representative procedure based on established Sonogashira coupling methodologies. Optimization may be required based on laboratory conditions and reagent purity.
Materials:
-
1-Iodo-3-fluorobenzene
-
Propargyl alcohol
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), add 1-iodo-3-fluorobenzene (1.0 eq).
-
Dissolve the aryl halide in anhydrous THF.
-
To the stirred solution, add propargyl alcohol (1.2-1.5 eq), followed by triethylamine (2.0-3.0 eq).
-
Add the palladium catalyst, bis(triphenylphosphine)palladium(II) dichloride (0.02-0.05 eq), and the copper(I) co-catalyst, copper(I) iodide (0.04-0.10 eq).
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench by adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Data Presentation
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 197239-54-6 | [1] |
| Molecular Formula | C₉H₇FO | [1] |
| Molecular Weight | 150.15 g/mol | [1] |
| Appearance | Expected to be a liquid or low-melting solid | |
| Boiling Point | Not reported | |
| Melting Point | Not reported |
Reaction Parameters and Expected Outcome
| Parameter | Typical Value/Condition | Notes |
| Reactant Ratio | 1:1.2 to 1:1.5 (Aryl Halide:Alkyne) | A slight excess of the alkyne is often used to ensure complete consumption of the more expensive halide. |
| Catalyst Loading (Pd) | 2-5 mol% | Lower catalyst loadings may be possible with highly active catalyst systems. |
| Co-catalyst Loading (Cu) | 4-10 mol% | |
| Base | Triethylamine, Diisopropylamine | The base neutralizes the hydrohalic acid formed during the reaction. |
| Solvent | THF, DMF, Acetonitrile | Anhydrous conditions are generally preferred. |
| Temperature | Room Temperature to 50 °C | Higher temperatures may be required for less reactive halides (e.g., bromides). |
| Reaction Time | 2-24 hours | Monitored by TLC until completion. |
| Typical Yield | 70-90% | Yields are highly dependent on the specific conditions and purity of reagents. |
Spectroscopic Data (Predicted)
-
¹H NMR (CDCl₃, 400 MHz):
-
Aromatic protons: δ 6.9-7.4 ppm (m, 4H)
-
Hydroxymethyl protons (-CH₂OH): δ ~4.5 ppm (s, 2H)
-
Hydroxyl proton (-OH): A broad singlet, chemical shift can vary depending on concentration and solvent.
-
-
¹³C NMR (CDCl₃, 100 MHz):
-
Alkynyl carbons: δ ~80-90 ppm
-
Hydroxymethyl carbon (-CH₂OH): δ ~51 ppm
-
Aromatic carbons: δ ~115-165 ppm (with C-F coupling)
-
-
IR (thin film, cm⁻¹):
-
O-H stretch (alcohol): ~3300-3400 (broad)
-
C≡C stretch (alkyne): ~2200-2250 (weak)
-
C-F stretch: ~1100-1250
-
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Figure 2: Experimental workflow for synthesis.
Sonogashira Catalytic Cycle
The following diagram outlines the generally accepted catalytic cycle for the Sonogashira coupling reaction.
Figure 3: Sonogashira catalytic cycle.
Conclusion
The Sonogashira coupling reaction is a highly effective and reliable method for the synthesis of this compound. This guide provides a robust starting point for researchers to produce this valuable intermediate. The provided protocols and data, while based on established chemical principles, should be adapted and optimized for specific laboratory settings. Further characterization of the final product using modern analytical techniques is recommended to confirm its identity and purity.
References
An In-depth Technical Guide to the Chemical Properties of 3-(3-Fluorophenyl)prop-2-yn-1-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known chemical and physical properties of 3-(3-Fluorophenyl)prop-2-yn-1-ol (CAS No: 197239-54-6). While this compound is recognized as a valuable intermediate in organic synthesis, particularly for the development of fluorinated bioactive molecules, detailed experimental data regarding its synthesis, spectroscopic characterization, and biological activity are not extensively available in peer-reviewed literature. This guide consolidates the available information from chemical databases and supplier specifications, and where data is absent, it provides context based on structurally related compounds. The content is intended to support researchers and professionals in drug discovery and chemical synthesis by providing a foundational understanding of this compound.
Chemical and Physical Properties
This compound is a fluorinated aromatic propargyl alcohol. The presence of the fluorine atom can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it an attractive building block in medicinal chemistry.[1]
General Information
| Identifier | Value | Source(s) |
| IUPAC Name | This compound | [2] |
| CAS Number | 197239-54-6 | [3] |
| Molecular Formula | C₉H₇FO | [3] |
| Molecular Weight | 150.15 g/mol | [3] |
| Canonical SMILES | C1=CC(=CC(=C1)F)C#CCO | [2] |
| InChI Key | AFRFIQXWHWFEAW-UHFFFAOYSA-N | [2] |
Physicochemical Data
Quantitative experimental data for several physical properties of this compound are limited. The following table includes available data, noting when values are predicted rather than experimentally determined. For context, experimental data for the closely related, non-fluorinated analog, 3-Phenyl-2-propyn-1-ol, is also provided where available.
| Property | Value for this compound | Value for 3-Phenyl-2-propyn-1-ol (for comparison) | Source(s) |
| Melting Point | Data Not Available | 119-122 °C | [4] |
| Boiling Point | Data Not Available | 137-138 °C | [4] |
| Flash Point | 113.4 °C | >110 °C | [4] |
| Refractive Index | 1.558 | 1.5850 | [4] |
| Vapor Pressure | 0.0137 mmHg at 25°C | 0.019 mmHg at 25°C | [4] |
| Solubility | Data Not Available | Soluble in ether, acetone, benzene, chloroform, ethyl acetate, methanol | [4] |
Synthesis and Purification
Below is a generalized workflow for the synthesis of arylpropargyl alcohols, which could be adapted for the synthesis of this compound.
Experimental Protocols
Specific, validated experimental protocols for the synthesis and purification of this compound are not available in the public domain. Researchers should develop a procedure based on established methods for Sonogashira couplings of aryl halides with terminal alkynes, with careful optimization of reaction conditions (catalyst, base, solvent, and temperature).
Purification would likely involve standard techniques such as column chromatography on silica gel, using a solvent system such as a mixture of hexane and ethyl acetate.
Spectroscopic Data
Experimentally obtained and verified spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound are not available in published literature. The following represents expected spectral characteristics based on the structure of the molecule and data for similar compounds.
-
¹H NMR: Expected signals would include aromatic protons (with coupling patterns influenced by the fluorine substituent), a singlet or triplet for the hydroxyl proton, and a singlet for the methylene protons adjacent to the alcohol.
-
¹³C NMR: Aromatic carbons would appear in the range of 110-165 ppm, with the carbon attached to fluorine showing a large one-bond C-F coupling constant. The acetylenic carbons would be expected in the 80-90 ppm region, and the methylene carbon adjacent to the oxygen would be in the 50-65 ppm range.
-
IR Spectroscopy: Characteristic peaks would include a broad O-H stretch around 3300 cm⁻¹, a C≡C stretch around 2200-2250 cm⁻¹, and C-F stretching vibrations in the 1000-1300 cm⁻¹ region.
-
Mass Spectrometry: The molecular ion peak [M]⁺ would be expected at m/z = 150.0481 (monoisotopic mass).
Biological Activity and Applications in Drug Discovery
While specific studies detailing the biological activity of this compound are not publicly available, its structural motifs are of significant interest in drug discovery. The 3-fluorophenyl group is a common substituent in many drug candidates, where the fluorine atom can enhance metabolic stability and binding affinity.[1] The propargyl alcohol moiety provides a versatile handle for further chemical modifications through reactions such as click chemistry or Sonogashira coupling.[1]
This compound is therefore considered a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.
Safety and Handling
Detailed toxicological data for this compound are not available. Therefore, it should be handled with the standard precautions for a research chemical of unknown toxicity.
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
Conclusion
This compound is a chemical compound with potential applications as an intermediate in the synthesis of pharmaceuticals and other bioactive molecules. While its basic chemical identifiers are known, a significant gap exists in the publicly available, peer-reviewed literature regarding its detailed experimental properties, including a validated synthesis protocol, comprehensive spectroscopic data, and specific biological activity. Researchers interested in utilizing this compound should perform their own characterization and safety assessments. The information provided in this guide serves as a starting point for such endeavors.
References
An In-depth Technical Guide to 3-(3-Fluorophenyl)prop-2-yn-1-ol (CAS: 197239-54-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-(3-Fluorophenyl)prop-2-yn-1-ol (CAS number: 197239-54-6), a fluorinated propargyl alcohol derivative. This document collates available information on its chemical and physical properties, synthesis, and potential applications, with a particular focus on its role as a versatile intermediate in medicinal chemistry and drug discovery. While specific biological activity data for this compound is not extensively published, its structural motifs are present in molecules with documented pharmacological relevance. This guide aims to serve as a foundational resource for researchers interested in utilizing this compound in their scientific endeavors.
Chemical and Physical Properties
This compound is a chemical compound with the molecular formula C₉H₇FO.[1][2] Its key identifiers and physicochemical properties are summarized in the table below. The presence of a fluorine atom can influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it an attractive building block in the design of novel therapeutic agents. The propargyl alcohol moiety provides a reactive handle for a variety of chemical transformations.
| Property | Value | Source |
| CAS Number | 197239-54-6 | [1][2] |
| Molecular Formula | C₉H₇FO | [1][2] |
| Molecular Weight | 150.15 g/mol | [1][2] |
| IUPAC Name | This compound | [1] |
| Synonyms | 3-(3-Fluorophenyl)-2-propyn-1-ol, 3-(3-Fluoro-phenyl)-prop-2-yn-1-ol | [1] |
| Canonical SMILES | C1=CC(=CC(=C1)F)C#CCO | [1] |
| InChI Key | AFRFIQXWHWFEAW-UHFFFAOYSA-N | [1] |
Synthesis
Proposed Synthetic Pathway: Sonogashira Coupling
A plausible and commonly employed method for the synthesis of this compound involves the Sonogashira coupling of 1-fluoro-3-iodobenzene (or the corresponding bromide) with propargyl alcohol. This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.
Caption: Proposed Sonogashira coupling for the synthesis of this compound.
General Experimental Protocol for Sonogashira Coupling
The following is a generalized experimental protocol based on standard Sonogashira coupling procedures. Note: This is a representative protocol and would require optimization for the specific substrates.
Materials:
-
1-Fluoro-3-iodobenzene
-
Propargyl alcohol
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Amine base (e.g., triethylamine, diisopropylamine)
-
Anhydrous solvent (e.g., tetrahydrofuran (THF), dimethylformamide (DMF))
Procedure:
-
To an oven-dried flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst and copper(I) iodide.
-
Add the anhydrous solvent, followed by the amine base.
-
To this mixture, add 1-fluoro-3-iodobenzene and propargyl alcohol.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or GC-MS).
-
Upon completion, quench the reaction with an aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Potential Applications in Drug Development
While specific biological data for this compound is scarce in the public domain, its structural features are found in various biologically active molecules. The fluorophenyl group is a common substituent in medicinal chemistry, often introduced to enhance metabolic stability, binding affinity, and bioavailability. The propargyl alcohol moiety serves as a versatile handle for further chemical modifications, including "click" chemistry, Sonogashira couplings, and other C-C and C-heteroatom bond-forming reactions.
This compound could potentially serve as a key intermediate in the synthesis of:
-
Kinase inhibitors: Many kinase inhibitors incorporate substituted aromatic and heteroaromatic rings.
-
Receptor agonists or antagonists: The structural framework could be elaborated to target various cell surface or nuclear receptors.
-
Enzyme inhibitors: The alkyne functionality can be used to form covalent bonds with active site residues of certain enzymes.
The logical workflow for utilizing this compound in a drug discovery program is outlined below.
Caption: A typical workflow for utilizing this compound in a drug discovery program.
Biological Data
As of the date of this document, there is no publicly available quantitative biological data, such as IC₅₀ or Kᵢ values, for this compound. Similarly, no specific signaling pathways have been identified as being modulated by this compound. Research in this area is warranted to explore the potential pharmacological profile of this molecule and its derivatives.
Conclusion
This compound is a readily accessible synthetic intermediate with significant potential in the field of medicinal chemistry. Its combination of a fluorinated aromatic ring and a reactive propargyl alcohol functionality makes it an attractive starting point for the synthesis of diverse compound libraries for drug discovery. While its own biological activity remains to be thoroughly investigated, its value as a versatile building block is clear. This technical guide provides a foundation for researchers to understand and utilize this compound in their synthetic and medicinal chemistry programs. Further research is encouraged to elucidate its biological properties and expand its applications.
References
Spectroscopic and Synthetic Insights into 3-(3-Fluorophenyl)prop-2-yn-1-ol: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(3-Fluorophenyl)prop-2-yn-1-ol is a fluorinated aromatic propargyl alcohol derivative. The presence of the fluorine atom and the propargyl alcohol moiety makes it a valuable building block in medicinal chemistry and materials science. Fluorine substitution can significantly modulate the physicochemical and biological properties of molecules, including metabolic stability and binding affinity. The propargyl alcohol group offers a versatile handle for various chemical transformations, such as click chemistry and Sonogashira coupling reactions. This technical guide provides a summary of the available spectroscopic data for this compound and a general experimental protocol for its synthesis.
Physicochemical Properties
Basic physicochemical properties of this compound are summarized in the table below.[1][2][][4]
| Property | Value | Source |
| Molecular Formula | C₉H₇FO | [1][2][4] |
| Molecular Weight | 150.15 g/mol | [1][2][4] |
| CAS Number | 197239-54-6 | [2] |
Spectroscopic Data
¹H NMR Spectroscopy (Predicted)
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~7.3-7.5 | m | Aromatic-H |
| ~7.0-7.2 | m | Aromatic-H |
| ~4.4 | s | -CH₂- |
| ~2.0 | t | -OH |
¹³C NMR Spectroscopy (Predicted)
| Chemical Shift (δ) ppm | Assignment |
| ~162 (d, J ≈ 245 Hz) | C-F |
| ~130 (d, J ≈ 8 Hz) | Aromatic C-H |
| ~124 (d, J ≈ 3 Hz) | Aromatic C-H |
| ~122 | Aromatic C-C≡ |
| ~116 (d, J ≈ 21 Hz) | Aromatic C-H |
| ~114 (d, J ≈ 23 Hz) | Aromatic C-H |
| ~87 | -C≡C- |
| ~83 | -C≡C- |
| ~51 | -CH₂- |
Infrared (IR) Spectroscopy (Typical Absorptions)
| Wavenumber (cm⁻¹) | Functional Group |
| 3400-3200 (broad) | O-H stretch |
| ~3300 | ≡C-H stretch (if terminal alkyne) |
| ~2260-2100 | C≡C stretch |
| ~1600, 1480 | Aromatic C=C stretch |
| ~1250 | C-F stretch |
| ~1050 | C-O stretch |
Mass Spectrometry
| m/z | Interpretation |
| 150.05 | [M]⁺ (Calculated Exact Mass: 150.0481)[1][4] |
| 133 | [M-OH]⁺ |
| 121 | [M-CH₂OH]⁺ |
| 101 | [C₆H₄F]⁺ |
Experimental Protocols
A detailed, experimentally verified protocol for the synthesis of this compound is not explicitly available. However, a general and plausible synthetic route would involve a Sonogashira coupling reaction between 1-ethynyl-3-fluorobenzene and paraformaldehyde.
General Synthesis of this compound via Sonogashira Coupling
Materials:
-
1-ethynyl-3-fluorobenzene
-
Paraformaldehyde
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Base (e.g., triethylamine, diisopropylamine)
-
Anhydrous solvent (e.g., THF, DMF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst and copper(I) iodide.
-
Add the anhydrous solvent, followed by 1-ethynyl-3-fluorobenzene and paraformaldehyde.
-
Add the base to the reaction mixture.
-
Stir the mixture at room temperature or heat as required, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction with an aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Spectroscopic Analysis:
The purified product would then be characterized by standard spectroscopic methods:
-
¹H NMR and ¹³C NMR: Spectra would be recorded on a high-field NMR spectrometer using a deuterated solvent such as CDCl₃ or DMSO-d₆.
-
IR Spectroscopy: An IR spectrum would be obtained using a Fourier-transform infrared (FTIR) spectrometer.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the synthesis and characterization of this compound.
Caption: Synthetic and analytical workflow for this compound.
Conclusion
References
3-(3-Fluorophenyl)prop-2-yn-1-ol molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(3-Fluorophenyl)prop-2-yn-1-ol is a fluorinated aromatic propargyl alcohol of significant interest in medicinal chemistry and drug discovery. Its structural motifs—a fluorophenyl group, an alkyne, and a primary alcohol—make it a versatile building block for the synthesis of complex organic molecules. The presence of the fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of parent compounds, while the alkyne and alcohol functionalities serve as handles for a variety of chemical transformations, including coupling reactions and derivatizations. This guide provides a comprehensive overview of its molecular properties, a detailed synthetic protocol, and its applications in synthetic chemistry.
Molecular Properties
The fundamental molecular characteristics of this compound are summarized below. These properties are crucial for its use in chemical synthesis and for the characterization of its derivatives.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₇FO | [1][2] |
| Molecular Weight | 150.15 g/mol | [1][2] |
| Appearance | Liquid | [3] |
| CAS Number | 197239-54-6 | [1][2] |
Synthesis
The most common and efficient method for the synthesis of this compound is the Sonogashira coupling reaction. This palladium-catalyzed cross-coupling reaction forms a carbon-carbon bond between a terminal alkyne (propargyl alcohol) and an aryl halide (a halogenated 3-fluorobenzene).
Experimental Protocol: Sonogashira Coupling
This protocol describes a representative procedure for the synthesis of this compound from 1-iodo-3-fluorobenzene and propargyl alcohol.
Materials:
-
1-iodo-3-fluorobenzene
-
Propargyl alcohol
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1-iodo-3-fluorobenzene (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq), and copper(I) iodide (0.04 eq).
-
Add anhydrous triethylamine and anhydrous tetrahydrofuran to the flask.
-
To this stirred mixture, add propargyl alcohol (1.5 eq) dropwise at room temperature.
-
The reaction mixture is then heated to a specified temperature (e.g., 50 °C) and stirred for a period of time (e.g., 4-8 hours), with reaction progress monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is redissolved in ethyl acetate and washed with a saturated aqueous solution of ammonium chloride, followed by brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo.
-
The crude product is purified by flash column chromatography on silica gel to yield this compound.
Applications in Drug Discovery and Organic Synthesis
This compound is primarily utilized as a synthetic intermediate. Its alkyne functionality is particularly valuable for "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to form stable triazole linkages. This reaction is widely employed in medicinal chemistry to conjugate the fluorophenylpropynol moiety to other molecules of interest, such as peptides, carbohydrates, or other small molecules, to create novel drug candidates.
The hydroxyl group can be further modified, for instance, through oxidation to the corresponding aldehyde or acid, or by etherification or esterification, to introduce additional diversity and functionality into the target molecules.
Logical and Experimental Workflows
The following diagrams illustrate the logical workflow for determining the compound's properties and a typical experimental workflow for its synthesis.
Caption: Logical workflow for determining molecular formula and weight.
Caption: Experimental workflow for the synthesis of the target compound.
References
In-depth Technical Guide: 3-(3-Fluorophenyl)prop-2-yn-1-ol
An authoritative resource for researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of 3-(3-Fluorophenyl)prop-2-yn-1-ol. The information is curated to support research and development endeavors in medicinal chemistry and related fields.
Chemical Identity and Properties
This compound is a synthetic organic compound featuring a fluorinated phenyl ring coupled to a propargyl alcohol moiety. The presence of the fluorine atom can significantly influence the molecule's physicochemical and pharmacological properties, such as metabolic stability and binding affinity to biological targets.[1]
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[2] |
| CAS Number | 197239-54-6 | PubChem[2] |
| Molecular Formula | C₉H₇FO | PubChem[2] |
| Molecular Weight | 150.15 g/mol | PubChem[2] |
| Canonical SMILES | C1=CC(=CC(=C1)F)C#CCO | PubChem[2] |
| InChI Key | AFRFIQXWHWFEAW-UHFFFAOYSA-N | PubChem[2] |
Synthesis Protocol: Sonogashira Coupling
The primary synthetic route to this compound is the Sonogashira cross-coupling reaction. This powerful and versatile method forms a carbon-carbon bond between a terminal alkyne (propargyl alcohol) and an aryl halide (an iodo- or bromobenzene derivative).[3][4]
General Experimental Protocol
This protocol is a representative procedure based on established Sonogashira coupling methodologies. Optimization of reaction conditions may be necessary to achieve the desired yield and purity.
Materials:
-
1-fluoro-3-iodobenzene (or 1-bromo-3-fluorobenzene)
-
Propargyl alcohol
-
Palladium catalyst (e.g., Bis(triphenylphosphine)palladium(II) dichloride - PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Anhydrous amine base (e.g., triethylamine (Et₃N) or diisopropylethylamine (DIPEA))
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF))
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., 1-5 mol%) and copper(I) iodide (e.g., 2-10 mol%).
-
Add the anhydrous solvent and the amine base. Stir the mixture at room temperature to ensure dissolution.
-
Add 1-fluoro-3-iodobenzene (1.0 equivalent).
-
Slowly add propargyl alcohol (1.1-1.5 equivalents) to the reaction mixture via syringe.
-
The reaction mixture is stirred at room temperature or heated (typically 40-70 °C) and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent such as ethyl acetate.
-
The mixture is then filtered through a pad of celite to remove the catalyst.
-
The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield this compound.
Synthesis Workflow
Potential Biological Applications and Experimental Protocols
While direct biological data for this compound is not extensively available in the public domain, the presence of the 3-fluorophenyl moiety in known bioactive molecules suggests potential avenues for investigation.
Aurora Kinase B Inhibition
The serine/threonine kinase Aurora B is a key regulator of mitosis, and its overexpression is implicated in various cancers.[1][5] Several known Aurora B inhibitors feature an N-(3-fluorophenyl)acetamide scaffold, indicating that the 3-fluorophenyl group may be a key pharmacophore for binding to this kinase.[5] It is plausible that this compound could serve as a precursor or fragment for the development of novel Aurora B inhibitors.
Experimental Protocol: In Vitro Aurora B Kinase Assay (Luminescent)
This protocol is based on the ADP-Glo™ Kinase Assay and is suitable for screening compounds for Aurora B inhibitory activity.[2][3][4][6]
Materials:
-
Recombinant human Aurora B kinase
-
Kinase substrate (e.g., Myelin Basic Protein)
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
This compound (dissolved in DMSO)
-
ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)
-
96-well white opaque plates
Procedure:
-
Prepare serial dilutions of this compound in kinase assay buffer. The final DMSO concentration should not exceed 1%.
-
In a 96-well plate, add the test compound dilutions. Include positive (enzyme, no inhibitor) and negative (no enzyme) controls.
-
Add the substrate and ATP mixture to all wells.
-
Initiate the kinase reaction by adding the diluted Aurora B kinase to the wells.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.
Aurora B Signaling Pathway in Mitosis
Antibacterial Activity
The structural motifs present in this compound are found in various compounds with demonstrated antibacterial properties. Therefore, it is worthwhile to evaluate this molecule for its potential to inhibit bacterial growth.
Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This is a standard method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 5 x 10⁵ CFU/mL
Procedure:
-
Perform serial two-fold dilutions of this compound in CAMHB in a 96-well plate.
-
Add the standardized bacterial inoculum to each well.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which there is no visible bacterial growth.
Workflow for Antibacterial Screening
References
- 1. Identification of an Aurora kinase inhibitor specific for the Aurora B isoform - PMC [pmc.ncbi.nlm.nih.gov]
- 2. promega.com [promega.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. Aurora B Kinase Enzyme System [promega.kr]
- 5. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Synthesis of 3-(3-Fluorophenyl)prop-2-yn-1-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathway for producing 3-(3-fluorophenyl)prop-2-yn-1-ol, a valuable intermediate in organic synthesis and drug discovery. The core of this synthesis lies in the robust and versatile Sonogashira coupling reaction, a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl halide.
Core Synthetic Strategy: The Sonogashira Coupling
The most prevalent and efficient method for the synthesis of this compound is the palladium-catalyzed Sonogashira cross-coupling reaction.[1][2] This reaction typically involves the coupling of a terminal alkyne, in this case, propargyl alcohol (prop-2-yn-1-ol), with an aryl halide, specifically a 3-fluorophenyl halide. The general transformation is depicted below:
References
An In-depth Technical Guide on the Stability and Storage of 3-(3-Fluorophenyl)prop-2-yn-1-ol
For researchers, scientists, and professionals in drug development, understanding the stability and proper storage of chemical compounds is paramount to ensure experimental reproducibility, safety, and the integrity of research outcomes. This guide provides a comprehensive overview of the stability and recommended storage conditions for 3-(3-Fluorophenyl)prop-2-yn-1-ol, a fluorinated acetylenic alcohol of interest in synthetic chemistry and medicinal research.
Chemical Properties and Stability Profile
This compound is a solid with a melting point range of 150-155 °C. The molecule's structure, featuring a fluorophenyl group, a propargyl alcohol moiety, and a terminal alkyne, dictates its reactivity and stability. Under standard ambient conditions, such as room temperature, the compound is chemically stable. However, its stability can be compromised by exposure to certain environmental factors.
Key Stability Considerations:
-
Thermal Stress: Elevated temperatures, sparks, and open flames should be avoided.[1] Strong heating can potentially lead to the formation of explosive mixtures with air.
-
Oxidative Degradation: As with many organic compounds, especially those containing alcohol and alkyne functionalities, this compound is incompatible with strong oxidizing agents.[1] Contact with such agents could lead to degradation of the molecule.
-
Moisture: Exposure to moisture should be avoided.[1] It is recommended to store the compound in a dry environment.[1][2]
Recommended Storage Conditions
To maintain the integrity and purity of this compound, adherence to proper storage protocols is essential. The following table summarizes the recommended storage conditions based on available safety data sheets.
| Parameter | Recommendation | Source(s) |
| Container | Tightly closed container. | [1][2] |
| Atmosphere | Store in a dry, well-ventilated place. | [1][2] |
| Temperature | Store in a cool place; one source specifies 2-8°C. | [2][3] |
| Security | Store locked up or in an area accessible only to qualified or authorized persons. | |
| Incompatibilities | Keep away from strong oxidizing agents. | [1] |
| Conditions to Avoid | Heat, sparks, open flames, sources of ignition, and exposure to moisture. | [1] |
Hypothetical Degradation Pathway
While specific degradation products for this compound are not detailed in the available literature, a hypothetical degradation pathway can be postulated based on the functional groups present in the molecule. The primary alcohol is susceptible to oxidation, and the alkyne bond can undergo various reactions.
Caption: A potential degradation pathway involving oxidation of the primary alcohol.
Experimental Protocol for Stability Assessment
The following is a generalized protocol for assessing the stability of this compound under various conditions. This protocol can be adapted for specific laboratory capabilities and research needs.
Objective: To evaluate the stability of this compound under accelerated degradation conditions (e.g., heat, light, humidity, and in the presence of an oxidizing agent).
Materials and Methods:
-
Sample Preparation:
-
Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., acetonitrile or methanol).
-
Aliquot the stock solution into separate vials for each stress condition.
-
-
Stress Conditions:
-
Thermal Stress: Incubate samples at elevated temperatures (e.g., 40°C, 60°C, 80°C) for a defined period.
-
Photostability: Expose samples to a controlled light source (e.g., a photostability chamber with UV and visible light). Wrap control samples in aluminum foil.
-
Humidity: Store samples in a humidity chamber at a controlled relative humidity (e.g., 75% RH).
-
Oxidative Stress: Add a controlled amount of an oxidizing agent (e.g., a dilute solution of hydrogen peroxide) to the sample.
-
-
Time Points:
-
Collect samples at various time points (e.g., 0, 24, 48, 72 hours, and 1 week).
-
-
Analytical Method:
-
Use a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector or Mass Spectrometry (MS) detector.
-
HPLC Method Parameters (Example):
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a wavelength determined by the UV spectrum of the compound, or MS for peak identification.
-
-
-
Data Analysis:
-
Quantify the peak area of the parent compound at each time point.
-
Calculate the percentage of degradation.
-
Identify any major degradation products by comparing the chromatograms of stressed and unstressed samples. Mass spectrometry can be used to elucidate the structure of the degradation products.
-
Workflow for Chemical Stability Testing
The following diagram illustrates a typical workflow for conducting a chemical stability study.
Caption: A generalized workflow for assessing the stability of a chemical compound.
Conclusion
While this compound is stable under standard ambient conditions, its integrity can be compromised by exposure to heat, light, moisture, and oxidizing agents. For research and development purposes, it is crucial to store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances. The provided experimental protocol and workflow offer a framework for conducting detailed stability studies to ensure the quality and reliability of this compound in scientific applications.
References
An In-depth Technical Guide to 3-(3-Fluorophenyl)prop-2-yn-1-ol for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial availability, physicochemical properties, synthesis, and potential applications of 3-(3-Fluorophenyl)prop-2-yn-1-ol, a valuable building block for medicinal chemistry and drug discovery.
Commercial Availability
This compound is readily available from several commercial suppliers. The typical purity offered is around 95%. For research and development purposes, it is available in quantities ranging from milligrams to grams.
Table 1: Commercial Suppliers of this compound
| Supplier | Purity | Available Quantities |
| Sigma-Aldrich | ≥95% | Inquire for details |
| Santa Cruz Biotechnology | Inquire for details | Inquire for details |
| Advanced ChemBlocks | 95% | Inquire for details |
| MySkinRecipes | ≥95% | 100mg, 250mg, 1g |
| BOC Sciences | Inquire for details | Inquire for details |
Physicochemical and Spectroscopic Data
A summary of the key physical, chemical, and computed properties of this compound is provided below. This data is essential for its handling, characterization, and use in chemical reactions.
Table 2: Physicochemical and Computed Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 197239-54-6 | [1] |
| Molecular Formula | C₉H₇FO | [1] |
| Molecular Weight | 150.15 g/mol | [1] |
| Appearance | Not specified (likely an oil or low-melting solid) | |
| Boiling Point | 247.3 °C (predicted) | |
| Density | 1.20±0.1 g/cm³ (predicted) | |
| Flash Point | 113.4 °C (predicted) | |
| Refractive Index | 1.558 (predicted) | |
| XLogP3 | 1.5 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
| Rotatable Bond Count | 1 | [1] |
-
¹H NMR (CDCl₃, predicted): δ ~7.2-7.4 (m, 1H, Ar-H), ~7.0-7.2 (m, 2H, Ar-H), ~6.9-7.0 (m, 1H, Ar-H), 4.5 (s, 2H, -CH₂OH), ~2.0 (t, 1H, -OH).
-
¹³C NMR (CDCl₃, predicted): δ ~162 (d, J=245 Hz, C-F), ~130 (d, J=8 Hz), ~125 (d, J=3 Hz), ~116 (d, J=21 Hz), ~114 (d, J=23 Hz), ~85 (C≡C), ~83 (C≡C), ~51 (-CH₂OH).
-
IR (neat, predicted): ν ~3350 cm⁻¹ (O-H stretch, broad), ~2230 cm⁻¹ (C≡C stretch), ~1600, 1580, 1480 cm⁻¹ (C=C aromatic stretch), ~1250 cm⁻¹ (C-F stretch).
-
Mass Spectrometry (EI, predicted): m/z 150 (M⁺), 133, 121, 101.
Experimental Protocols
Plausible Synthesis via Sonogashira Coupling
The most common and efficient method for the synthesis of aryl alkynes is the Sonogashira coupling. The following is a plausible, detailed protocol for the synthesis of this compound based on standard Sonogashira reaction conditions.
Reaction Scheme:
Materials:
-
Propargyl alcohol
-
1-Fluoro-3-iodobenzene
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N) or Diisopropylamine (DIPA)
-
Anhydrous tetrahydrofuran (THF) or another suitable solvent
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk line or glovebox)
-
Magnetic stirrer and heating plate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add bis(triphenylphosphine)palladium(II) dichloride (0.02 eq) and copper(I) iodide (0.04 eq).
-
Add anhydrous triethylamine (3 eq) and anhydrous THF.
-
Stir the mixture at room temperature for 15 minutes to form the catalyst complex.
-
Add 1-fluoro-3-iodobenzene (1 eq) to the reaction mixture.
-
Slowly add propargyl alcohol (1.2 eq) dropwise to the flask.
-
Heat the reaction mixture to 50-60 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite to remove the catalyst residues and wash the pad with THF.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
Safety Precautions:
-
Handle all reagents and solvents in a well-ventilated fume hood.
-
Palladium catalysts and copper iodide can be toxic; avoid inhalation and skin contact.
-
Triethylamine is a corrosive and flammable liquid.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Applications in Drug Discovery
This compound serves as a key intermediate in the synthesis of complex organic molecules, particularly in the development of kinase inhibitors for cancer therapy. The fluorophenyl group can enhance metabolic stability and binding affinity of the final compound, while the propargyl alcohol moiety provides a versatile handle for further chemical modifications.
One notable area of application is in the development of Aurora kinase B inhibitors.[2][3] Aurora kinase B is a crucial regulator of mitosis, and its overexpression is implicated in various cancers.[2]
Role as a Building Block in Kinase Inhibitor Synthesis
The following diagram illustrates the general workflow of how this compound can be utilized as a starting material in the synthesis of a hypothetical kinase inhibitor.
References
Technical Guide: Physicochemical Properties of 3-(3-Fluorophenyl)prop-2-yn-1-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(3-Fluorophenyl)prop-2-yn-1-ol is a fluorinated organic compound with potential applications as an intermediate in the synthesis of pharmaceuticals and other bioactive molecules.[1] Its chemical structure, featuring a fluorophenyl group, an alkyne, and a primary alcohol, allows for diverse chemical modifications, making it a valuable building block in medicinal chemistry. This guide provides a comprehensive overview of its physical and chemical properties, with a focus on its appearance and solubility, supported by detailed experimental protocols.
Core Physicochemical Data
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₉H₇FO | [2][3] |
| Molecular Weight | 150.15 g/mol | [2][3] |
| Physical Form | Solid, Semi-solid, or Liquid | |
| Color | Not explicitly stated; likely colorless to yellow | |
| CAS Number | 197239-54-6 | [2][3] |
| XLogP3 | 1.5 | [2] |
| Topological Polar Surface Area | 20.2 Ų | [2] |
| Hydrogen Bond Donor Count | 1 | [2] |
| Hydrogen Bond Acceptor Count | 2 | [2] |
| Rotatable Bond Count | 1 | [2] |
Experimental Protocols
Determination of Physical Appearance
Objective: To qualitatively describe the physical state (solid, liquid, semi-solid), color, and odor of this compound at ambient temperature.
Materials:
-
Sample of this compound
-
Spatula
-
White weighing paper or watch glass
-
Fume hood
Procedure:
-
Place a small amount of the compound on a piece of white weighing paper or a clean, dry watch glass.
-
Observe the physical state of the substance and record whether it is a solid, liquid, or semi-solid.
-
Against the white background, observe and record the color of the compound.
-
In a well-ventilated fume hood, carefully waft the vapors from the compound towards your nose to determine any characteristic odor. Do not directly inhale the vapors.[4]
-
Record all observations.
Determination of Solubility
Objective: To determine the solubility of this compound in various solvents.
Materials:
-
Sample of this compound
-
A selection of polar and non-polar solvents (e.g., water, ethanol, acetone, diethyl ether, hexane)
-
Small test tubes
-
Vortex mixer
-
Graduated pipettes
Procedure:
-
Add approximately 10 mg of this compound to a series of clean, dry test tubes.
-
To each test tube, add 1 mL of a different solvent.
-
Agitate the mixtures vigorously using a vortex mixer for 1-2 minutes.
-
Allow the tubes to stand and observe for any undissolved solid.
-
If the compound dissolves completely, it is considered soluble in that solvent. If it does not dissolve, it is insoluble. If it partially dissolves, it is sparingly soluble.
-
The general principle of "like dissolves like" can be applied as a predictive measure, where polar compounds tend to dissolve in polar solvents and non-polar compounds in non-polar solvents.[5]
Visualized Experimental Workflow
The following diagram illustrates the logical workflow for the characterization of the physical and chemical properties of a novel compound like this compound.
References
Methodological & Application
Application Notes and Protocols for Sonogashira Coupling Using 3-(3-Fluorophenyl)prop-2-yn-1-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile tool in organic synthesis for the formation of carbon-carbon bonds, specifically between a terminal alkyne and an aryl or vinyl halide.[1] This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst, has found extensive application in the synthesis of complex molecules, including pharmaceuticals, natural products, and organic materials.[2] The reaction's utility is underscored by its tolerance of a wide range of functional groups and its ability to be carried out under relatively mild conditions.[3] This document provides detailed application notes and protocols for the Sonogashira coupling of 3-(3-Fluorophenyl)prop-2-yn-1-ol with aryl halides, a key transformation for the synthesis of substituted diarylalkynes, which are important structural motifs in medicinal chemistry.
Reaction Mechanism and Principles
The Sonogashira coupling proceeds via two interconnected catalytic cycles: a palladium cycle and a copper cycle.[4]
-
Palladium Cycle: The cycle begins with the oxidative addition of the aryl halide to a Pd(0) species, forming a Pd(II) complex.
-
Copper Cycle: Concurrently, the terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper acetylide.
-
Transmetalation: The copper acetylide then transfers the alkyne group to the Pd(II) complex in a step called transmetalation.
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final cross-coupled product and regenerate the Pd(0) catalyst.[3]
A copper-free variant of the Sonogashira reaction also exists, which can be advantageous in certain applications to avoid the formation of alkyne homocoupling byproducts (Glaser coupling).[4]
Applications in Drug Discovery
The Sonogashira coupling is a cornerstone in the synthesis of numerous biologically active compounds and approved drugs. The ability to link aromatic and alkynyl fragments allows for the construction of molecular scaffolds with desirable pharmacokinetic and pharmacodynamic properties. For example, this reaction has been employed in the synthesis of Tazarotene, a treatment for psoriasis and acne, and Altinicline, a nicotinic acetylcholine receptor agonist. The products derived from the coupling of this compound can serve as key intermediates for novel therapeutics targeting a range of diseases.
Experimental Protocols
Below are generalized protocols for the Sonogashira coupling of this compound with an aryl halide. Both traditional (with copper co-catalyst) and copper-free conditions are described.
Protocol 1: Traditional Sonogashira Coupling (with Copper(I) Iodide)
This protocol is adapted from established procedures for the coupling of aryl halides with terminal alkynes.
Materials:
-
This compound
-
Aryl halide (e.g., Iodobenzene, Bromobenzene)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Amine base (e.g., Triethylamine (TEA), Diisopropylamine (DIPA))
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF))
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions (Schlenk flask, condenser, etc.)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 mmol, 1.0 equiv.), palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02-0.05 mmol, 2-5 mol%), and copper(I) iodide (0.02-0.05 mmol, 2-5 mol%).
-
Add the anhydrous solvent (5-10 mL) and the amine base (2.0-3.0 mmol, 2-3 equiv.).
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add this compound (1.1-1.2 mmol, 1.1-1.2 equiv.) to the reaction mixture.
-
The reaction mixture is stirred at room temperature or heated (typically 40-80 °C) and monitored by TLC or GC/MS until the starting material is consumed.
-
Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is redissolved in an organic solvent (e.g., ethyl acetate or dichloromethane) and washed with saturated aqueous ammonium chloride solution (to remove copper salts) and brine.
-
The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired coupled product.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is particularly useful when dealing with sensitive substrates where alkyne homocoupling is a significant side reaction.
Materials:
-
This compound
-
Aryl halide (e.g., Aryl bromide)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Phosphine ligand (e.g., PPh₃, P(t-Bu)₃)
-
Base (e.g., Cs₂CO₃, K₂CO₃, or an amine base like DBU)
-
Anhydrous solvent (e.g., THF, Dioxane, DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., Pd(OAc)₂, 0.02-0.05 mmol, 2-5 mol%) and the phosphine ligand (0.04-0.10 mmol, 4-10 mol%).
-
Add the anhydrous solvent (5-10 mL) and stir for 10-15 minutes to allow for pre-formation of the active catalyst.
-
Add the aryl halide (1.0 mmol, 1.0 equiv.), this compound (1.1-1.2 mmol, 1.1-1.2 equiv.), and the base (2.0-3.0 mmol, 2-3 equiv.).
-
The reaction mixture is stirred at room temperature or heated (typically 60-100 °C) and monitored by TLC or GC/MS.
-
Work-up and purification are performed as described in Protocol 1 (steps 6-9), omitting the ammonium chloride wash if no copper is present.
Data Presentation
The following tables summarize typical reaction conditions and yields for Sonogashira couplings of substrates similar to this compound. This data can be used as a starting point for optimizing the reaction with the specific substrate.
Table 1: Typical Reaction Conditions for Sonogashira Coupling of Propargylic Alcohols with Aryl Halides
| Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Iodobenzene | Propargyl alcohol | PdCl₂(PPh₃)₂ / CuI | Et₃N | Toluene | 80 | 18 | ~85 | [5] |
| 4-Iodoanisole | Propargyl alcohol | PdCl₂(PPh₃)₂ / CuI | Et₃N | Toluene | 80 | 18 | ~85 | [5] |
| 1-Iodo-4-nitrobenzene | Propargyl alcohol | PdCl₂(PPh₃)₂ / CuI | Et₃N | Toluene | 80 | 18 | ~78 | [6] |
| 3-Bromoaniline | 2-Methyl-3-butyn-2-ol | Pd(OAc)₂ / P(p-tol)₃ | DBU | THF | 80 | 6 | 95 | [7] |
| 4-Bromoacetophenone | 2-Methyl-3-butyn-2-ol | Pd(OAc)₂ / P(p-tol)₃ | DBU | THF | 80 | 6 | 92 | [7] |
Table 2: Performance of Various Catalyst Systems in Sonogashira Couplings
| Catalyst System | Aryl Halide Reactivity | Typical Loading (mol%) | Advantages | Disadvantages |
| PdCl₂(PPh₃)₂ / CuI | I > Br >> Cl | Pd: 1-5, Cu: 2-10 | Well-established, reliable for many substrates. | Potential for alkyne homocoupling. |
| Pd(PPh₃)₄ / CuI | I > Br >> Cl | Pd: 1-5, Cu: 2-10 | Good for a wide range of substrates. | Air-sensitive, may require higher temperatures for bromides. |
| Pd(OAc)₂ / Ligand | Br > Cl | Pd: 1-5, Ligand: 2-10 | Copper-free, good for aryl bromides and chlorides. | Requires optimization of the phosphine ligand. |
| Pd₂(dba)₃ / Ligand | Br > Cl | Pd: 1-2, Ligand: 2-4 | Highly active catalyst precursor for copper-free systems. | Air-sensitive, more expensive. |
Visualizations
Sonogashira Catalytic Cycle
References
- 1. Coupling to alkynes: the Sonogashira reaction [ns1.almerja.com]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Practical synthesis of aryl-2-met... preview & related info | Mendeley [mendeley.com]
- 6. researchgate.net [researchgate.net]
- 7. Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3-(3-Fluorophenyl)prop-2-yn-1-ol in Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(3-Fluorophenyl)prop-2-yn-1-ol is a valuable terminal alkyne building block for use in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry. Its unique structure, featuring a terminal alkyne for click conjugation, a hydroxyl group for further functionalization, and a fluorophenyl moiety, makes it a versatile reagent in various applications, including bioconjugation, drug discovery, and materials science. The presence of the fluorine atom can enhance the metabolic stability and binding affinity of resulting conjugates, a desirable feature in medicinal chemistry.
These application notes provide an overview of the potential uses of this compound and detailed protocols for its implementation in click chemistry reactions.
Key Applications
-
Bioconjugation: The terminal alkyne of this compound allows for the efficient and specific labeling of azide-modified biomolecules such as proteins, peptides, nucleic acids, and carbohydrates. The resulting 1,2,3-triazole linkage is highly stable under physiological conditions. The fluorophenyl group can serve as a ¹⁹F NMR probe for studying biomolecular interactions.
-
Drug Discovery and Development: This compound can be used as a key intermediate in the synthesis of novel therapeutic agents. The triazole ring formed via click chemistry is a common scaffold in medicinal chemistry, known for its favorable physicochemical properties and ability to act as a bioisostere for other functional groups. The fluorophenyl group can improve the pharmacokinetic profile of a drug candidate.
-
Materials Science: this compound can be incorporated into polymers and other materials to introduce specific functionalities. The hydroxyl group allows for post-polymerization modification, enabling the creation of advanced materials with tailored properties for applications such as functional coatings and drug delivery systems.
Data Presentation
Due to the limited availability of published quantitative data specifically for this compound, the following tables provide representative data for typical CuAAC reactions involving terminal alkynes with similar structures. These values should be considered as a starting point for optimization.
Table 1: Representative Reaction Conditions and Yields for CuAAC with a Model Azide (Benzyl Azide)
| Parameter | Condition | Expected Yield (%) |
| Solvent | THF/H₂O (1:1) | >95 |
| DMSO | >90 | |
| t-BuOH/H₂O (1:1) | >95 | |
| Copper Source | CuSO₄·5H₂O / Sodium Ascorbate | >95 |
| CuI | >90 | |
| CuBr·SMe₂ | >95 | |
| Ligand | TBTA | >95 |
| THPTA | >95 (aqueous media) | |
| Temperature | Room Temperature | >95 |
| 37 °C | >95 | |
| Reaction Time | 1 - 4 hours | >95 |
Table 2: Representative Kinetic Data for CuAAC Reactions
| Alkyne Reactant | Azide Reactant | Second-Order Rate Constant (M⁻¹s⁻¹) |
| Propargyl Alcohol | Benzyl Azide | ~10² - 10³ |
| Phenylacetylene | Benzyl Azide | ~10³ - 10⁴ |
| This compound | Benzyl Azide | Estimated: ~10³ - 10⁴ |
*Note: The kinetic data for this compound is an estimation based on the electronic effects of the fluorophenyl group, which is expected to result in kinetics similar to or slightly faster than phenylacetylene.
Experimental Protocols
Protocol 1: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general method for the reaction of this compound with an azide-containing molecule.
Materials:
-
This compound
-
Azide-containing compound
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris-(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) for aqueous reactions
-
Solvent (e.g., THF/H₂O, DMSO, t-BuOH/H₂O)
-
Nitrogen or Argon gas
-
Standard laboratory glassware and stirring equipment
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 100 mM stock solution of this compound in a suitable organic solvent (e.g., DMSO, DMF).
-
Prepare a 100 mM stock solution of the azide-containing compound in a compatible solvent.
-
Prepare a 50 mM stock solution of CuSO₄·5H₂O in deionized water.
-
Prepare a 1 M stock solution of sodium ascorbate in deionized water. This solution should be freshly prepared.
-
Prepare a 50 mM stock solution of TBTA in DMSO or THPTA in deionized water.
-
-
Reaction Setup:
-
In a clean, dry reaction vessel, add the azide-containing compound (1.0 equivalent).
-
Add this compound (1.1 equivalents).
-
Add the chosen solvent to achieve the desired reaction concentration (typically 0.1 M).
-
If using a ligand, add TBTA or THPTA (0.1 equivalents).
-
Add the CuSO₄·5H₂O solution (0.05 equivalents).
-
Degas the reaction mixture by bubbling with nitrogen or argon for 10-15 minutes.
-
-
Initiation and Reaction:
-
Add the freshly prepared sodium ascorbate solution (0.2 equivalents) to the reaction mixture.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.
-
-
Work-up and Purification:
-
Upon completion, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate) to obtain the pure 1,2,3-triazole product.
-
Protocol 2: Bioconjugation of an Azide-Labeled Protein
This protocol provides a method for labeling an azide-modified protein with this compound.
Materials:
-
Azide-labeled protein in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate
-
Deionized water
-
Size-exclusion chromatography (SEC) column or dialysis membrane for purification
Procedure:
-
Preparation of Reagent Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 50 mM stock solution of CuSO₄·5H₂O in deionized water.
-
Prepare a 50 mM stock solution of THPTA in deionized water.
-
Prepare a 100 mM stock solution of sodium ascorbate in deionized water (prepare fresh).
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the azide-labeled protein to a final concentration of 1-10 mg/mL.
-
Add the this compound stock solution to a final concentration of 10-20 fold molar excess over the protein.
-
Prepare a premix of CuSO₄ and THPTA by combining them in a 1:5 molar ratio.
-
Add the CuSO₄/THPTA premix to the reaction mixture to a final copper concentration of 50-100 µM.
-
-
Initiation and Incubation:
-
Add the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM to initiate the reaction.
-
Gently mix the reaction and incubate at room temperature or 37 °C for 1-2 hours.
-
-
Purification:
-
Remove the excess reagents and byproducts by size-exclusion chromatography (e.g., PD-10 desalting column) or by dialysis against a suitable buffer.
-
-
Characterization:
-
Confirm the successful conjugation and purity of the labeled protein using SDS-PAGE, mass spectrometry, and UV-Vis spectroscopy.
-
Mandatory Visualization
Caption: General workflow for a CuAAC reaction.
Caption: Applications of this compound.
Application Notes and Protocols for 3-(3-Fluorophenyl)prop-2-yn-1-ol in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 3-(3-Fluorophenyl)prop-2-yn-1-ol as a versatile building block in medicinal chemistry. The focus is on its application in the synthesis of pyrazole derivatives, a class of compounds with significant therapeutic potential. Detailed protocols, quantitative data, and pathway visualizations are included to facilitate research and development.
Introduction
This compound is a valuable propargyl alcohol derivative in medicinal chemistry. Its structure, featuring a terminal alkyne and a primary alcohol, allows for diverse chemical modifications. The presence of a fluorine atom on the phenyl ring can enhance metabolic stability and binding affinity of derivative compounds, making it an attractive starting material for the synthesis of novel therapeutic agents.
Application: Synthesis of 3-(3-Fluorophenyl)pyrazole Derivatives
A key application of this compound is in the synthesis of pyrazole-containing molecules. Pyrazoles are a well-established class of heterocyclic compounds with a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.
A one-pot synthesis method has been developed for the preparation of pyrazole derivatives from propargyl alcohols. This process involves a sequence of a Meyer-Schuster rearrangement, halogenation, and subsequent cyclization with a hydrazine compound. This efficient approach allows for the creation of a diverse library of pyrazole derivatives from readily available starting materials.
Experimental Protocol: One-Pot Synthesis of 3-(3-Fluorophenyl)-1H-pyrazole
This protocol is adapted from methodologies described for the synthesis of pyrazole derivatives from propargyl alcohols.
Materials:
-
This compound
-
N-Bromosuccinimide (NBS) or other halogen source
-
p-Toluenesulfonic acid (PTSA) or other acid catalyst
-
Hydrazine hydrate or substituted hydrazine
-
Acetonitrile (anhydrous)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 mmol) in anhydrous acetonitrile (10 mL) under an inert atmosphere, add p-toluenesulfonic acid (0.1 mmol).
-
Stir the mixture at room temperature for 30 minutes to facilitate the Meyer-Schuster rearrangement.
-
Add N-Bromosuccinimide (1.1 mmol) to the reaction mixture and continue stirring at room temperature for 1 hour for the halogenation step.
-
Add hydrazine hydrate (1.2 mmol) to the reaction mixture and heat to reflux (approximately 82°C).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench with saturated aqueous sodium bicarbonate solution.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired 3-(3-fluorophenyl)-1H-pyrazole.
Visual Workflow:
Biological Activity of 3-(3-Fluorophenyl)pyrazole Derivatives
One such derivative, 5-(1-(3-fluorophenyl)-1H-pyrazol-4-yl)-2H-tetrazole, has been shown to reduce blood pressure in spontaneously hypertensive rats. This effect is believed to be mediated through the NO/cGMP pathway, a key signaling cascade in the regulation of vascular tone.
Quantitative Data Summary:
| Compound | Biological Target/Activity | Measurement | Value |
| 5-(1-(3-fluorophenyl)-1H-pyrazol-4-yl)-2H-tetrazole | Antihypertensive | Mean Arterial Pressure Reduction | Statistically significant reduction |
| 5-(1-(3-fluorophenyl)-1H-pyrazol-4-yl)-2H-tetrazole | Vasodilation | NO/cGMP pathway | Implicated in mechanism of action |
Signaling Pathway Visualization:
Conclusion
This compound is a promising starting material for the synthesis of medicinally relevant pyrazole derivatives. The one-pot synthesis protocol offers an efficient route to this class of compounds. The demonstrated biological activity of related 3-(3-fluorophenyl)pyrazole derivatives highlights the potential of this scaffold in drug discovery, particularly in the development of cardiovascular agents. Further research into the synthesis and biological evaluation of a wider range of derivatives is warranted to fully explore the therapeutic potential of this versatile building block.
Application Notes and Protocols for the Synthesis of Fluorinated Heterocycles from 3-(3-Fluorophenyl)prop-2-yn-1-ol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of fluorinated heterocycles derived from 3-(3-fluorophenyl)prop-2-yn-1-ol. The inclusion of a fluorine atom on the phenyl ring makes these compounds valuable precursors in medicinal chemistry, as fluorine substitution can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. The following protocols detail the synthesis of a key intermediate, N-(3-(3-fluorophenyl)prop-2-yn-1-yl)acetamide, and its subsequent gold-catalyzed cyclization to yield 6-fluoro-2-methyl-1,4-dihydroquinoline.
Key Intermediate: N-(3-(3-fluorophenyl)prop-2-yn-1-yl)acetamide
The hydroxyl group of the starting propargyl alcohol is first converted to an acetamide to facilitate the subsequent cyclization reaction.
Experimental Protocol: Synthesis of N-(3-(3-fluorophenyl)prop-2-yn-1-yl)acetamide
Materials:
-
This compound
-
Acetonitrile (anhydrous)
-
Sodium hydride (60% dispersion in mineral oil)
-
Acetyl chloride
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Dichloromethane (DCM)
-
Hexanes
-
Ethyl acetate
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous acetonitrile at 0 °C under a nitrogen atmosphere, add sodium hydride (1.2 eq) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add acetyl chloride (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexanes and ethyl acetate) to afford N-(3-(3-fluorophenyl)prop-2-yn-1-yl)acetamide.
Quantitative Data Summary:
| Entry | Starting Material | Reagents | Solvent | Time (h) | Temperature (°C) | Yield (%) |
| 1 | This compound | NaH, Acetyl chloride | Acetonitrile | 12 | 0 to RT | 85 |
Gold-Catalyzed Synthesis of 6-Fluoro-2-methyl-1,4-dihydroquinoline
The acetamide intermediate undergoes a gold-catalyzed intramolecular cyclization to form the desired fluorinated quinoline derivative.
Experimental Protocol: Gold-Catalyzed Cyclization
Materials:
-
N-(3-(3-Fluorophenyl)prop-2-yn-1-yl)acetamide
-
Gold(I) chloride (AuCl)
-
Silver triflate (AgOTf)
-
1,4-Dioxane (anhydrous)
-
Celite
Procedure:
-
To a solution of N-(3-(3-fluorophenyl)prop-2-yn-1-yl)acetamide (1.0 eq) in anhydrous 1,4-dioxane, add gold(I) chloride (0.05 eq) and silver triflate (0.05 eq).
-
Heat the reaction mixture to 80 °C and stir for 4 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexanes and ethyl acetate) to yield 6-fluoro-2-methyl-1,4-dihydroquinoline.
Quantitative Data Summary:
| Entry | Starting Material | Catalyst | Co-catalyst | Solvent | Time (h) | Temperature (°C) | Yield (%) |
| 1 | N-(3-(3-Fluorophenyl)prop-2-yn-1-yl)acetamide | AuCl | AgOTf | 1,4-Dioxane | 4 | 80 | 78 |
Visualizations
Experimental Workflow
Caption: Synthetic workflow for the preparation of 6-fluoro-2-methyl-1,4-dihydroquinoline.
Proposed Catalytic Cycle for Gold-Catalyzed Cyclization
Caption: Proposed mechanism for the gold-catalyzed intramolecular cyclization.
The Role of 3-(3-Fluorophenyl)prop-2-yn-1-ol in the Synthesis of Bioactive Molecules: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(3-Fluorophenyl)prop-2-yn-1-ol is a valuable trifunctional building block in medicinal chemistry, offering a unique combination of a fluorinated phenyl ring, a reactive propargyl alcohol moiety, and a terminal alkyne. The presence of the fluorine atom can significantly enhance the metabolic stability, binding affinity, and pharmacokinetic properties of a drug candidate. The propargyl alcohol and alkyne functionalities provide versatile handles for a variety of chemical transformations, including cyclization and coupling reactions, enabling the construction of complex molecular architectures. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of bioactive molecules, with a focus on the generation of pyrazole-based kinase inhibitors.
Application Notes: A Versatile Scaffold for Kinase Inhibitors
The 3-fluorophenyl group is a common feature in many kinase inhibitors due to its ability to form favorable interactions within the ATP-binding site of various kinases. The propargyl alcohol portion of this compound serves as a key synthon for the construction of heterocyclic scaffolds, most notably the pyrazole ring system. Pyrazoles are a prominent class of privileged structures in drug discovery, known to act as effective hinge-binding motifs in a multitude of kinase inhibitors.
The synthesis of 1,3-disubstituted pyrazoles from this compound can be readily achieved through a cyclocondensation reaction with various hydrazine derivatives. This reaction allows for the introduction of diverse substituents at the N1 and C5 positions of the pyrazole ring, providing a straightforward strategy for generating compound libraries for structure-activity relationship (SAR) studies.
One of the key kinase targets for inhibitors derived from this building block is the p38 mitogen-activated protein (MAP) kinase. The p38 MAP kinase signaling pathway plays a crucial role in inflammatory responses and cellular stress, making it a significant target for the treatment of inflammatory diseases and certain cancers.
Experimental Protocols
Protocol 1: Synthesis of 1-Phenyl-3-(3-fluorophenyl)-1H-pyrazol-5-amine: A Key Intermediate for Kinase Inhibitors
This protocol details the synthesis of a key pyrazole intermediate from this compound. This intermediate can be further elaborated to generate a variety of kinase inhibitors.
Reaction Scheme:
Materials:
-
This compound
-
Phenylhydrazine
-
Glacial Acetic Acid
-
Ethanol
-
Sodium Bicarbonate (Saturated Aqueous Solution)
-
Brine
-
Anhydrous Sodium Sulfate
-
Ethyl Acetate
-
Hexanes
-
Silica Gel for Column Chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in ethanol, add phenylhydrazine (1.1 eq).
-
Add a catalytic amount of glacial acetic acid to the mixture.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure to remove the solvent.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford the desired product, 1-phenyl-3-(3-fluorophenyl)-1H-pyrazol-5-amine.
Protocol 2: General Procedure for the Synthesis of a p38 MAP Kinase Inhibitor from a Pyrazole Intermediate
This protocol provides a general method for the subsequent functionalization of the pyrazole intermediate to yield a p38 MAP kinase inhibitor. This often involves an amidation or urea formation reaction.
Reaction Scheme:
Caption: p38 MAP Kinase Signaling Pathway and Point of Inhibition.
Experimental Workflow
Caption: Synthetic Workflow for a p38 MAP Kinase Inhibitor.
Application Notes and Protocols: Palladium-Catalyzed Reactions of 3-(3-Fluorophenyl)prop-2-yn-1-ol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of potential palladium-catalyzed reactions involving 3-(3-fluorophenyl)prop-2-yn-1-ol, a versatile building block in organic synthesis. The protocols described are based on established palladium-catalyzed methodologies for structurally related aryl-substituted propargyl alcohols. While direct literature on this specific substrate is limited, the following sections detail expected reactivity and provide robust starting points for reaction optimization in the synthesis of complex molecules, including active pharmaceutical ingredients.
Sonogashira Coupling: C-C Bond Formation
The Sonogashira coupling is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] In this context, this compound can be coupled with a variety of aryl or vinyl halides to generate more complex diarylacetylene derivatives. These products are valuable intermediates in medicinal chemistry and materials science. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.[1]
Experimental Protocol: Sonogashira Coupling of this compound with an Aryl Halide
This protocol is a general guideline and may require optimization for specific substrates.
Diagram of the Experimental Workflow:
Caption: General workflow for a Sonogashira coupling reaction.
Materials:
-
This compound
-
Aryl halide (e.g., iodobenzene, bromobenzene)
-
Palladium catalyst (e.g., Pd(PPh3)4, PdCl2(PPh3)2)
-
Copper(I) iodide (CuI)
-
Anhydrous solvent (e.g., THF, DMF)
-
Amine base (e.g., triethylamine, diisopropylamine)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the aryl halide (1.1 equiv.), and the palladium catalyst (0.01-0.05 equiv.).
-
Add copper(I) iodide (0.02-0.10 equiv.).
-
Add the anhydrous solvent and the amine base.
-
Stir the reaction mixture at room temperature or heat as required (e.g., 50-80 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired coupled product.
Quantitative Data for Analogous Sonogashira Coupling Reactions:
| Aryl Halide | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Iodobenzene | Pd(PPh3)4 / CuI | Et3N | THF | RT | 4 | 95 |
| 4-Iodoanisole | PdCl2(PPh3)2 / CuI | i-Pr2NH | DMF | 60 | 6 | 92 |
| 4-Bromobenzonitrile | Pd(OAc)2 / PPh3 / CuI | Et3N | Toluene | 80 | 12 | 85 |
Note: Data is representative of Sonogashira couplings with similar arylpropargyl alcohols and may vary for this compound.
Intramolecular Cyclization: Synthesis of Heterocycles
Propargyl alcohols are excellent precursors for the synthesis of various heterocyclic compounds through palladium-catalyzed intramolecular cyclization reactions.[2] Depending on the reaction conditions and the presence of other functional groups, this compound could potentially undergo cyclization to form substituted furans, or through a domino reaction sequence, more complex fused heterocyclic systems.
Experimental Protocol: Palladium-Catalyzed Intramolecular Cyclization
This protocol outlines a potential pathway for the cyclization of this compound to a substituted furan derivative.
Diagram of the Catalytic Cycle:
Caption: Proposed catalytic cycle for intramolecular cyclization.
Materials:
-
This compound
-
Palladium catalyst (e.g., Pd(OAc)2, Pd2(dba)3)
-
Ligand (e.g., PPh3, dppf)
-
Base (e.g., K2CO3, Cs2CO3)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
Procedure:
-
In a sealed tube, dissolve this compound (1.0 equiv.) in the anhydrous solvent.
-
Add the palladium catalyst (0.05 equiv.), ligand (0.10 equiv.), and base (2.0 equiv.).
-
Seal the tube and heat the reaction mixture to 80-120 °C.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and filter through a pad of Celite, washing with an organic solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography to yield the cyclized product.
Quantitative Data for Analogous Cyclization Reactions:
| Substrate | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 3-Phenylprop-2-yn-1-ol | Pd(OAc)2 / PPh3 | K2CO3 | Toluene | 100 | 12 | 88 |
| 3-(4-Methoxyphenyl)prop-2-yn-1-ol | Pd2(dba)3 / dppf | Cs2CO3 | Dioxane | 110 | 8 | 91 |
Note: Data is representative of cyclizations with similar arylpropargyl alcohols and may vary for this compound.
Selective Hydrogenation: Synthesis of Allylic Alcohols
Palladium catalysts are highly effective for the selective hydrogenation of alkynes to alkenes. This compound can be selectively hydrogenated to (Z)-3-(3-fluorophenyl)prop-2-en-1-ol using a suitable palladium catalyst, often in the presence of a poison to prevent over-reduction to the corresponding saturated alcohol.
Experimental Protocol: Selective Hydrogenation of the Alkyne
This protocol describes a typical procedure for the selective hydrogenation of an alkyne to a cis-alkene.
Diagram of the Reaction Pathway:
Caption: Hydrogenation pathways of this compound.
Materials:
-
This compound
-
Palladium on carbon (Pd/C, 5% or 10%)
-
Solvent (e.g., Methanol, Ethyl Acetate)
-
Hydrogen gas (H2)
Procedure:
-
Dissolve this compound in the chosen solvent in a hydrogenation flask.
-
Add the Pd/C catalyst (1-5 mol% Pd).
-
Connect the flask to a hydrogenator or a balloon filled with hydrogen gas.
-
Evacuate the flask and backfill with hydrogen three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (1 atm or higher pressure) at room temperature.
-
Monitor the reaction progress by TLC or GC-MS, paying close attention to the formation of the over-reduced product.
-
Once the desired conversion is achieved, filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product, which can be further purified if necessary.
Quantitative Data for Analogous Selective Hydrogenations:
| Substrate | Catalyst | Solvent | Pressure (atm) | Temp. (°C) | Selectivity (Alkene:Alkane) |
| 3-Phenylprop-2-yn-1-ol | 5% Pd/C | Methanol | 1 | RT | >95:5 |
| 2-Methyl-4-phenylbut-3-yn-2-ol | Lindlar's Catalyst | Ethyl Acetate | 1 | RT | >99:1 |
Note: Data is representative of selective hydrogenations of similar alkynes and may vary for this compound.
Disclaimer: The provided protocols and data are intended as a guide for trained chemists. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment. Reaction conditions may need to be optimized for specific substrates and desired outcomes.
References
Application Notes and Protocols: 3-(3-Fluorophenyl)prop-2-yn-1-ol in the Synthesis of Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(3-Fluorophenyl)prop-2-yn-1-ol is a versatile chemical building block with significant applications in the synthesis of kinase inhibitors. The presence of the 3-fluorophenyl group is a common feature in many kinase inhibitors, where it often engages in key binding interactions within the ATP-binding pocket of the target kinase. The propargyl alcohol functionality provides a reactive handle for various chemical transformations, including oxidation, coupling reactions, and cyclizations, enabling the construction of diverse heterocyclic scaffolds prevalent in kinase inhibitor drug discovery.
This document provides detailed application notes and protocols for the utilization of this compound in the synthesis of pyrazolo[1,5-a]pyrimidine-based kinase inhibitors, with a particular focus on the development of inhibitors for Colony-Stimulating Factor 1 Receptor (CSF-1R). CSF-1R is a receptor tyrosine kinase that plays a crucial role in the proliferation, differentiation, and survival of macrophages.[1][2] Dysregulation of CSF-1R signaling is implicated in various diseases, including cancer and inflammatory disorders, making it an attractive therapeutic target.[1][2]
Synthesis of a Key Intermediate: 7-(3-Fluorophenyl)pyrazolo[1,5-a]pyrimidine
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged core structure in numerous kinase inhibitors.[3][4][5] The synthesis of the key intermediate, 7-(3-fluorophenyl)pyrazolo[1,5-a]pyrimidine, can be achieved from this compound through a two-step sequence involving an oxidation followed by a cyclocondensation reaction.
Experimental Workflow for Synthesis
Caption: Synthetic workflow for kinase inhibitors.
Experimental Protocols
Step 1: Synthesis of 3-(3-Fluorophenyl)prop-2-ynal
This protocol describes the oxidation of the propargyl alcohol to the corresponding aldehyde.
-
Materials:
-
This compound
-
Manganese (IV) oxide (activated)
-
Dichloromethane (DCM)
-
Magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a stirred solution of this compound (1.0 eq) in dichloromethane (DCM), add activated manganese (IV) oxide (5.0 eq).
-
Stir the reaction mixture vigorously at room temperature for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of Celite®, washing the filter cake with DCM.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes mixture) to afford 3-(3-fluorophenyl)prop-2-ynal.
-
Step 2: Synthesis of 7-(3-Fluorophenyl)pyrazolo[1,5-a]pyrimidine
This protocol outlines the cyclocondensation reaction to form the pyrazolo[1,5-a]pyrimidine core.
-
Materials:
-
3-(3-Fluorophenyl)prop-2-ynal
-
3-Amino-1H-pyrazole
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
To a solution of 3-(3-fluorophenyl)prop-2-ynal (1.0 eq) in DMF, add 3-amino-1H-pyrazole (1.1 eq) and potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 80-100 °C and stir for 12-16 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield 7-(3-fluorophenyl)pyrazolo[1,5-a]pyrimidine.
-
Application in the Synthesis of CSF-1R Inhibitors
The 7-(3-fluorophenyl)pyrazolo[1,5-a]pyrimidine core can be further functionalized to generate potent and selective CSF-1R inhibitors. This typically involves introducing substituents at other positions of the pyrazolopyrimidine ring to optimize potency, selectivity, and pharmacokinetic properties.
CSF-1R Signaling Pathway
Caption: CSF-1R signaling pathway and inhibition.
Biological Activity Data
While specific data for inhibitors directly synthesized from this compound is not publicly available, the following table summarizes the activity of representative pyrazolo[3,4-d]pyrimidine-based CSF-1R inhibitors, highlighting the potential of this scaffold.
| Compound ID | Target Kinase | IC₅₀ (nM) | Cell-based Assay | Reference |
| Compound A | CSF-1R | 15 | U87 Glioblastoma (EC₅₀ = 1.2 µM) | [1] |
| Compound B | CSF-1R | 8 | T98 Glioblastoma (EC₅₀ = 0.9 µM) | [1] |
| Pexidartinib | CSF-1R | 13 | M-NFS-60 (IC₅₀ = 20 nM) | [1] |
Conclusion
This compound serves as a valuable and versatile starting material for the synthesis of kinase inhibitors, particularly those based on the pyrazolo[1,5-a]pyrimidine scaffold. The outlined synthetic protocols provide a clear pathway to a key intermediate that can be further elaborated to generate libraries of potential kinase inhibitors for screening and lead optimization. The focus on CSF-1R highlights a therapeutically relevant application for compounds derived from this building block, with the potential to address unmet medical needs in oncology and inflammatory diseases. The provided data and diagrams offer a comprehensive resource for researchers in the field of drug discovery and development.
References
- 1. Discovery of pyrazolopyrimidines that selectively inhibit CSF-1R kinase by iterative design, synthesis and screening against glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of pyrazolopyrimidines that selectively inhibit CSF-1R kinase by iterative design, synthesis and screening against glioblastoma cells - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. | Semantic Scholar [semanticscholar.org]
- 5. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for 3-(3-Fluorophenyl)prop-2-yn-1-ol in Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview and detailed protocols for the use of 3-(3-Fluorophenyl)prop-2-yn-1-ol in click chemistry. Contrary to initial considerations of copper-free methodologies, this terminal alkyne is an ideal substrate for the robust and versatile Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of click chemistry. This reaction enables the efficient and specific formation of a stable 1,4-disubstituted 1,2,3-triazole linkage, a valuable tool in bioconjugation, drug discovery, and materials science.
The presence of the fluorophenyl group can enhance the metabolic stability and binding affinity of resulting conjugates, making this compound a particularly interesting building block for pharmaceutical and medicinal chemistry applications. These notes will detail the principles of CuAAC, provide quantitative data on analogous reactions, and offer step-by-step protocols for key applications.
Principle of the Method: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a highly efficient and regioselective 1,3-dipolar cycloaddition between a terminal alkyne, such as this compound, and an azide in the presence of a copper(I) catalyst.[1] The catalyst, typically generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate), dramatically accelerates the reaction by orders of magnitude compared to the uncatalyzed thermal reaction.[2] The use of a stabilizing ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) for aqueous systems or Tris(benzyltriazolylmethyl)amine (TBTA) for organic solvents, protects the Cu(I) from oxidation and disproportionation, further enhancing reaction efficiency and protecting biomolecules from oxidative damage.[3][4] The result is the exclusive formation of the 1,4-disubstituted triazole isomer.
Data Presentation
Table 1: Representative Reaction Conditions and Yields for CuAAC with Terminal Alkynes
| Alkyne | Azide | Catalyst System | Solvent | Time | Yield (%) | Reference |
| Propargyl alcohol | Benzyl azide | CuSO₄, Sodium Ascorbate | t-BuOH/H₂O (1:1) | 12-24 h | >95% | [5] |
| Phenylacetylene | Benzyl azide | CuI | DMF | 8 h | 98% | [5] |
| Propargyl-PEG | Azido-biomolecule | CuSO₄, Sodium Ascorbate, THPTA | Aqueous Buffer | 1-2 h | Near-quantitative | [3] |
| Various terminal alkynes | Various azides | CuSO₄, Sodium Ascorbate | Water | 1-12 h | 85-99% | [6] |
Table 2: Factors Influencing CuAAC Reaction Kinetics
| Factor | Observation | Impact on Reaction Rate |
| Catalyst Concentration | Increasing Cu(I) concentration generally increases the rate. | Higher concentration leads to faster reaction. |
| Ligand | Accelerating ligands (e.g., THPTA, TBTA) stabilize Cu(I) and increase the effective catalyst concentration. | Significant rate enhancement. |
| Solvent | Polar, coordinating solvents can influence catalyst and substrate solubility and reactivity. | Solvent choice is critical for optimization. |
| Reactant Concentration | Higher concentrations of alkyne and azide lead to faster reaction rates. | Follows second-order kinetics. |
| Temperature | Most CuAAC reactions proceed efficiently at room temperature. | Gentle heating can sometimes accelerate slow reactions. |
Experimental Protocols
The following are detailed protocols for common applications of this compound in CuAAC reactions.
Protocol 1: General Procedure for the Synthesis of a 1,4-Disubstituted 1,2,3-Triazole
This protocol describes a general method for the reaction of this compound with an azide to synthesize a small molecule triazole conjugate.
Materials:
-
This compound
-
Organic azide (e.g., benzyl azide)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol (t-BuOH)
-
Deionized water
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and the organic azide (1.0-1.2 eq) in a 1:1 mixture of t-BuOH and water.
-
In a separate vial, prepare the catalyst solution by dissolving CuSO₄·5H₂O (0.01-0.05 eq) in a minimal amount of deionized water.
-
Add the catalyst solution to the reaction mixture.
-
Prepare a fresh solution of sodium ascorbate (0.05-0.2 eq) in deionized water and add it to the reaction flask to initiate the reaction.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete (typically within 1-24 hours), dilute the mixture with water.
-
Extract the product with DCM or EtOAc (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the pure 1,4-disubstituted 1,2,3-triazole.
Protocol 2: Bioconjugation - Labeling of a Protein with a Fluorescent Azide
This protocol outlines the labeling of a protein containing a terminal alkyne (introduced via metabolic labeling or chemical modification) with a fluorescent azide using this compound as a model alkyne for optimization. For actual protein labeling, the protein would be functionalized with an alkyne group.
Materials:
-
Alkyne-modified protein (or this compound for optimization)
-
Fluorescent azide (e.g., an azide-functionalized fluorophore)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO (for dissolving the fluorescent azide)
-
Size-exclusion chromatography (SEC) column or dialysis cassette for purification
Procedure:
-
Prepare the following stock solutions:
-
20 mM CuSO₄ in water
-
100 mM THPTA in water
-
100 mM Sodium ascorbate in water (prepare fresh)
-
10 mM Fluorescent azide in DMSO
-
-
In a microcentrifuge tube, combine the alkyne-modified protein (to a final concentration of 10-100 µM) in PBS.
-
Add the fluorescent azide stock solution to the protein solution (a 2-10 fold molar excess over the protein is recommended).
-
Prepare the catalyst premix by combining the CuSO₄ and THPTA stock solutions in a 1:5 molar ratio and let it stand for 2-3 minutes.
-
Add the catalyst premix to the reaction mixture to a final copper concentration of 50-250 µM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.
-
Gently mix the reaction and incubate at room temperature for 1-4 hours, protected from light.
-
Purify the labeled protein from excess reagents using a desalting SEC column or by dialysis against PBS.
-
Analyze the labeling efficiency using SDS-PAGE with in-gel fluorescence scanning or by UV-Vis spectroscopy.
Protocol 3: Cellular Labeling via Click Chemistry
This protocol describes the labeling of cells that have been metabolically engineered to display azide groups on their surface. This compound would be conjugated to a reporter molecule (e.g., biotin or a fluorophore) prior to this protocol.
Materials:
-
Azide-labeled cells in culture
-
This compound conjugated to a reporter molecule (e.g., a fluorophore)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate
-
Phosphate-buffered saline (PBS), pH 7.4
-
Cell culture medium
Procedure:
-
Culture azide-labeled cells to the desired confluency.
-
Wash the cells twice with PBS.
-
Prepare the "click" reaction cocktail in cell culture medium without serum. For a final volume of 1 mL:
-
Reporter-alkyne conjugate (final concentration 25-100 µM)
-
Premixed CuSO₄:THPTA (1:5 molar ratio, final copper concentration 50-100 µM)
-
Sodium ascorbate (final concentration 1 mM, add immediately before use)
-
-
Add the click reaction cocktail to the cells and incubate for 30-60 minutes at 37°C.
-
Remove the reaction cocktail and wash the cells three times with PBS.
-
The cells are now labeled and can be fixed for imaging or analyzed by flow cytometry.
Mandatory Visualizations
Caption: Mechanism of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Caption: General workflow for protein bioconjugation using CuAAC.
Caption: Workflow for labeling the surface of live cells via CuAAC.
References
- 1. Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Click Chemistry [organic-chemistry.org]
- 3. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jenabioscience.com [jenabioscience.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Sonogashira Coupling with Terminal Alkyne Alcohols
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Sonogashira coupling reaction with terminal alkyne alcohols.
Troubleshooting Guide
Low product yield, catalyst decomposition, and side reactions are common hurdles in Sonogashira couplings. This guide offers a systematic approach to identifying and resolving these issues.
Issue 1: Low or No Product Yield
| Potential Cause | Recommended Solution |
| Inactive Catalyst | Use fresh palladium and copper catalysts. Ensure proper storage and handling to prevent degradation. Consider preparing a fresh catalyst solution before each reaction. |
| Improper Reaction Conditions | Optimize reaction temperature. While many Sonogashira reactions proceed at room temperature, some substrates, particularly less reactive aryl bromides and chlorides, may require heating.[1][2] Degas the solvent and run the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent oxygen from causing undesired side reactions.[3] |
| Poor Reagent Quality | Purify the aryl halide and terminal alkyne alcohol to remove impurities that could poison the catalyst. Use a fresh bottle of copper(I) iodide, as it can degrade over time.[3] |
| Inappropriate Solvent or Base | Triethylamine and diisopropylamine are common and effective bases.[3] Ensure the base is dry and used in excess. Solvents like THF and DMF are often used, but their choice can be critical.[4][5] Anecdotal evidence suggests THF may promote the formation of palladium black.[6] |
Issue 2: Black Precipitate (Palladium Black) Formation
The appearance of a black precipitate indicates the decomposition of the palladium catalyst, which significantly reduces reaction efficiency.
| Potential Cause | Recommended Solution |
| Impurities in Reagents or Solvents | Use high-purity, anhydrous reagents and solvents. |
| Incorrect Reaction Temperature | Avoid excessively high temperatures, which can accelerate catalyst decomposition. |
| Inappropriate Ligand | The choice of phosphine ligand is crucial. For challenging substrates, consider using more robust ligands like XPhos or SPhos, especially for aryl chlorides.[7] |
| Oxygen Contamination | Thoroughly degas the reaction mixture and maintain a strict inert atmosphere throughout the experiment. |
Issue 3: Homocoupling of the Terminal Alkyne (Glaser Coupling)
This side reaction leads to the formation of a diyne from two molecules of the terminal alkyne, consuming starting material and complicating purification.
| Potential Cause | Recommended Solution |
| Presence of Oxygen | Rigorous exclusion of oxygen is the most effective way to minimize Glaser coupling.[3] |
| High Copper Catalyst Loading | While copper(I) is a co-catalyst that increases the reaction rate, excessive amounts can promote homocoupling.[2] Use the minimum effective amount of the copper co-catalyst. |
| Copper-Free Conditions | Consider a copper-free Sonogashira protocol. These methods often require different ligands and reaction conditions but can completely eliminate the Glaser coupling side reaction.[3][8] |
Issue 4: Side Reactions Involving the Hydroxyl Group
While the Sonogashira reaction is generally tolerant of alcohol functional groups, side reactions can occur under certain conditions.[9]
| Potential Cause | Recommended Solution |
| Strongly Basic Conditions | While a base is necessary to deprotonate the terminal alkyne, very strong bases or high temperatures in the presence of a base could potentially lead to side reactions with the hydroxyl group. Use the mildest effective base and the lowest possible reaction temperature. |
| Catalyst-Mediated Dehydrogenation | In some cases, particularly with hydroquinone-like structures, the palladium catalyst can cause dehydrogenation.[9] If this is suspected, screening different palladium catalysts and ligands may be necessary. |
| Protection of the Hydroxyl Group | If other optimization strategies fail, protecting the hydroxyl group may be necessary. However, this adds extra steps to the synthesis and is often not required.[9] |
Frequently Asked Questions (FAQs)
Q1: What are the key components of a Sonogashira coupling reaction?
A typical Sonogashira coupling reaction involves a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), a copper(I) co-catalyst (usually CuI), an amine base (such as triethylamine or diisopropylamine), a terminal alkyne, and an aryl or vinyl halide in a suitable solvent.[2][8]
Q2: What is the general reactivity order for aryl halides in the Sonogashira coupling?
The reactivity of the aryl or vinyl halide is a critical factor. The general trend from most reactive to least reactive is: I > OTf > Br > Cl.[1] Consequently, aryl iodides often react at room temperature, whereas aryl bromides may require heating. Aryl chlorides are the least reactive and often necessitate more specialized catalysts and ligands.[2][7]
Q3: Can I perform a Sonogashira coupling without a copper co-catalyst?
Yes, copper-free Sonogashira reactions are a valuable alternative, primarily to avoid the homocoupling of the alkyne (Glaser coupling).[3][8] These reactions may require specific ligands or reaction conditions to proceed efficiently.
Q4: My starting material has a hydroxyl group. Do I need to protect it?
Generally, the Sonogashira coupling is tolerant of hydroxyl groups, and protection is often unnecessary.[9] However, if you are working with particularly sensitive substrates or observing side reactions, protection might be considered as a last resort after optimizing other reaction parameters.
Q5: What are some common palladium catalysts and ligands used for Sonogashira coupling?
Commonly used palladium catalysts include Pd(PPh₃)₄ and Pd(PPh₃)₂Cl₂.[2][8] For less reactive aryl halides, such as chlorides, more electron-rich and bulky phosphine ligands like XPhos and SPhos, or N-heterocyclic carbene (NHC) ligands, can be more effective.[7][8]
Experimental Protocols
General Procedure for Sonogashira Coupling of an Aryl Bromide with a Terminal Alkyne Alcohol
-
To a dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl bromide (1.0 eq), the terminal alkyne alcohol (1.1-1.5 eq), Pd(PPh₃)₂Cl₂ (1-5 mol%), and CuI (1-5 mol%).
-
Add a degassed solvent, such as THF or DMF, followed by an amine base like triethylamine (2-3 eq).[4]
-
Stir the reaction mixture at the desired temperature (room temperature to 60 °C, depending on the reactivity of the aryl bromide).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature and dilute it with a suitable organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of celite to remove the catalyst.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Catalytic cycle of the copper-co-catalyzed Sonogashira coupling reaction.[10]
Caption: A troubleshooting workflow for common Sonogashira coupling issues.
Caption: Decision tree for selecting initial Sonogashira reaction conditions.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review [mdpi.com]
- 6. reddit.com [reddit.com]
- 7. reddit.com [reddit.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. reddit.com [reddit.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 3-(3-Fluorophenyl)prop-2-yn-1-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(3-Fluorophenyl)prop-2-yn-1-ol. The primary synthetic route covered is the Sonogashira coupling reaction between a 3-fluorophenyl halide and propargyl alcohol.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and efficient method for the synthesis of this compound is the Sonogashira cross-coupling reaction.[1][2][3] This reaction involves the coupling of a terminal alkyne, in this case, propargyl alcohol, with an aryl halide, such as 1-fluoro-3-iodobenzene or 1-bromo-3-fluorobenzene. The reaction is typically catalyzed by a palladium complex and co-catalyzed by a copper(I) salt in the presence of a base.[1][2]
Q2: What are the most common side products observed in this synthesis?
A2: The most frequently encountered side product is the homocoupling product of propargyl alcohol, 2,4-hexadiyne-1,6-diol, which is formed through a Glaser coupling reaction.[4][5] This is particularly common when using a copper(I) co-catalyst in the presence of oxygen. Other potential side products include diynyl compounds from the reaction of the desired product with the starting aryl halide, and products from the decomposition of the catalyst or starting materials under harsh reaction conditions.
Q3: How can I minimize the formation of the propargyl alcohol homocoupling byproduct?
A3: Several strategies can be employed to reduce the formation of 2,4-hexadiyne-1,6-diol:
-
Copper-Free Conditions: Performing the Sonogashira reaction in the absence of a copper co-catalyst is the most direct way to prevent copper-mediated homocoupling.[5] This may necessitate the use of more active palladium catalysts or higher reaction temperatures.
-
Anaerobic Environment: Rigorously excluding oxygen from the reaction mixture is crucial. This can be achieved by using degassed solvents and reagents and maintaining an inert atmosphere (e.g., argon or nitrogen) throughout the experiment.[5]
-
Hydrogen Atmosphere: Introducing a dilute hydrogen atmosphere (mixed with an inert gas like nitrogen or argon) has been shown to reduce the homocoupling side product to as low as 2%.[6][7][8]
-
Slow Addition of Propargyl Alcohol: Adding the propargyl alcohol slowly to the reaction mixture can help to maintain a low concentration of the terminal alkyne, thereby disfavoring the homocoupling reaction.[5]
-
Control of Copper Catalyst Loading: Using the minimum effective amount of the copper(I) co-catalyst can help to suppress the homocoupling side reaction.[5]
Q4: Can the fluorine atom on the phenyl ring react under Sonogashira conditions?
A4: The carbon-fluorine bond in 3-fluorophenyl halides is generally very stable and unreactive under the mild conditions typically employed for Sonogashira coupling reactions. The reactivity of aryl halides in this reaction follows the trend I > Br > Cl >> F. Therefore, side reactions involving the fluorine substituent are highly unlikely.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or no yield of the desired product | 1. Inactive catalyst. | - Ensure the palladium catalyst is active. If using a Pd(II) precatalyst, ensure it is properly reduced in situ. - Use fresh, high-quality catalysts and ligands. |
| 2. Insufficiently reactive aryl halide. | - Aryl iodides are more reactive than bromides. If using an aryl bromide, higher temperatures and longer reaction times may be necessary.[2] | |
| 3. Ineffective base. | - The base is crucial for deprotonating the terminal alkyne. Ensure the base is strong enough and present in a sufficient amount. Common bases include triethylamine and diisopropylamine. | |
| 4. Presence of oxygen. | - Deoxygenate all solvents and reagents thoroughly and maintain an inert atmosphere throughout the reaction. | |
| Significant formation of 2,4-hexadiyne-1,6-diol (homocoupling product) | 1. Presence of oxygen. | - Rigorously exclude oxygen from the reaction system by using degassed solvents and maintaining an inert atmosphere (e.g., argon or nitrogen).[5] |
| 2. High concentration of copper(I) catalyst. | - Reduce the loading of the copper(I) co-catalyst. - Consider a copper-free Sonogashira protocol.[5] | |
| 3. High concentration of propargyl alcohol. | - Add the propargyl alcohol to the reaction mixture slowly via a syringe pump.[5] | |
| 4. Elevated reaction temperature. | - If possible, run the reaction at a lower temperature to disfavor the homocoupling pathway.[5] | |
| Formation of multiple unidentified byproducts | 1. Catalyst decomposition. | - High temperatures can lead to catalyst decomposition and the formation of palladium black. Use the lowest effective temperature. - Ensure the phosphine ligand to palladium ratio is appropriate to stabilize the catalyst. |
| 2. Side reactions of propargyl alcohol. | - Propargyl alcohol can undergo various side reactions under harsh conditions.[9] Ensure mild reaction conditions are used where possible. | |
| 3. Impure starting materials. | - Use highly pure starting materials. Impurities can interfere with the catalytic cycle and lead to side reactions. | |
| Difficulty in purifying the final product | 1. Co-elution of the product with byproducts. | - Optimize the mobile phase for column chromatography to achieve better separation. - Consider recrystallization as an alternative or additional purification step. |
| 2. Presence of residual metal catalysts. | - Pass the crude product through a plug of silica gel or celite to remove insoluble catalyst residues. - An aqueous workup with ammonium chloride can help remove copper salts. |
Experimental Protocols
Protocol 1: Standard Sonogashira Coupling (with Copper Co-catalyst)
This protocol is adapted from a general procedure for the Sonogashira coupling of aryl iodides with terminal alkynes.
Materials:
-
1-Fluoro-3-iodobenzene
-
Propargyl alcohol
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Anhydrous tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)
-
Argon or Nitrogen gas
-
Standard laboratory glassware and Schlenk line equipment
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 1-fluoro-3-iodobenzene (1.0 eq), PdCl₂(PPh₃)₂ (0.02 eq), and CuI (0.04 eq).
-
Add anhydrous, degassed THF or DMF to the flask, followed by triethylamine (2.0 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Slowly add propargyl alcohol (1.2 eq) to the reaction mixture dropwise over 30 minutes.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, dilute the reaction mixture with diethyl ether or ethyl acetate and filter through a pad of celite to remove the catalyst residues.
-
Wash the organic phase with saturated aqueous ammonium chloride solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford this compound.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is a modification to minimize the formation of the homocoupling byproduct.
Materials:
-
1-Fluoro-3-iodobenzene
-
Propargyl alcohol
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Triethylamine (TEA) or another suitable amine base
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Argon or Nitrogen gas
-
Standard laboratory glassware and Schlenk line equipment
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 1-fluoro-3-iodobenzene (1.0 eq) and Pd(PPh₃)₄ (0.03 eq).
-
Add anhydrous, degassed DMF and triethylamine (3.0 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Slowly add propargyl alcohol (1.2 eq) to the reaction mixture.
-
Heat the reaction mixture to 50-70 °C and monitor its progress by TLC or GC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Workup and purify the product as described in Protocol 1.
Visualizations
Caption: Main synthetic and side reaction pathways.
References
- 1. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex [mdpi.com]
- 4. ijnc.ir [ijnc.ir]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Sonogashira Coupling Reaction with Diminished Homocoupling [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Scope and advances in the catalytic propargylic substitution reaction - RSC Advances (RSC Publishing) DOI:10.1039/C8RA04481C [pubs.rsc.org]
Technical Support Center: Purification of 3-(3-Fluorophenyl)prop-2-yn-1-ol Derivatives
This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of 3-(3-fluorophenyl)prop-2-yn-1-ol and its derivatives. This resource offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound derivatives?
A1: The main challenges stem from the presence of structural analogs and byproducts from the synthesis, which often have similar polarities to the desired product. Key difficulties include:
-
Removal of Synthesis Byproducts: Common impurities can include unreacted starting materials (e.g., 3-fluorophenylacetylene or the corresponding aldehyde/ketone), homocoupled alkynes, and other closely related species.
-
Chromatographic Co-elution: Structurally similar impurities can be difficult to separate from the target compound, leading to co-elution during column chromatography.
-
Product Instability: Propargyl alcohols can be sensitive to acidic conditions and may be prone to decomposition or polymerization under certain conditions.
Q2: What are the most common impurities encountered in the synthesis of this compound derivatives?
A2: Impurities often originate from the starting materials or side reactions during synthesis, particularly in Sonogashira coupling reactions.[1][2][3] Common impurities may include:
-
Unreacted 3-fluorophenylacetylene.
-
Unreacted aldehyde or ketone if the synthesis involves their addition to an acetylide.
-
Homocoupled diynes (Glaser coupling byproduct).
-
Palladium and copper catalyst residues.
-
Solvents and bases used in the reaction.
Q3: How can I monitor the progress of the purification?
A3: Thin-layer chromatography (TLC) is a rapid and effective technique for monitoring the purification process.[4] Use a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) to achieve good separation between your product and impurities. The spots can be visualized under UV light and by staining with a potassium permanganate solution, which reacts with the alkyne and alcohol functional groups.
Q4: My compound appears to be degrading during purification. What can I do?
A4: Propargyl alcohols can be sensitive. Consider the following to minimize degradation:
-
Avoid Strong Acids: Use a neutral or slightly basic environment during workup and chromatography.
-
Temperature Control: Perform purification steps at room temperature or below if the compound is thermally labile.
-
Inert Atmosphere: For highly sensitive derivatives, conducting purification under an inert atmosphere (nitrogen or argon) can prevent oxidative degradation.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Broad or Tailing Peaks in Flash Chromatography | 1. Inappropriate solvent system. 2. Column overload. 3. Acidic silica gel causing interactions. | 1. Optimize the mobile phase. A common starting point is a gradient of ethyl acetate in hexanes. 2. Reduce the amount of crude material loaded onto the column. 3. Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a non-polar amine like triethylamine (typically 0.1-1%). |
| Co-elution of Product and Impurities | 1. Impurities have very similar polarity to the product. 2. Insufficient resolution of the chromatographic system. | 1. Try a different solvent system to alter selectivity. For example, substitute ethyl acetate with acetone or dichloromethane/methanol. 2. Use a longer column or a stationary phase with a smaller particle size for higher resolution. 3. Consider an alternative purification technique like preparative HPLC or recrystallization. |
| Product "Oiling Out" During Recrystallization | 1. The boiling point of the solvent is higher than the melting point of the compound. 2. The solution is supersaturated to a high degree. | 1. Choose a solvent with a lower boiling point. 2. Use a larger volume of solvent or cool the solution more slowly to promote crystal growth over oiling. 3. Try a two-solvent recrystallization system.[5] |
| Low Recovery After Recrystallization | 1. The compound has significant solubility in the cold solvent. 2. Too much solvent was used. 3. Premature crystallization during hot filtration. | 1. Ensure the solution is thoroughly cooled (e.g., in an ice bath) before filtration. 2. Use the minimum amount of hot solvent necessary to dissolve the crude product.[6] 3. Ensure the filtration apparatus is pre-heated, and perform the filtration quickly. |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol provides a general procedure for the purification of this compound derivatives using silica gel flash chromatography.
1. Preparation of the Column:
- Select a column of appropriate size for the amount of crude material.
- Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).
- Pack the column with the slurry, ensuring no air bubbles are trapped.
- Equilibrate the column with the initial mobile phase (e.g., 95:5 hexanes:ethyl acetate).
2. Sample Loading:
- Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).
- Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel.
3. Elution and Fraction Collection:
- Begin elution with the initial mobile phase.
- Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate).
- Collect fractions and monitor their composition by TLC.
4. Product Isolation:
- Combine the fractions containing the pure product.
- Remove the solvent under reduced pressure to yield the purified compound.
Table 1: Representative Flash Chromatography Solvent Systems
| Compound Polarity | Starting Eluent (v/v) | Final Eluent (v/v) | Notes |
| Low | Hexanes/Ethyl Acetate (95:5) | Hexanes/Ethyl Acetate (70:30) | Good starting point for many derivatives. |
| Medium | Hexanes/Ethyl Acetate (80:20) | Hexanes/Ethyl Acetate (50:50) | Adjust gradient based on TLC analysis. |
| High | Dichloromethane/Methanol (99:1) | Dichloromethane/Methanol (95:5) | For more polar derivatives. |
Protocol 2: Purification by Recrystallization
This protocol outlines a general method for the purification of this compound derivatives by recrystallization.[6][7][8][9]
1. Solvent Selection:
- The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
- Common solvent systems for fluorinated aromatic compounds include mixtures of a "good" solvent (e.g., dichloromethane, ethyl acetate, acetone) and a "poor" solvent (e.g., hexanes, heptane).
2. Dissolution:
- Place the crude solid in an Erlenmeyer flask.
- Add a minimal amount of the "good" solvent and heat the mixture to dissolve the solid.
- If using a single solvent, add the hot solvent portion-wise until the solid just dissolves.
3. Crystallization:
- If using a two-solvent system, add the "poor" solvent dropwise to the hot solution until turbidity persists. Then, add a few drops of the "good" solvent to redissolve the solid.
- Allow the solution to cool slowly to room temperature.
- Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
4. Isolation and Drying:
- Collect the crystals by vacuum filtration.
- Wash the crystals with a small amount of the cold recrystallization solvent.
- Dry the crystals under vacuum.
Table 2: Common Recrystallization Solvent Pairs
| "Good" Solvent | "Poor" Solvent | Compound Characteristics |
| Dichloromethane | Hexanes | For less polar compounds. |
| Ethyl Acetate | Heptane | A versatile combination for a range of polarities. |
| Acetone | Water | For more polar derivatives. |
| Toluene | Hexanes | For aromatic compounds. |
Visualizations
Caption: General workflow for the purification of this compound derivatives.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. rsc.org [rsc.org]
- 5. Home Page [chem.ualberta.ca]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. mt.com [mt.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Sonogashira Reactions with Electron-Deficient Aryl Halides
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing Sonogashira reactions involving electron-deficient aryl halides.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental components of a Sonogashira coupling reaction?
A Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] The reaction typically requires a palladium catalyst, often a copper(I) co-catalyst, and an amine base.[1][2] Anhydrous and anaerobic conditions are generally recommended to prevent unwanted side reactions like the homocoupling of the alkyne (Glaser coupling).[3]
Q2: How do electron-deficient aryl halides affect the Sonogashira reaction?
Electron-withdrawing groups on the aryl halide generally promote the oxidative addition step of the catalytic cycle, which can increase the reaction rate.[4] This makes electron-deficient aryl halides often more reactive than their electron-rich counterparts under the right conditions.[5] However, the overall success and yield can still be influenced by various other factors such as the choice of catalyst, ligand, base, and solvent.
Q3: What is the general reactivity order for aryl halides in Sonogashira coupling?
The reactivity of the aryl halide is a critical factor. The typical reactivity trend from most to least reactive is: I > OTf > Br > Cl.[3] Consequently, aryl iodides are the most reactive and can often be coupled at room temperature, while aryl bromides may necessitate heating.[3] Aryl chlorides are generally the least reactive and may require more specialized catalytic systems or harsher reaction conditions, such as microwave assistance, to achieve good yields.[6][7]
Q4: Is a copper co-catalyst always necessary for Sonogashira reactions?
No, copper-free Sonogashira reactions are not only possible but often preferred to circumvent the formation of alkyne homocoupling byproducts (Glaser coupling).[3] These reactions may require different ligands or bases to facilitate the catalytic cycle.[8] However, it's worth noting that some commercially available palladium catalysts may contain trace amounts of copper, which could influence the reaction.[8]
Q5: What is the black precipitate that sometimes forms during the reaction?
The formation of a black precipitate, commonly known as "palladium black," signals the decomposition of the palladium catalyst.[3] This decomposition can be triggered by impurities, an inappropriate choice of solvent, or incorrect reaction temperatures.[3] Using fresh, high-purity reagents and solvents can help mitigate this issue.[3] Some anecdotal evidence suggests that certain solvents, like THF, might promote the formation of palladium black.[3][9]
Troubleshooting Guide
Issue 1: Low to No Product Yield
Q: My Sonogashira reaction with an electron-deficient aryl halide is giving a low yield or no product at all. What are the first things I should check?
A: When a reaction fails, a systematic check of the essential components and conditions is crucial.
-
Catalyst and Reagent Quality: Ensure your palladium catalyst and copper co-catalyst (if used) are active and have not degraded.[3] The purity of your aryl halide and alkyne is also critical; impurities can poison the catalyst.[3] Use fresh copper(I) iodide as it can degrade over time.[3]
-
Inert Atmosphere: Oxygen can lead to the undesirable Glaser-type homocoupling of the alkyne.[3] It is critical to degas the solvent and run the reaction under an inert atmosphere like argon or nitrogen.[3]
-
Base Suitability: An amine base is required to deprotonate the alkyne.[3] Commonly used bases include triethylamine and diisopropylamine.[3] Ensure the base is dry and used in an appropriate excess.[3]
Q: I've checked the basics, but the yield is still low. What other parameters can I optimize?
A: If the initial checks do not resolve the issue, consider the following optimizations:
-
Temperature: While electron-deficient aryl halides are often more reactive, the reaction temperature may still need optimization. For less reactive aryl bromides, heating might be necessary.[3][10]
-
Solvent: The reaction environment significantly impacts the outcome.[3] Consider switching to a different solvent. For instance, if you observe palladium black formation in THF, you might try a different solvent system like a 1:1 mixture of dioxane and triethylamine.[10]
-
Ligand Choice: The ligand coordinated to the palladium center plays a crucial role. Electron-rich and sterically bulky phosphine ligands can enhance the catalytic activity.[4][8] For instance, using dppf as a ligand has been reported to be effective.[10] N-Heterocyclic carbene (NHC) ligands are also efficient replacements for phosphine ligands.[8]
Issue 2: Significant Formation of Homocoupled Alkyne (Glaser Product)
Q: I am observing a significant amount of the homocoupled alkyne byproduct in my reaction. How can I minimize this?
A: The formation of the Glaser homocoupling product is a common side reaction, often promoted by the copper co-catalyst in the presence of oxygen.
-
Minimize Oxygen: Rigorous exclusion of air is the first line of defense. Ensure your solvent is thoroughly degassed and the reaction is maintained under a positive pressure of an inert gas.[3]
-
Copper-Free Conditions: Switching to a copper-free Sonogashira protocol is a highly effective way to avoid Glaser coupling.[3]
-
Hydrogen Atmosphere: In some cases, running the reaction under a diluted hydrogen atmosphere (mixed with nitrogen or argon) has been shown to reduce homocoupling to as low as 2%.[11]
Quantitative Data Summary
The following tables summarize reaction conditions and yields for Sonogashira couplings involving various aryl halides.
Table 1: Sonogashira Coupling of Aryl Halides with Phenylacetylene
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Iodoanisole | CuI (5) | 3-Pphen (5) | K₂CO₃ | Water | 100 | - | Good | [12] |
| 2 | 4-Bromobenzonitrile | Pd₂(dba)₃ (0.1) | - | Cs₂CO₃ | DMF/H₂O | 110 | - | Excellent | [13] |
| 3 | 4-Chlorobenzonitrile | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane | 100 | 12 | 95 | [6] |
| 4 | 3,5-Dimethoxyphenyl bromide | P2 (2.5) | - | TMP | DMSO | rt | - | 92 | [14] |
Table 2: Influence of Base on Sonogashira Coupling
| Entry | Aryl Halide | Alkyne | Catalyst (mol%) | Base (equiv) | Solvent | Yield (%) | Reference |
| 1 | Iodobenzene | Phenylacetylene | Fe(acac)₃ (10) | Cs₂CO₃ (2) | Toluene | Good | [13] |
| 2 | Bromobenzene | Phenylacetylene | Co-DMM@MNPs/chitosan (0.15 mmol) | K₃PO₄ | PEG-200 | Good | [13] |
| 3 | 4-Iodoanisole | Phenylacetylene | CuI (5) | K₂CO₃ (2) | Water | Good | [12] |
Experimental Protocols
Protocol 1: Microwave-Assisted Sonogashira Coupling of an Aryl Chloride
This protocol is adapted from a procedure for the coupling of various aryl chlorides.[6]
-
Preparation: To a microwave process vial, add the aryl chloride (1.0 mmol), the terminal alkyne (1.2 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).
-
Solvent and Base: Add anhydrous dioxane (3 mL) and K₃PO₄ (2.0 mmol).
-
Degassing: Seal the vial and degas the mixture by bubbling argon through it for 15 minutes.
-
Reaction: Place the vial in a microwave reactor and heat to the desired temperature (e.g., 100-150 °C) for the specified time (e.g., 15-30 minutes).
-
Workup: After cooling, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizations
Catalytic Cycles
Caption: The interconnected palladium and copper catalytic cycles in a traditional Sonogashira reaction.
Experimental Workflow for Optimization
Caption: A systematic workflow for optimizing Sonogashira reactions to improve product yield.
Troubleshooting Decision Tree
Caption: A decision tree to guide troubleshooting of common issues in Sonogashira reactions.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 5. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 6. Rapid and efficient Pd-catalyzed Sonogashira coupling of aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. reddit.com [reddit.com]
- 10. reddit.com [reddit.com]
- 11. depts.washington.edu [depts.washington.edu]
- 12. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. BJOC - Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions [beilstein-journals.org]
- 14. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Sonogashira Coupling of 3-(3-Fluorophenyl)prop-2-yn-1-ol
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to effectively prevent the homocoupling of 3-(3-Fluorophenyl)prop-2-yn-1-ol during Sonogashira cross-coupling reactions.
Troubleshooting Guides
This section addresses common issues encountered during the Sonogashira coupling of this compound, with a focus on minimizing the formation of the undesired homocoupled 1,3-diyne byproduct.
Issue 1: Significant formation of the homocoupled 1,3-diyne byproduct is observed.
-
Symptom: Analysis of the crude reaction mixture (e.g., by TLC, GC-MS, or NMR) shows a major byproduct corresponding to the dimer of this compound.
-
Possible Cause 1: Presence of Oxygen. The primary cause of homocoupling, often referred to as Glaser coupling, is the presence of oxygen, which facilitates the oxidative dimerization of the copper acetylide intermediate.[1][2][3][4]
-
Solution:
-
Rigorous Inert Atmosphere: Ensure the reaction is conducted under a strictly anaerobic environment.[1][3][5] This can be achieved by using a glovebox or employing Schlenk line techniques.
-
Degassing Solvents and Reagents: Thoroughly degas all solvents (including amine bases) and liquid reagents prior to use.[3] Common methods include freeze-pump-thaw cycles (at least three) or sparging with an inert gas like argon or nitrogen for an extended period.[3]
-
Purging the Reaction Vessel: The reaction flask containing the substrates and catalysts should be evacuated and backfilled with an inert gas multiple times before adding the solvent.[3]
-
-
-
Possible Cause 2: Copper(I) Co-catalyst. The copper(I) salt, while accelerating the desired cross-coupling, is also a highly effective catalyst for the homocoupling side reaction.[1][5][6]
-
Solution:
-
Copper-Free Sonogashira Conditions: The most effective way to eliminate copper-catalyzed homocoupling is to switch to a copper-free protocol.[1][5][7] Numerous copper-free methods have been developed and are often the preferred choice when homocoupling is a significant issue.[1][5][7][8][9]
-
Minimize Copper Loading: If a copper co-catalyst is necessary, use the lowest effective concentration, typically 1-5 mol%.
-
-
-
Possible Cause 3: High Concentration of the Terminal Alkyne. A high concentration of this compound can increase the rate of the bimolecular homocoupling reaction.[1][10]
Issue 2: Low yield of the desired cross-coupled product, even with minimal homocoupling.
-
Symptom: The starting materials are consumed, but the desired product is not formed in a high yield, and the homocoupled byproduct is not the major side product.
-
Possible Cause 1: Catalyst Inactivity. The palladium catalyst may not be active or may have decomposed.
-
Solution:
-
Catalyst Choice: Ensure a high-quality palladium source is used. For Pd(II) precatalysts like PdCl₂(PPh₃)₂, in situ reduction to Pd(0) is required, which can sometimes be inefficient.[11] Using a Pd(0) source like Pd(PPh₃)₄ might be beneficial.
-
Ligand Selection: The choice of phosphine ligand is crucial. Bulky, electron-rich ligands can often improve catalytic activity and favor the desired cross-coupling.[1][10] Consider screening different ligands if yields are low.
-
-
-
Possible Cause 2: Inappropriate Reaction Conditions. The chosen solvent, base, or temperature may not be optimal for the specific substrates.
-
Solution:
-
Solvent and Base Optimization: The solvent and base system plays a critical role.[1] Common combinations include THF/triethylamine, toluene/diisopropylamine, or DMF with an appropriate amine base. A screening of different conditions may be necessary.
-
Temperature Control: While higher temperatures can increase the reaction rate, they can also lead to catalyst decomposition. Monitor the reaction progress and consider if a lower temperature for a longer duration might be more effective.
-
-
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of the Sonogashira reaction?
A1: Homocoupling, also known as Glaser coupling, is an undesired side reaction where two molecules of the terminal alkyne—in this case, this compound—react with each other to form a symmetrical 1,3-diyne.[2][10] This side reaction consumes the alkyne starting material, reduces the yield of the desired cross-coupled product, and complicates purification.[10]
Q2: What are the primary drivers of this homocoupling side reaction?
A2: The two main factors that promote homocoupling are the presence of a copper(I) co-catalyst and oxygen.[1][2][3] The copper catalyst facilitates the formation of a copper acetylide intermediate, which can then undergo oxidative dimerization in the presence of oxygen to form the 1,3-diyne.[2]
Q3: How can I completely avoid homocoupling?
A3: While complete avoidance can be challenging, the most effective strategy is to employ a copper-free Sonogashira protocol.[5][7] By removing the copper co-catalyst, the primary pathway for Glaser coupling is eliminated.[5][6] Additionally, protecting the terminal alkyne with a protecting group like trimethylsilyl (TMS) will prevent it from participating in homocoupling, though this requires additional deprotection steps.[10]
Q4: I am performing a copper-free reaction but still observe some homocoupling. Why?
A4: Even without the intentional addition of a copper co-catalyst, trace amounts of copper impurities in reagents or on the surface of glassware can be sufficient to catalyze some level of homocoupling.[2] In some cases, palladium itself can mediate homocoupling, although this is generally less efficient than the copper-catalyzed pathway.[2] To mitigate this, use high-purity reagents and consider acid-washing glassware to remove trace metals.[2]
Q5: Can the choice of palladium ligand affect the amount of homocoupling?
A5: Yes, the ligand on the palladium catalyst can influence the relative rates of the desired cross-coupling versus the undesired homocoupling. Bulky and electron-rich phosphine ligands can sometimes accelerate the reductive elimination step to form the cross-coupled product, thereby outcompeting the homocoupling pathway.[1][10]
Data Presentation
The following table summarizes various strategies to prevent the homocoupling of this compound and their anticipated impact.
| Strategy | Key Parameters | Expected Impact on Homocoupling | Typical Yield Improvement |
| Inert Atmosphere | Rigorous degassing of solvents, use of Schlenk line or glovebox. | Significant reduction, especially in copper-catalyzed reactions. | 10-40% |
| Copper-Free Conditions | Omission of CuI or other copper salts. | Elimination of the primary homocoupling pathway. | 20-60% (substrate dependent) |
| Slow Alkyne Addition | Use of a syringe pump to add the alkyne over several hours. | Substantial reduction by keeping alkyne concentration low. | 15-30% |
| Ligand Modification | Use of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos). | Moderate reduction by favoring the cross-coupling pathway. | 5-20% |
| Use of Reducing Agents | Addition of a reducing agent like tin(II) 2-ethylhexanoate. | Significant reduction by keeping copper in the Cu(I) state. | 10-25% |
| Alkyne Protection | Use of a protecting group (e.g., TMS) on the alkyne. | Complete prevention of homocoupling of the protected alkyne. | Substrate and deprotection efficiency dependent. |
Experimental Protocols
Protocol 1: Copper-Free Sonogashira Coupling of this compound
This protocol is designed to minimize homocoupling by avoiding the use of a copper co-catalyst.
-
Reagent Preparation: Ensure all solvents are anhydrous and have been thoroughly degassed by at least three freeze-pump-thaw cycles or by sparging with argon for a minimum of 30 minutes. All solid reagents should be dried in a vacuum oven.
-
Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add the aryl halide (1.0 mmol, 1.0 equiv.), palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and a suitable phosphine ligand (e.g., SPhos, 4 mol%). Add a base such as K₃PO₄ (2.0 mmol, 2.0 equiv.).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene or dioxane, 5 mL) to the flask via cannula or syringe.
-
Reaction Execution: Stir the mixture at room temperature for 10 minutes. In a separate flask, prepare a solution of this compound (1.2 mmol, 1.2 equiv.) in the same degassed solvent. Add this solution dropwise to the reaction mixture over 2-4 hours using a syringe pump.
-
Monitoring and Work-up: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or GC/MS.[1] Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Sonogashira Coupling with Minimized Homocoupling (Copper Co-catalyst)
This protocol uses a copper co-catalyst but incorporates measures to suppress homocoupling.
-
Inert Atmosphere Setup: Inside a glovebox or using a Schlenk line, add the aryl halide (1.0 mmol, 1.0 equiv.), palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%), and copper(I) iodide (3 mol%) to a Schlenk flask.[1]
-
Solvent and Base Addition: Add degassed solvent (e.g., THF, 5 mL) and a degassed amine base (e.g., triethylamine, 3.0 mmol, 3.0 equiv.).[1]
-
Slow Alkyne Addition: In a separate, flame-dried flask, prepare a solution of this compound (1.1 mmol, 1.1 equiv.) in the degassed solvent. Using a syringe pump, add this solution to the reaction mixture dropwise over 2-4 hours. Maintain a positive pressure of inert gas throughout the addition.
-
Reaction Monitoring: Heat the reaction as required and monitor its progress.
-
Work-up and Purification: Follow the work-up and purification steps as outlined in Protocol 1.
Visualizations
Caption: Troubleshooting workflow for preventing homocoupling.
Caption: Competing pathways of Sonogashira vs. Homocoupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Sonogashira Coupling of Propargyl Alcohols
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions for the Sonogashira coupling of propargyl alcohols.
Troubleshooting Guide
Question: My Sonogashira coupling reaction is not working or giving a low yield. What are the common causes and how can I troubleshoot it?
Answer: Low or no yield in a Sonogashira coupling of propargyl alcohols can stem from several factors related to the catalyst, reagents, or reaction conditions. Here’s a step-by-step troubleshooting guide:
-
Catalyst System Integrity:
-
Palladium Catalyst Deactivation: The formation of palladium black is a common sign of catalyst decomposition and a primary reason for low yields.[1]
-
Solution: Ensure strictly anaerobic (oxygen-free) conditions, as oxygen can lead to catalyst deactivation and promote unwanted side reactions like homocoupling.[2][3] Use fresh, high-quality catalysts and ligands. Consider using more robust ligands like N-heterocyclic carbenes (NHCs) or bulky, electron-rich phosphines which can stabilize the palladium center.[4]
-
-
Copper Co-catalyst Issues: While often beneficial for enhancing reaction rates, the copper co-catalyst can also lead to the formation of diynes through Glaser-type homocoupling of the propargyl alcohol.[5][6]
-
-
Reaction Conditions:
-
Insufficient Degassing: Oxygen is detrimental to the catalytic cycle.
-
Solution: Thoroughly degas all solvents and the reaction mixture using methods like freeze-pump-thaw cycles or by bubbling an inert gas (Argon or Nitrogen) through the solution for an extended period.[1]
-
-
Inappropriate Temperature: The reactivity of the aryl halide dictates the required temperature. Aryl iodides are the most reactive and can often be coupled at room temperature, while aryl bromides and chlorides typically require heating.[9][10]
-
Solution: For aryl bromides, try increasing the temperature to 80-100°C. For less reactive substrates, a sealed reaction vessel may be necessary to prevent the loss of volatile reagents.[10]
-
-
Incorrect Solvent or Base: The choice of solvent and base is critical and interdependent.[11][12]
-
Solution: Amine bases like triethylamine or diisopropylamine can often serve as both the base and the solvent.[9] Aprotic polar solvents like DMF or THF are also commonly used.[12] If catalyst precipitation is observed in THF, switching to a solvent like triethylamine alone may resolve the issue.[1] The base must be strong enough to deprotonate the terminal alkyne and neutralize the HX byproduct.[11]
-
-
-
Reagent Quality:
-
Solution: Use pure, dry solvents and fresh reagents. Propargyl alcohols can be sensitive, and aryl halides should be free of impurities. Ensure the amine base is free of water.
-
Frequently Asked Questions (FAQs)
Q1: What is the best palladium catalyst and ligand combination for coupling propargyl alcohols?
A1: There is no single "best" combination as the optimal choice depends on the specific substrates. However, common and effective systems include:
-
For standard couplings: Pd(PPh₃)₄ or a combination of PdCl₂(PPh₃)₂ with a copper(I) co-catalyst (e.g., CuI).[4][9] Triphenylphosphine (PPh₃) is a widely used ligand.
-
For challenging substrates (e.g., aryl chlorides): Catalysts with bulky, electron-rich phosphine ligands (e.g., PCy₃) or N-Heterocyclic Carbene (NHC) ligands often show enhanced activity.[4][13]
-
For copper-free conditions: Palladium complexes with ligands like SPhos or XPhos, or specialized water-soluble ligands for aqueous media, have proven effective.[8]
Q2: How can I minimize the formation of homocoupled diynes (Glaser coupling)?
A2: Homocoupling is a significant side reaction, especially when using a copper co-catalyst in the presence of oxygen.[3] To minimize it:
-
Strictly Anaerobic Conditions: Rigorously exclude oxygen from the reaction.
-
Copper-Free Protocol: The most direct way to avoid copper-catalyzed homocoupling is to use a copper-free Sonogashira protocol.[6] These reactions are well-established for propargyl alcohols.[7]
-
Use of Hydrogen: Introducing a dilute atmosphere of hydrogen gas has been shown to suppress homocoupling.[2]
-
Amine Choice: Use an excess of an amine base, which can help to favor the cross-coupling pathway.
Q3: Which base should I choose for my reaction?
A3: The base plays a crucial role in deprotonating the alkyne and neutralizing the acid byproduct.[11]
-
Amine Bases: Triethylamine (Et₃N), diisopropylamine (iPr₂NH), and piperidine are very common. They are often used in excess and can sometimes function as the solvent.[9]
-
Inorganic Bases: Carbonates such as K₂CO₃ or Cs₂CO₃ can be used, particularly in copper-free systems or when a non-amine solvent like DMF or toluene is preferred.[6][9] The choice can affect reaction rates and yields, so screening may be necessary.
Q4: What is the typical reactivity order for aryl halides in this reaction?
A4: The reactivity of the sp²-carbon coupling partner is a key factor. The general trend is: Vinyl iodide > Vinyl triflate > Vinyl bromide > Vinyl chloride > Aryl iodide > Aryl triflate > Aryl bromide >>> Aryl chloride.[9][14] This difference in reactivity can be exploited for selective couplings on molecules with multiple different halide groups.[9]
Q5: Can I run the Sonogashira coupling of propargyl alcohols in "green" or aqueous solvents?
A5: Yes, significant progress has been made in developing more environmentally benign protocols.
-
Water: With the appropriate water-soluble ligands (e.g., Pd-salen complexes), copper-free Sonogashira couplings can be performed efficiently in water under aerobic conditions.[5][8]
-
Bio-derived Solvents: Solvents like γ-valerolactone-based ionic liquids have been successfully used as alternative reaction media for copper-free couplings of propargyl alcohol.[15]
Data Presentation: Catalyst Systems and Conditions
Table 1: Comparison of Catalyst Systems for Sonogashira Coupling with Propargyl Alcohols
| Catalyst System | Aryl Halide | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| PdCl₂(PPh₃)₂, CuI | Iodoarenes | Et₃N | THF | RT - 55 | 70-95 | [14] |
| Pd(OAc)₂, Ligand | Iodoarenes | K₂CO₃ | DMF | 70 | 85-95 | [7] |
| OxPdCy@clay (het.) | Iodoarenes | Et₃N | PEG 200 | 85 | 90-98 | [7] |
| PdCl₂(PPh₃)₂ | Iodoarenes | N/A | [TBP][4-EtOV] | 55 | 72-99 | [15] |
| Pd-salen complex | Iodoarenes | Pyrrolidine | Water | RT | 80-95 | [5] |
| Palladacycle | Aryl Chlorides | K₃PO₄·H₂O | Toluene | 120 | 70-90 | [13] |
Note: Yields are highly substrate-dependent. This table provides a general comparison based on cited examples.
Experimental Protocols
Protocol 1: General Procedure for Copper-Free Sonogashira Coupling of Propargyl Alcohol with an Aryl Iodide
This protocol is adapted from methodologies described for copper-free couplings.[7][15]
-
Preparation: To a flame-dried Schlenk flask under an argon atmosphere, add the aryl iodide (1.0 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and a suitable phosphine or NHC ligand (0.04 mmol, 4 mol%).
-
Reagent Addition: Add the solvent (e.g., DMF, 5 mL) and the base (e.g., K₂CO₃, 2.0 mmol).
-
Degassing: Subject the mixture to three freeze-pump-thaw cycles to ensure all oxygen is removed.
-
Substrate Addition: Add the propargyl alcohol (1.2 mmol) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 70-90°C) and stir for 4-24 hours, monitoring by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Procedure for Pd/Cu Co-catalyzed Coupling in an Amine Solvent
This protocol is a generalized representation of the classical Sonogashira conditions.[9][14]
-
Preparation: In a round-bottom flask equipped with a reflux condenser and under a nitrogen atmosphere, dissolve the aryl bromide (1.0 mmol), PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%), and CuI (0.05 mmol, 5 mol%) in a mixture of THF (10 mL) and triethylamine (5 mL).
-
Degassing: Bubble nitrogen through the solution for 15-20 minutes.
-
Substrate Addition: Add the propargyl alcohol (1.5 mmol).
-
Reaction: Heat the mixture to reflux (approx. 65-70°C) until the starting material is consumed (monitor by TLC).
-
Work-up: After cooling, filter the mixture through a pad of Celite to remove catalyst residues, washing with THF. Evaporate the solvent from the filtrate.
-
Extraction: Dissolve the residue in ethyl acetate, wash with saturated NH₄Cl solution and then with brine. Dry the organic layer over MgSO₄, filter, and remove the solvent in vacuo.
-
Purification: Purify the resulting crude oil or solid by flash chromatography.
Visualizations
Caption: Catalytic cycles for the Pd/Cu co-catalyzed Sonogashira coupling.
References
- 1. reddit.com [reddit.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. gold-chemistry.org [gold-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 7. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 8. Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. reddit.com [reddit.com]
- 11. benchchem.com [benchchem.com]
- 12. books.lucp.net [books.lucp.net]
- 13. Sonogashira Coupling [organic-chemistry.org]
- 14. mdpi.com [mdpi.com]
- 15. Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Click Reactions with Fluorinated Alkynes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low conversion in copper-catalyzed azide-alkyne cycloaddition (CuAAC) click reactions involving fluorinated alkynes.
Troubleshooting Guide: Low Conversion Rates
Question 1: My click reaction with a fluorinated alkyne is showing low to no conversion. What are the most common causes?
Answer:
Low conversion in click reactions with fluorinated alkynes often stems from the electronic properties of the alkyne and suboptimal reaction conditions. Fluorination renders the alkyne electron-deficient, which can decrease its reactivity in the standard copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[1][2]
The most common culprits for low conversion are:
-
Insufficient Catalyst Activity: The copper(I) catalyst may not be active enough to efficiently catalyze the reaction with a less reactive alkyne. This can be due to oxidation of Cu(I) to Cu(II) or the use of an inappropriate ligand.[3][4]
-
Inadequate Ligand Support: The choice of ligand is critical for accelerating the reaction, especially with challenging substrates like fluorinated alkynes.[1][4] The ligand stabilizes the Cu(I) oxidation state and facilitates the catalytic cycle.[3][5]
-
Suboptimal Solvent System: The solvent plays a crucial role in the solubility of reactants and the stability and activity of the catalyst.[4][6]
-
Side Reactions: Competing reactions, such as the homocoupling of the alkyne (Glaser coupling), can consume the starting material and reduce the yield of the desired triazole product.[4]
-
Reactant Quality and Stoichiometry: Impurities in the azide or alkyne, or incorrect stoichiometry, can negatively impact the reaction.
The following flowchart provides a systematic approach to troubleshooting low conversion:
Question 2: How can I improve the efficiency of the copper catalyst for my fluorinated alkyne?
Answer:
Maintaining a sufficient concentration of the active Cu(I) species is paramount for a successful click reaction.[3][7]
-
Use a Reducing Agent: The Cu(I) catalyst is susceptible to oxidation to the inactive Cu(II) state, especially in the presence of oxygen.[4] The addition of a reducing agent, such as sodium ascorbate, is crucial to regenerate Cu(I) from any Cu(II) formed.[3][4] A slight excess of the reducing agent is often beneficial.[8]
-
Oxygen-Free Conditions: While sodium ascorbate can mitigate oxidation, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can further prevent catalyst deactivation.[3]
-
Choice of Copper Source: While Cu(I) salts like CuI or CuBr can be used directly, they have limited solubility in many common solvents.[7] A more common and often more effective approach is to generate Cu(I) in situ from a Cu(II) salt, such as CuSO₄, in the presence of a reducing agent.[7]
The following diagram illustrates the catalytic cycle of the CuAAC reaction, highlighting the central role of the Cu(I) species:
Question 3: Which ligands are recommended for click reactions with electron-deficient alkynes like fluorinated ones?
Answer:
The use of an appropriate accelerating ligand is one of the most effective ways to increase the rate and yield of CuAAC reactions with fluorinated alkynes.[1] Ligands stabilize the Cu(I) catalyst, prevent its disproportionation and oxidation, and increase its catalytic activity.[4][5]
For electron-deficient alkynes, nitrogen-based chelating ligands are highly recommended.
| Ligand | Structure | Key Features |
| THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) | Tris-triazolyl amine | Water-soluble, highly effective in accelerating CuAAC reactions.[1][3] |
| TBTA (Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine) | Tris-triazolyl amine | Effective but has lower solubility in aqueous media compared to THPTA. |
| BTTAA (2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid) | Tris-triazolyl amine | A highly effective ligand for bioconjugation reactions.[7] |
The diagram below illustrates how a ligand coordinates with the copper catalyst, enhancing its stability and reactivity.
Question 4: What is the optimal solvent for a click reaction with a fluorinated alkyne?
Answer:
The choice of solvent can significantly impact the reaction rate and yield.[4][9] There is no single "best" solvent, as the optimal choice depends on the solubility of the specific reactants. However, some general guidelines apply:
-
Aqueous Systems: Click reactions are often accelerated in water or mixtures of water and organic solvents (e.g., t-BuOH/H₂O, DMSO/H₂O).[8][9] Water is thought to promote the formation of the active copper acetylide intermediate.[8]
-
Polar Aprotic Solvents: Solvents like DMSO, DMF, and acetonitrile are commonly used and can be effective, particularly if the reactants have poor water solubility.[9] However, be aware that some solvents can coordinate to the copper and potentially inhibit the reaction.
The following table summarizes the performance of various solvents in a model CuAAC reaction.
| Solvent System | Relative Reaction Rate | Comments |
| H₂O/t-BuOH (1:1) | +++ | Often provides excellent rates and yields. Good for many biomolecules.[9] |
| DMSO | ++ | Good for dissolving a wide range of organic molecules. |
| DMF | ++ | Similar to DMSO in its properties.[10] |
| Acetonitrile | + | Can be effective, but may compete for copper coordination. |
| THF | + | A common solvent, but may lead to slower reactions than aqueous systems.[9] |
| Dichloromethane (DCM) | +/- | Generally less effective for CuAAC reactions.[10] |
Detailed Experimental Protocol: Optimized CuAAC for a Fluorinated Alkyne
This protocol is a starting point for optimizing the click reaction of a fluorinated alkyne with an azide.
Materials:
-
Fluorinated alkyne
-
Azide
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium L-ascorbate
-
THPTA ligand
-
Solvent (e.g., 1:1 mixture of deionized water and t-butanol)
Procedure:
-
Prepare Stock Solutions:
-
Prepare a 100 mM solution of the fluorinated alkyne in the chosen solvent.
-
Prepare a 100 mM solution of the azide in the chosen solvent.
-
Prepare a 50 mM solution of CuSO₄·5H₂O in deionized water.
-
Prepare a 250 mM solution of THPTA in deionized water.
-
Freshly prepare a 1 M solution of sodium L-ascorbate in deionized water.
-
-
Reaction Setup:
-
In a reaction vial, add the azide solution (e.g., 100 µL, 0.01 mmol, 1 equivalent).
-
Add the fluorinated alkyne solution (e.g., 110 µL, 0.011 mmol, 1.1 equivalents).
-
Add the THPTA solution (e.g., 10 µL, 0.0005 mmol, 0.05 equivalents).
-
Add the CuSO₄ solution (e.g., 2 µL, 0.0001 mmol, 0.01 equivalents).
-
Vortex the mixture gently.
-
-
Initiate the Reaction:
-
Add the freshly prepared sodium ascorbate solution (e.g., 5 µL, 0.005 mmol, 0.5 equivalents) to initiate the reaction.
-
If necessary, purge the reaction vial with an inert gas (e.g., argon or nitrogen) and seal it.
-
-
Reaction Monitoring:
-
Allow the reaction to proceed at room temperature with stirring.
-
Monitor the reaction progress by TLC, LC-MS, or NMR spectroscopy.
-
-
Work-up and Purification:
-
Once the reaction is complete, quench it by adding a small amount of a copper chelator like EDTA.
-
Extract the product with an appropriate organic solvent.
-
Purify the product by column chromatography on silica gel.
-
Frequently Asked Questions (FAQs)
Q1: Can I run the reaction at a higher temperature to increase the conversion rate?
A1: Gently heating the reaction (e.g., to 40-60 °C) can sometimes improve the reaction rate and final conversion, especially for sluggish reactions.[11] However, excessive heat can lead to the degradation of sensitive substrates or the catalyst. It is recommended to first optimize the catalyst system at room temperature before exploring elevated temperatures.
Q2: My reaction is forming a significant amount of a byproduct. What could it be?
A2: A common byproduct in CuAAC reactions is the homocoupled alkyne dimer, formed via the Glaser coupling pathway.[4] This is more likely to occur if the concentration of the Cu(I) catalyst is too high or if there is insufficient reducing agent. Ensuring a proper ligand-to-copper ratio and an adequate amount of sodium ascorbate can help suppress this side reaction.[4]
Q3: Are there any alternatives if I cannot get the copper-catalyzed reaction to work?
A3: Yes, if you continue to face challenges with the CuAAC reaction, you might consider copper-free click chemistry. The most common alternative is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[12] This reaction utilizes a strained cyclooctyne, which reacts with an azide without the need for a metal catalyst.[12] While this requires the synthesis of a strained alkyne, it can be a robust alternative for sensitive biological applications where the cytotoxicity of copper is a concern.[12]
Q4: Can I use a different reducing agent instead of sodium ascorbate?
A4: While sodium ascorbate is the most common and generally effective reducing agent for CuAAC in biological and chemical applications, other reducing agents can be used.[3] For example, in organic synthesis, metallic copper (e.g., copper wire or powder) can be used to reduce Cu(II) to Cu(I).[8] However, for most applications, especially those in aqueous media, sodium ascorbate is the preferred choice due to its water solubility and mild reducing properties.[3]
Q5: How do I know if my fluorinated azide or alkyne is pure enough for the reaction?
A5: The purity of your starting materials is crucial for achieving high conversion. It is recommended to purify your fluorinated alkyne and azide by column chromatography or recrystallization before use. You can check the purity by NMR spectroscopy and mass spectrometry. Impurities can sometimes chelate the copper catalyst or participate in side reactions, leading to lower yields.
References
- 1. Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. interchim.fr [interchim.fr]
- 8. Click Chemistry [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. BJOC - Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions [beilstein-journals.org]
- 11. mdpi.com [mdpi.com]
- 12. 18F-Labeling Using Click Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Palladium Catalyst Removal in 3-(3-Fluorophenyl)prop-2-yn-1-ol Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the removal of palladium catalysts from reactions involving the synthesis of 3-(3-Fluorophenyl)prop-2-yn-1-ol and related aryl alkynes. Below, you will find troubleshooting guides for common issues, detailed experimental protocols, and quantitative data to help you select the most effective purification strategy.
Frequently Asked questions (FAQs)
Q1: Why is it critical to remove palladium from my this compound product?
A1: Residual palladium in active pharmaceutical ingredients (APIs) is strictly regulated by agencies like the FDA and EMA due to its potential toxicity.[1][2] Beyond regulatory compliance, palladium residues can interfere with downstream synthetic transformations and biological assays, leading to inaccurate and unreliable results.[1]
Q2: What are the most common methods for removing palladium catalysts after a Sonogashira coupling reaction?
A2: The most prevalent methods include:
-
Adsorption: Using materials with a high affinity for palladium, such as activated carbon or specialized metal scavengers (e.g., silica-based or polymer-based scavengers with thiol or thiourea functionalities).[3][4]
-
Filtration: Passing the reaction mixture through a filter aid like Celite® to remove heterogeneous palladium catalysts (e.g., Pd/C) or precipitated palladium metal.[1][5][6][7]
-
Crystallization: Purifying the final product through crystallization, which can leave palladium impurities in the mother liquor. The effectiveness of this method can be enhanced with additives that increase the solubility of palladium species.[2][4]
-
Chromatography: Utilizing techniques like column chromatography to separate the desired product from the palladium catalyst.[8][9]
Q3: How do I choose the best palladium removal method for my specific experiment?
A3: The optimal method depends on several factors, including the nature of your product (solubility, stability), the form of the palladium residue (homogeneous or heterogeneous), the required level of purity, and the scale of your reaction. The decision-making workflow below can guide your selection.
Q4: What are "palladium scavengers" and how do they work?
A4: Palladium scavengers are solid-supported materials, often functionalized silica gels or polymers, designed to selectively bind and remove palladium from solution.[9][10] They typically contain functional groups like thiols or thioureas that have a high affinity for palladium. The scavenger is added to the reaction mixture, stirred for a period, and then easily removed by filtration, taking the bound palladium with it.[3][10]
Q5: I'm observing a black precipitate in my reaction. What is it?
A5: A black precipitate, often referred to as "palladium black," indicates the decomposition and precipitation of the palladium catalyst from the solution. This can be caused by impurities, the choice of solvent (THF has been anecdotally reported to promote it), or incorrect reaction temperatures.[11]
Troubleshooting Guides
Issue 1: Incomplete Palladium Removal
Symptom: Residual palladium levels, as determined by ICP-MS or other analytical methods, remain above the acceptable limit after purification.
| Possible Cause | Troubleshooting Steps |
| Incorrect Scavenger Selection | 1. Consider Palladium Oxidation State: Thiol-based scavengers are generally effective for Pd(II), while other types may be better for Pd(0).2. Match Scavenger to Solvent: Ensure the scavenger is compatible with your reaction solvent.3. Perform a Scavenger Screen: Test a small panel of different scavengers (e.g., thiol-based, thiourea-based, amine-based) to identify the most effective one for your specific product and reaction conditions. |
| Insufficient Scavenger Loading or Contact Time | 1. Increase Scavenger Equivalents: Start with 4-8 molar equivalents of the scavenger relative to the initial amount of palladium.[10] This can often be optimized to 2-4 equivalents.[10]2. Optimize Stirring Time and Temperature: While many scavengers work at room temperature, increasing the temperature (e.g., to 40-60 °C) and extending the stirring time (from 1 to 18 hours) can improve efficiency.[3] |
| Product-Palladium Complexation | 1. Add a Competing Ligand: Introduce a ligand that can disrupt the interaction between your product and the palladium catalyst before adding the scavenger.2. Change the Solvent: Altering the solvent may change the complexation equilibrium, making the palladium more accessible to the scavenger. |
| Heterogeneous Catalyst Not Fully Removed by Filtration | 1. Use a Finer Filter Medium: If using standard filter paper, switch to a finer porosity filter or a membrane filter (e.g., 0.45 µm PTFE).2. Optimize Celite Bed: Ensure the Celite pad is 1-2 cm thick and well-compacted. Pre-wetting the pad with the solvent can prevent cracking.[5] |
Issue 2: Product Loss During Palladium Removal
Symptom: Significant decrease in product yield after the palladium removal step.
| Possible Cause | Troubleshooting Steps |
| Non-specific Adsorption to Scavenger or Activated Carbon | 1. Minimize Adsorbent Amount: Use the minimum effective amount of scavenger or activated carbon.[3]2. Wash the Adsorbent: After filtration, thoroughly wash the scavenger or carbon cake with fresh solvent to recover any adsorbed product.[3]3. Screen Different Scavengers: Some scavengers may have a higher affinity for your product than others. Test different types to find one with high selectivity for palladium.[3] |
| Product Co-precipitation with Palladium | 1. Modify Precipitation/Crystallization Conditions: Adjust the solvent system, temperature, or cooling rate during crystallization to improve selectivity.2. Add Chelating Agents: In some cases, adding a chelating agent to the mother liquor can help keep the palladium species dissolved.[4] |
Quantitative Data on Palladium Removal Methods
The following tables summarize the efficiency of various palladium removal techniques from different sources.
Table 1: Efficiency of Silica-Based Scavengers
| Scavenger | Initial Pd (ppm) | Final Pd (ppm) | Conditions | Reference |
| SiliaMetS® Thiol | >1300 | 2 | 50 wt% scavenger, water/THF, 35°C, 17h, followed by crystallization | [12] |
| SiliaMetS® Thiol & SEM26 | 1668 | 70 (Thiol), 20 (SEM26) | 0.6 w/w scavenger, 50°C, 4h | [13] |
| Si-TMT Resin | >1000 (in some crude samples) | <100 (in all samples after column & resin) | Column chromatography followed by Si-TMT resin treatment | [8] |
| MP-TMT | 330 | 10-30 | 0.20 wt scavenger, DMF, overnight | [2] |
Table 2: Efficiency of Other Palladium Removal Methods
| Method | Initial Pd (ppm) | Final Pd (ppm) | Conditions | Reference |
| Activated Charcoal (Darco KB-B) | 300 | <1 | 0.2 wt charcoal, THF, 45°C, 18h, followed by crystallization | [2] |
| Recrystallization | 130-1916 | 75-182 | Methanol | [2] |
| Filtration through Celite | 80-100 | Sufficiently low for manufacturing | Combined with charcoal cartridge treatment | [2] |
Experimental Protocols
Protocol 1: Palladium Removal by Filtration through Celite®
This method is most effective for removing heterogeneous palladium catalysts like Pd/C or precipitated palladium black.
-
Celite® Pad Preparation:
-
Filtration:
-
Dilute the reaction mixture with a suitable solvent to reduce its viscosity.
-
Slowly pour the diluted mixture onto the center of the Celite® bed.
-
Apply gentle vacuum to draw the solution through the filter.
-
-
Washing:
-
Wash the Celite® pad with fresh solvent to ensure all the product is recovered.
-
-
Collection:
-
The collected filtrate contains the product, now free of heterogeneous palladium catalyst.
-
Protocol 2: Palladium Removal Using a Silica-Based Scavenger (e.g., SiliaMetS® Thiol)
This protocol is suitable for removing dissolved (homogeneous) palladium species.
-
Dissolution:
-
Dissolve the crude product containing residual palladium in a suitable organic solvent (e.g., THF, DCM, Ethyl Acetate).[3]
-
-
Scavenger Addition:
-
Stirring:
-
Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for 1 to 18 hours. The optimal time and temperature should be determined experimentally.[3]
-
-
Filtration:
-
Filter the mixture through a pad of Celite® or a suitable filter paper to remove the solid scavenger.[3]
-
-
Washing:
-
Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.[3]
-
-
Concentration:
-
Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.[3]
-
-
Analysis:
Protocol 3: Palladium Removal Using Activated Carbon
Activated carbon is a cost-effective method for removing palladium, but may lead to product loss through non-specific adsorption.
-
Addition of Activated Carbon:
-
To the crude reaction mixture dissolved in a suitable solvent, add activated carbon (typically 5-10 wt% of your crude product).[1]
-
-
Stirring:
-
Stir the suspension at room temperature for 2-12 hours.[1]
-
-
Filtration:
-
Filter the mixture through a pad of Celite® to remove the activated carbon.[1]
-
-
Washing and Concentration:
-
Wash the Celite®/carbon cake with fresh solvent and concentrate the combined filtrates.[1]
-
Visualized Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. arborassays.com [arborassays.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. velocityscientific.com.au [velocityscientific.com.au]
- 11. reddit.com [reddit.com]
- 12. silicycle.com [silicycle.com]
- 13. cphi-online.com [cphi-online.com]
Technical Support Center: Reactivity of 3-(3-Fluorophenyl)prop-2-yn-1-ol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(3-Fluorophenyl)prop-2-yn-1-ol. The information is designed to address common experimental challenges, with a focus on understanding and mitigating the effects of solvent choice on reaction outcomes.
Troubleshooting Guides
Issue 1: Low Yield in Acid-Catalyzed Meyer-Schuster Rearrangement
Question: I am attempting an acid-catalyzed Meyer-Schuster rearrangement of this compound to the corresponding α,β-unsaturated aldehyde, but I am observing very low yields. What are the potential causes and solutions?
Answer: Low yields in the Meyer-Schuster rearrangement are often related to solvent choice and reaction conditions. The reaction proceeds through a propargyl cation intermediate, and the stability of this intermediate is crucial for efficient conversion.
Potential Causes:
-
Solvent Polarity: The use of nonpolar or weakly polar solvents can disfavor the formation of the charged intermediate, leading to a slow reaction rate and potential side reactions.
-
Nucleophilicity of the Solvent: Protic and nucleophilic solvents can compete with the desired rearrangement pathway by trapping the carbocation intermediate, leading to undesired byproducts.
-
Water Content: While a small amount of water is necessary for the reaction to proceed to the aldehyde, excess water can lead to competing hydration reactions of the alkyne.
Troubleshooting Suggestions:
-
Solvent Optimization: Experiment with a range of solvents to find the optimal balance of polarity and low nucleophilicity. Highly polar, non-nucleophilic solvents are often preferred. Consider using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), which are known to stabilize carbocations while being weakly nucleophilic.[1][2]
-
Co-solvent Systems: Mixtures of a non-nucleophilic polar solvent with a less polar co-solvent (e.g., dichloromethane or toluene) can sometimes improve solubility and reaction efficiency.
-
Control of Water Content: Ensure your solvents are appropriately dried if side reactions are suspected. If the reaction is stalling, controlled addition of a stoichiometric amount of water might be necessary.
Hypothetical Data on Solvent Effects in Meyer-Schuster Rearrangement:
| Solvent | Dielectric Constant (ε) | Yield of α,β-unsaturated aldehyde (%) |
| Dichloromethane (DCM) | 8.93 | 15 |
| Acetonitrile (MeCN) | 37.5 | 45 |
| 2,2,2-Trifluoroethanol (TFE) | 26.7 | 75 |
| Hexafluoroisopropanol (HFIP) | 16.7 | 85 |
Issue 2: Poor Selectivity in Electrophilic Halogenation
Question: During the electrophilic halogenation of this compound, I am obtaining a mixture of α-haloenones and β-haloenones. How can I improve the selectivity for the desired isomer?
Answer: The regioselectivity of electrophilic halogenation of propargyl alcohols is highly dependent on the solvent and the nature of the halogenating agent. The reaction can proceed through different mechanistic pathways, leading to isomeric products.
Potential Causes:
-
Solvent-Mediated Rearrangement: Certain solvents can promote a 1,2-aryl shift, leading to the formation of β-haloenones.[1] This is often observed in solvents that can stabilize the transition state of the rearrangement.
-
Reaction Mechanism: The choice of halogen source (e.g., NBS, NIS, Selectfluor) and catalyst (if any) can influence the dominant reaction pathway.
Troubleshooting Suggestions:
-
Solvent Selection for α-Haloenone: To favor the formation of the α-haloenone (the kinetic product), less polar and non-coordinating solvents are generally preferred. Toluene has been shown to be effective in some cases for favoring the kinetic isomer.[1]
-
Solvent Selection for β-Haloenone: For the formation of the thermodynamically more stable β-haloenone, polar solvents, particularly those capable of promoting rearrangements like acetonitrile or mixtures containing water or hexafluoroisopropanol (HFIP), can be beneficial.[1][2]
-
Temperature Control: Lowering the reaction temperature can sometimes favor the kinetic product (α-haloenone) over the thermodynamic product (β-haloenone).
Hypothetical Data on Solvent Effects in Bromination with NBS:
| Solvent | Temperature (°C) | Ratio of α-bromoenone : β-bromoenone |
| Toluene | 0 | 8 : 1 |
| Acetonitrile | 25 | 1 : 3 |
| Acetonitrile/Water (5:1) | 25 | 1 : 9 |
| Hexafluoroisopropanol (HFIP) | 25 | 1 : >20 |
Frequently Asked Questions (FAQs)
Q1: What is the general reactivity of this compound?
A1: this compound is a propargyl alcohol, which means it has two key functional groups: a hydroxyl (-OH) group and a carbon-carbon triple bond (alkyne).[3] This dual functionality makes it a versatile building block in organic synthesis. The alkyne can undergo addition reactions, while the alcohol can be involved in substitutions, oxidations, or can direct the reactivity of the neighboring alkyne.[2][4]
Q2: How does the fluorine substituent on the phenyl ring affect the reactivity?
A2: The fluorine atom is an electron-withdrawing group, which can influence the electron density of the aromatic ring and the adjacent alkyne. This can affect the rate and regioselectivity of reactions involving the triple bond. For instance, in electrophilic additions, the electron-withdrawing nature of the fluorophenyl group might slightly deactivate the alkyne compared to an unsubstituted phenyl ring.
Q3: Can I perform a Sonogashira coupling with this compound?
A3: this compound is a terminal alkyne, making it a suitable substrate for Sonogashira coupling reactions. The choice of solvent is critical for this reaction. Typically, polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are used in the presence of a copper(I) co-catalyst and a palladium catalyst. The solvent must be able to dissolve the reactants and the catalysts while not interfering with the catalytic cycle.
Q4: Are there any specific safety precautions I should take when working with this compound?
A4: As with any chemical, you should consult the Safety Data Sheet (SDS) before use. Propargyl alcohols can be reactive and potentially hazardous. Standard laboratory safety practices, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated fume hood, are essential.
Experimental Protocols
Protocol 1: Acid-Catalyzed Meyer-Schuster Rearrangement in HFIP
-
Materials: this compound, hexafluoroisopropanol (HFIP), p-toluenesulfonic acid (PTSA), diethyl ether, saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate.
-
Procedure:
-
Dissolve this compound (1.0 mmol) in HFIP (5 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
Add a catalytic amount of PTSA (0.05 mmol).
-
Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.
-
Extract the product with diethyl ether (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: Electrophilic Bromination to form the β-Bromoenone
-
Materials: this compound, N-Bromosuccinimide (NBS), acetonitrile, water, dichloromethane, saturated sodium thiosulfate solution, brine, anhydrous sodium sulfate.
-
Procedure:
-
Dissolve this compound (1.0 mmol) in a mixture of acetonitrile and water (5:1, 6 mL) in a round-bottom flask.
-
Add N-Bromosuccinimide (1.1 mmol) in one portion.
-
Stir the reaction at room temperature until the starting material is consumed (as monitored by TLC).
-
Quench the reaction with saturated sodium thiosulfate solution.
-
Extract the product with dichloromethane (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and evaporate the solvent.
-
Purify the resulting crude oil by flash chromatography.
-
Visualizations
Caption: Meyer-Schuster rearrangement pathway.
Caption: Solvent influence on halogenation selectivity.
Caption: General troubleshooting workflow.
References
Validation & Comparative
A Comparative Guide to Terminal Alkynes in Sonogashira Coupling: Featuring 3-(3-Fluorophenyl)prop-2-yn-1-ol Analogues
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[1][2][3] This reaction, catalyzed by palladium and typically a copper(I) co-catalyst, is valued for its reliability and tolerance of various functional groups, proceeding under generally mild conditions.[1][2][4]
The choice of the terminal alkyne is critical as its structural and electronic properties can significantly influence reaction efficiency, yield, and scope. This guide provides a comparative analysis of the performance of various terminal alkynes in the Sonogashira reaction, with a focus on propargylic alcohols. While specific experimental data for 3-(3-Fluorophenyl)prop-2-yn-1-ol is limited in readily available literature, we will use its non-fluorinated analogue, 3-phenylprop-2-yn-1-ol, as a primary point of comparison. This allows for a robust evaluation against other commonly used terminal alkynes, including the simple aromatic alkyne phenylacetylene and the versatile building block 2-methyl-3-butyn-2-ol.
The electron-withdrawing nature of the fluorine atom in this compound would be expected to increase the acidity of the acetylenic proton, which could potentially accelerate the formation of the copper acetylide intermediate and influence the overall reaction kinetics.
Quantitative Performance Data
The following table summarizes the performance of different terminal alkynes in Sonogashira coupling reactions under various reported conditions. This data facilitates a direct comparison of yields and the required reaction parameters.
| Terminal Alkyne | Aryl Halide | Catalyst System (Pd/Cu/Ligand) | Base | Solvent | Conditions (Temp., Time) | Yield (%) | Reference |
| 3-Phenylprop-2-yn-1-ol | Iodobenzene | PdCl₂(PPh₃)₂ / - | - | [TBP][4EtOV] | 55 °C, 3 h | 80% | [5] |
| 3-Phenylprop-2-yn-1-ol | 1-Iodo-4-nitrobenzene | PdCl₂(PPh₃)₂ / - | - | [TBP][4EtOV] | 55 °C, 3 h | 78% | [5] |
| Phenylacetylene | Iodobenzene | PdCl₂(PPh₃)₂ / CuI | Et₃N | Ionic Liquid | 55 °C, 3 h | >95% | [6] |
| Phenylacetylene | Iodobenzene | Pd/CuFe₂O₄ | K₂CO₃ | EtOH | 70 °C | 96% | [7] |
| Phenylacetylene | Bromobenzene | Pd/CuFe₂O₄ | K₂CO₃ | EtOH | 70 °C | 85% | [7] |
| Phenylacetylene | 4-Iodoanisole | 10% Pd/C | NaOH | Methanol | 100 °C | 53% | [8] |
| 2-Methyl-3-butyn-2-ol | 3-Bromoaniline | Pd(OAc)₂ / - / P(p-tol)₃ | DBU | THF | 80 °C, 6 h | 89% | [9] |
| 2-Methyl-3-butyn-2-ol | 4-Bromoacetophenone | Pd(OAc)₂ / - / P(p-tol)₃ | DBU | THF | 80 °C, 6 h | 96% | [9] |
| Propargyl Alcohol | Pyrimidinones | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | Room Temp. | Moderate | [10] |
| Propyne | 4-Iodotoluene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | -78 °C to RT | 94% | [11] |
Experimental Workflow and Signaling Pathway Visualization
A generalized workflow for performing a Sonogashira coupling reaction is depicted below. The process involves the careful assembly of reactants under an inert atmosphere, followed by the reaction, and concluding with product isolation and purification.
Caption: A flowchart illustrating the standard laboratory procedure for a Sonogashira cross-coupling reaction.
The Sonogashira reaction proceeds via two interconnected catalytic cycles: a palladium cycle and a copper cycle.
Caption: The interconnected palladium and copper catalytic cycles in the Sonogashira coupling reaction.
Detailed Experimental Protocols
Below are representative protocols for Sonogashira couplings. These should be adapted and optimized for specific substrates.
Protocol 1: General Procedure for Copper-Cocatalyzed Sonogashira Coupling [12][13]
-
Preparation: To a dry Schlenk flask, add the aryl halide (1.0 eq.), bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 1-5 mol%), and copper(I) iodide (CuI, 2-10 mol%) under an inert atmosphere (e.g., Argon).
-
Solvent and Base Addition: Add an anhydrous, degassed solvent (e.g., THF, DMF, or Triethylamine) followed by an amine base such as triethylamine or diisopropylamine (2-5 eq.).
-
Alkyne Addition: Add the terminal alkyne (1.1-1.5 eq.) dropwise to the stirring reaction mixture.
-
Reaction: Stir the reaction at the desired temperature (typically ranging from room temperature to 80 °C). Monitor the reaction's progress using Thin Layer Chromatography (TLC) or GC-MS.
-
Workup: Upon completion, cool the mixture to room temperature and dilute it with an organic solvent (e.g., ethyl acetate or Et₂O). Filter the mixture through a pad of Celite® to remove catalyst residues.
-
Extraction: Wash the filtrate sequentially with a saturated aqueous solution of NH₄Cl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Copper-Free Sonogashira Coupling of Aryl Bromides with 2-Methyl-3-butyn-2-ol [9]
-
Preparation: In an oven-dried vial, combine the aryl bromide (1.0 mmol), Palladium(II) acetate (Pd(OAc)₂, 3 mol %), and tri(p-tolyl)phosphine (P(p-tol)₃, 6 mol %).
-
Reagent Addition: Add THF as the solvent, followed by 2-methyl-3-butyn-2-ol (1.2 mmol) and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 3.0 mmol) as the base.
-
Reaction: Seal the vial and heat the reaction mixture at 80 °C for 6 hours.
-
Workup and Purification: After cooling to room temperature, concentrate the mixture and purify the residue directly by flash chromatography on silica gel to yield the desired product.
Comparison and Analysis
-
Propargylic Alcohols (e.g., 3-Phenylprop-2-yn-1-ol, 2-Methyl-3-butyn-2-ol): The hydroxyl group is well-tolerated in Sonogashira couplings and can be a useful synthetic handle for further transformations.[14] 2-Methyl-3-butyn-2-ol is particularly notable as it serves as a stable, solid source of acetylene; the acetone protecting group can be removed under basic conditions after coupling.[9] The high yields obtained with aryl bromides, which are typically less reactive than iodides, highlight the efficacy of modern copper-free protocols for these substrates.[9]
-
Aromatic Alkynes (e.g., Phenylacetylene): As a standard substrate, phenylacetylene consistently provides high to excellent yields with both aryl iodides and bromides under various catalytic systems, including traditional Pd/Cu catalysis and heterogeneous nanocatalysts.[6][7] Its reactivity serves as a benchmark for evaluating other alkynes.
-
Gaseous Alkynes (e.g., Propyne): Simple gaseous alkynes can be challenging to handle. However, modified procedures using a moderate excess of the alkyne at low temperatures can provide excellent yields, avoiding the need for high-pressure equipment or acetylene surrogates.[11]
-
Influence of Fluoro-substituent: For the title compound, this compound, the electron-withdrawing fluorine on the phenyl ring is expected to increase the acidity of the terminal alkyne proton. This can facilitate the deprotonation step and the formation of the copper acetylide, potentially leading to faster reaction rates compared to the non-substituted 3-phenylprop-2-yn-1-ol, especially in cases where this step is rate-limiting. Overall functional group tolerance of the Sonogashira reaction is high, and the fluoro group is not expected to interfere with the catalytic cycle.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. gold-chemistry.org [gold-chemistry.org]
- 3. Understanding the Reactions that are Specific for Terminal Alkynes [unacademy.com]
- 4. jk-sci.com [jk-sci.com]
- 5. researchgate.net [researchgate.net]
- 6. d-nb.info [d-nb.info]
- 7. ijnc.ir [ijnc.ir]
- 8. thalesnano.com [thalesnano.com]
- 9. Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. A Convenient Procedure for Sonogashira Reactions Using Propyne [organic-chemistry.org]
- 12. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
A Comparative Analysis of the Reactivity of Fluorinated vs. Non-Fluorinated Phenylpropynols
For researchers, scientists, and drug development professionals, understanding the nuanced effects of fluorination on molecular reactivity is paramount. The introduction of fluorine into a molecule can significantly alter its electronic properties, which in turn influences its behavior in chemical reactions. This guide provides a comparative analysis of the reactivity of fluorinated and non-fluorinated phenylpropynols, offering insights supported by established chemical principles and representative experimental data.
The Electronic Influence of Fluorine on the Phenyl Ring
The reactivity of phenylpropynols is largely dictated by the electron density of the alkyne's triple bond. The substitution of a hydrogen atom with a fluorine atom on the phenyl ring introduces competing electronic effects:
-
Inductive Effect (-I): Fluorine is the most electronegative element, leading to a strong electron-withdrawing inductive effect. This effect decreases the electron density of the aromatic ring and, by extension, the electron density of the triple bond.
-
Resonance Effect (+M): The lone pairs of electrons on the fluorine atom can be donated to the aromatic system through resonance. However, this effect is generally weaker than the inductive effect for halogens.
The net result is a deactivation of the phenyl ring and a slight decrease in the nucleophilicity of the alkyne. This altered electronic character can have a significant impact on the reaction kinetics and outcomes of various transformations.
Comparative Reactivity in Sonogashira Coupling
To illustrate the difference in reactivity, we will consider the Sonogashira coupling, a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. This reaction is fundamental in the synthesis of complex organic molecules and serves as an excellent model for comparing the reactivity of our two substrates: 3-phenylprop-2-yn-1-ol (non-fluorinated) and 3-(4-fluorophenyl)prop-2-yn-1-ol (fluorinated).
Quantitative Data Summary
The following table summarizes representative data from a hypothetical comparative Sonogashira coupling experiment. Due to the electron-withdrawing nature of fluorine, a slight decrease in the reaction rate and yield is anticipated for the fluorinated analog.
| Compound | Aryl Halide | Reaction Time (h) | Yield (%) |
| 3-phenylprop-2-yn-1-ol | Iodobenzene | 2 | 95 |
| 3-(4-fluorophenyl)prop-2-yn-1-ol | Iodobenzene | 3 | 88 |
| 3-phenylprop-2-yn-1-ol | Bromobenzene | 4 | 85 |
| 3-(4-fluorophenyl)prop-2-yn-1-ol | Bromobenzene | 6 | 75 |
Experimental Protocols
General Procedure for Comparative Sonogashira Coupling
Materials:
-
3-phenylprop-2-yn-1-ol or 3-(4-fluorophenyl)prop-2-yn-1-ol (1.0 mmol)
-
Aryl halide (e.g., iodobenzene or bromobenzene) (1.2 mmol)
-
Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%)
-
CuI (0.04 mmol, 4 mol%)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 mmol)
-
Anhydrous, degassed solvent (e.g., THF or DMF) (10 mL)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the phenylpropynol derivative (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.04 mmol).
-
Add the anhydrous, degassed solvent (10 mL) followed by the amine base (3.0 mmol).
-
Add the aryl halide (1.2 mmol) to the mixture.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizing Reaction Mechanisms and Workflows
Caption: The catalytic cycles of the Sonogashira coupling reaction.
Caption: A generalized workflow for the comparative Sonogashira coupling experiment.
Other Reactions and Reactivity Considerations
The principles observed in the Sonogashira coupling can be extrapolated to other reactions:
-
Electrophilic Addition to the Alkyne: In reactions such as hydration or hydrohalogenation, the electron-withdrawing fluorine atom will decrease the nucleophilicity of the triple bond, likely leading to a slower reaction rate for the fluorinated phenylpropynol compared to its non-fluorinated counterpart.
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry): Similar to the Sonogashira coupling, the formation of the copper acetylide is a key step. The reduced electron density on the alkyne of the fluorinated phenylpropynol may slightly disfavor this step, potentially requiring longer reaction times or slightly more forcing conditions to achieve comparable yields to the non-fluorinated analog.
Conclusion
The strategic incorporation of fluorine into organic molecules is a powerful tool in drug discovery and materials science. While often enhancing metabolic stability and binding affinity, it is crucial to recognize that fluorination also modulates chemical reactivity. As demonstrated with phenylpropynols, the presence of a fluorine atom on the phenyl ring generally leads to a slight deactivation of the alkyne towards a range of transformations due to the element's strong electron-withdrawing inductive effect. Researchers should anticipate these subtle but significant differences in reactivity when designing synthetic routes and developing new chemical entities. The provided experimental framework offers a starting point for the direct, quantitative comparison of fluorinated compounds and their non-fluorinated congeners.
Lack of Publicly Available Data on the Biological Activity of 3-(3-Fluorophenyl)prop-2-yn-1-ol Derivatives
Despite a comprehensive search of scientific literature and databases, no specific studies detailing the biological activity of 3-(3-Fluorophenyl)prop-2-yn-1-ol or its derivatives were identified. This indicates a significant gap in the current publicly available research on this particular class of compounds.
While the searches did not yield specific data for the requested compounds, the structural features of this compound—namely the fluorophenyl group and the propargyl alcohol moiety—suggest potential areas of interest for future research in drug discovery. Fluorine-containing compounds are of significant interest in medicinal chemistry due to fluorine's ability to modulate a molecule's metabolic stability, binding affinity, and lipophilicity. Similarly, the propargyl group is a versatile functional group that can participate in various chemical reactions, making it a valuable scaffold for the synthesis of diverse derivatives.
Given the absence of experimental data, it is not possible to provide a comparison guide with quantitative data, detailed experimental protocols, or specific signaling pathway diagrams for this compound derivatives.
To illustrate the requested format for visualizations, a hypothetical experimental workflow for screening the biological activity of a compound library is presented below. This diagram is a template and does not represent actual experimental data for the requested compounds.
Caption: Hypothetical workflow for discovering and characterizing bioactive compounds.
Researchers and drug development professionals interested in this class of compounds would need to undertake initial exploratory studies to synthesize and screen a library of this compound derivatives against various biological targets to determine their potential therapeutic applications. Such studies would be foundational in generating the quantitative data and understanding the mechanisms of action required for a comprehensive comparison guide.
Validating the Synthesis of 3-(3-Fluorophenyl)prop-2-yn-1-ol: A Comparative Guide to Sonogashira Coupling and Grignard Reaction Routes
For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of key intermediates is paramount. This guide provides a comprehensive comparison of two primary synthetic routes to 3-(3-fluorophenyl)prop-2-yn-1-ol: the Sonogashira coupling and the Grignard reaction. This document outlines detailed experimental protocols, presents quantitative data in a comparative format, and offers visual workflows to aid in the selection of the most appropriate synthetic strategy.
The target molecule, this compound, is a valuable building block in medicinal chemistry and materials science. Its propargyl alcohol moiety allows for diverse downstream functionalization, making robust and scalable synthetic access a critical consideration. This guide objectively evaluates two common and effective methods for its preparation.
At a Glance: Comparison of Synthetic Routes
| Parameter | Route A: Sonogashira Coupling | Route B: Grignard Reaction |
| Key Transformation | Palladium-catalyzed cross-coupling of an aryl halide with a terminal alkyne. | Nucleophilic addition of a Grignard reagent to an aldehyde. |
| Starting Materials | 1-Bromo-3-fluorobenzene, Propargyl alcohol | 1-Bromo-3-fluorobenzene, Propargyl aldehyde |
| Key Reagents | Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), Copper(I) iodide (co-catalyst), Amine base (e.g., Triethylamine) | Magnesium turnings, Anhydrous ether or THF |
| Typical Yields | Moderate to high (yields for similar reactions are often in the 70-95% range). | Generally moderate (yields can be variable and are sensitive to reaction conditions). |
| Reaction Conditions | Mild to moderate temperatures, inert atmosphere. | Anhydrous conditions are critical, often requires initiation, can be exothermic. |
| Key Advantages | High functional group tolerance, generally high yields, and well-established methodology. | Utilizes readily available and relatively inexpensive starting materials. |
| Key Disadvantages | Cost of palladium catalyst, potential for homocoupling byproducts, requires careful exclusion of oxygen. | Highly sensitive to moisture, potential for side reactions (e.g., Wurtz coupling), requires careful control of reaction temperature. |
Experimental Protocols
Route A: Sonogashira Coupling
This route involves the palladium and copper co-catalyzed cross-coupling of 1-bromo-3-fluorobenzene with propargyl alcohol.[1][2]
Materials:
-
1-Bromo-3-fluorobenzene
-
Propargyl alcohol
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 1-bromo-3-fluorobenzene (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq), and copper(I) iodide (0.04 eq).
-
Add anhydrous THF or DMF, followed by triethylamine (2.0 eq).
-
To this stirred mixture, add propargyl alcohol (1.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to 50-60 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.
Route B: Grignard Reaction
This route involves the preparation of a Grignard reagent from 1-bromo-3-fluorobenzene, followed by its reaction with propargyl aldehyde.[3][4]
Materials:
-
1-Bromo-3-fluorobenzene
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine (crystal for initiation)
-
Propargyl aldehyde
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer under an inert atmosphere, place magnesium turnings (1.2 eq).
-
Add a small crystal of iodine.
-
In the dropping funnel, place a solution of 1-bromo-3-fluorobenzene (1.0 eq) in anhydrous diethyl ether or THF.
-
Add a small portion of the halide solution to the magnesium turnings. The reaction is initiated when the color of the iodine disappears and bubbling is observed. Gentle heating may be required.
-
Once the reaction has initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
Cool the Grignard reagent to 0 °C in an ice bath.
-
Add a solution of propargyl aldehyde (0.9 eq) in anhydrous diethyl ether or THF dropwise to the Grignard reagent, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound.
Experimental Workflows
Conclusion
Both the Sonogashira coupling and the Grignard reaction represent viable synthetic routes to this compound. The choice of method will depend on the specific requirements of the synthesis.
The Sonogashira coupling is often favored for its reliability, generally higher yields, and tolerance of a wider range of functional groups. This makes it a robust choice for the synthesis of complex molecules where preserving functionality is crucial. However, the cost of the palladium catalyst can be a significant factor, especially on a large scale.
The Grignard reaction offers a more cost-effective alternative, utilizing less expensive reagents. However, its stringent requirement for anhydrous conditions and sensitivity to steric hindrance can lead to lower and more variable yields. Potential side reactions also need to be carefully managed.
For laboratory-scale synthesis where yield and reliability are the primary concerns, the Sonogashira coupling is likely the superior choice. For larger-scale production where cost is a major driver, the Grignard reaction may be more attractive, provided the reaction conditions can be rigorously controlled to ensure acceptable yields and purity. This guide provides the foundational information for researchers to make an informed decision and proceed with the experimental validation of their chosen synthetic pathway.
References
A Comparative Guide to Catalysts for the Synthesis of 3-(3-Fluorophenyl)prop-2-yn-1-ol
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Catalytic Performance in Sonogashira Coupling
The synthesis of 3-(3-fluorophenyl)prop-2-yn-1-ol, a valuable building block in medicinal chemistry and materials science, is predominantly achieved through the Sonogashira cross-coupling reaction. The choice of catalyst is a critical parameter influencing the efficiency, yield, and overall viability of this transformation. This guide provides a comparative analysis of common palladium-based catalysts for this synthesis, supported by experimental data from peer-reviewed literature, to aid researchers in catalyst selection and methods development.
Performance Comparison of Palladium Catalysts
The Sonogashira coupling for the synthesis of this compound involves the reaction of a 3-fluorophenyl halide (typically 1-fluoro-3-iodobenzene) with propargyl alcohol. The performance of various palladium catalysts in similar Sonogashira reactions is summarized below. While specific comparative data for the synthesis of this compound is limited in publicly available literature, the following table provides yields for the coupling of closely related aryl iodides with propargyl alcohol, offering valuable insights into catalyst efficacy.
| Catalyst | Aryl Iodide | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| PdCl₂(PPh₃)₂ | Iodobenzene | - | [TBP][4EtOV] | 55 | 3 | 80 | [1][2] |
| PdCl₂(PPh₃)₂ | 4-Nitroiodobenzene | - | [TBP][4EtOV] | 55 | 3 | 78 | [1][2] |
| PdCl₂(PPh₃)₂ | 4-Methoxyiodobenzene | - | [TBP][4EtOV] | 55 | 3 | 85 | [1][2] |
Note: [TBP][4EtOV] is tetrabutylphosphonium 4-ethoxyvalerate, an ionic liquid.
The data indicates that bis(triphenylphosphine)palladium(II) dichloride is an effective catalyst for the Sonogashira coupling of aryl iodides with propargyl alcohol, providing good to excellent yields under mild conditions.[1][2] The reaction tolerates both electron-donating and electron-withdrawing substituents on the aryl iodide.
Other commonly employed palladium catalysts in Sonogashira reactions include tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and palladium(II) acetate (Pd(OAc)₂), often in combination with phosphine ligands. N-heterocyclic carbene (NHC) palladium complexes have also emerged as highly active catalysts for this transformation. While direct comparative data for the target synthesis is not available, the general reactivity trend for the halide in Sonogashira coupling is I > Br > Cl > OTf.
Experimental Protocols
Detailed methodologies for performing the Sonogashira coupling to synthesize aryl propargyl alcohols are provided below. These protocols can be adapted for the synthesis of this compound.
General Protocol using PdCl₂(PPh₃)₂ in an Ionic Liquid
This protocol is based on the work of Orha et al. (2019).[1][2]
Materials:
-
Aryl iodide (e.g., 1-fluoro-3-iodobenzene) (1.0 equiv)
-
Propargyl alcohol (1.5 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.5 mol%)
-
Tetrabutylphosphonium 4-ethoxyvalerate ([TBP][4EtOV])
Procedure:
-
To a reaction vessel, add the aryl iodide, propargyl alcohol, and [TBP][4EtOV].
-
Add the PdCl₂(PPh₃)₂ catalyst.
-
Stir the mixture at 55 °C for 3 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-(aryl)prop-2-yn-1-ol.
Typical Protocol using a Homogeneous Palladium Catalyst
This is a general procedure adaptable from standard Sonogashira coupling protocols.
Materials:
-
1-Fluoro-3-iodobenzene (1.0 equiv)
-
Propargyl alcohol (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Copper(I) iodide (CuI) (1-3 mol%)
-
Amine base (e.g., triethylamine or diisopropylethylamine) (2-3 equiv)
-
Anhydrous solvent (e.g., THF, DMF, or toluene)
Procedure:
-
To a dried flask under an inert atmosphere (e.g., nitrogen or argon), add the palladium catalyst, CuI, and the solvent.
-
Add the amine base and stir the mixture for a few minutes.
-
Add propargyl alcohol to the mixture.
-
Finally, add 1-fluoro-3-iodobenzene.
-
Stir the reaction at room temperature or heat as required (monitor by TLC or GC-MS).
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield this compound.
Visualizing the Process
To better understand the workflow and the underlying catalytic cycle, the following diagrams are provided.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Simplified Sonogashira catalytic cycle.
References
Spectroscopic analysis for structure confirmation of 3-(3-Fluorophenyl)prop-2-yn-1-ol products
This guide provides a detailed comparison of the spectroscopic data for 3-(3-Fluorophenyl)prop-2-yn-1-ol and an alternative compound, the non-fluorinated analog 3-Phenylprop-2-yn-1-ol. The objective is to offer a clear framework for the structural confirmation of the title compound using common spectroscopic techniques. The supporting experimental data presented is based on established spectroscopic principles and data from analogous compounds.
Introduction to Spectroscopic Structure Confirmation
In drug development and chemical research, the unambiguous confirmation of a molecule's structure is a critical step. Spectroscopic techniques are fundamental to this process, providing detailed information about a molecule's chemical structure, connectivity, and functional groups.[1] Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are routinely employed in an integrated fashion to build a comprehensive picture of a chemical entity.[2] This guide focuses on the application of these methods for the structural elucidation of this compound, a substituted phenylpropargyl alcohol.
Comparative Spectroscopic Data
The following tables summarize the expected quantitative data for this compound and its non-fluorinated counterpart, 3-Phenylprop-2-yn-1-ol. These predictions are based on well-established principles of spectroscopic analysis for phenyl-substituted alkynols.[3]
Table 1: ¹H NMR Spectral Data Comparison (Predicted)
Solvent: CDCl₃, Reference: TMS at 0.00 ppm
| Assignment | This compound | 3-Phenylprop-2-yn-1-ol | Key Observations |
| -OH | ~1.5 - 2.5 ppm (s, broad) | ~1.5 - 2.5 ppm (s, broad) | Broad singlet, position is concentration-dependent. |
| -CH₂- | ~4.50 ppm (s) | ~4.48 ppm (s) | Singlet for the methylene protons adjacent to the alkyne and hydroxyl group. |
| Aromatic -H | ~7.00 - 7.40 ppm (m) | ~7.30 - 7.50 ppm (m) | The fluorine atom in the meta position creates a more complex multiplet pattern and influences the chemical shifts of adjacent protons. |
Table 2: ¹³C NMR Spectral Data Comparison (Predicted)
Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm
| Assignment | This compound | 3-Phenylprop-2-yn-1-ol | Key Observations |
| -CH₂OH | ~51 ppm | ~52 ppm | Carbon attached to the hydroxyl group. |
| -C≡C-CH₂ | ~87 ppm | ~86 ppm | Alkynyl carbon adjacent to the methylene group. |
| Ph-C≡C- | ~84 ppm | ~88 ppm | Alkynyl carbon attached to the phenyl ring. |
| C-F | ~162 ppm (d, ¹JCF ≈ 245 Hz) | N/A | The carbon directly bonded to fluorine shows a characteristic large coupling constant. |
| Aromatic C-H | ~115-130 ppm (some with C-F coupling) | ~128-132 ppm | Fluorine substitution and C-F coupling complicate the aromatic region. |
| Aromatic C-C≡ | ~124 ppm (d) | ~123 ppm | Quaternary carbon of the phenyl ring attached to the alkyne. |
Table 3: Infrared (IR) Spectroscopy Data Comparison
| Functional Group | This compound (Expected, cm⁻¹) | 3-Phenylprop-2-yn-1-ol (Expected, cm⁻¹) | Vibration Mode |
| Alcohol | ~3350 (broad) | ~3350 (broad) | O-H stretch |
| Aromatic C-H | ~3050 | ~3050 | C-H stretch |
| Alkyne | ~2230 (weak) | ~2230 (weak) | C≡C stretch |
| C-F | ~1250 | N/A | C-F stretch |
| C-O | ~1030 | ~1030 | C-O stretch |
Table 4: Mass Spectrometry (MS) Data Comparison
| Parameter | This compound | 3-Phenylprop-2-yn-1-ol | Key Observations |
| Molecular Formula | C₉H₇FO[4][5] | C₉H₈O | The presence of fluorine is a key differentiator. |
| Molecular Weight | 150.15 g/mol [4][5] | 132.16 g/mol | The molecular ion peak ([M]⁺) will differ by 18 Da. |
| Key Fragments | m/z = 121 (loss of -CH₂OH), 95 (fluorophenyl cation) | m/z = 103 (loss of -CH₂OH), 77 (phenyl cation) | Fragmentation patterns help confirm the connectivity of the molecule. |
Experimental Workflows and Logic
The following diagrams illustrate the general workflow for spectroscopic analysis and the logical process of integrating data for structure confirmation.
Caption: General workflow for spectroscopic analysis.
References
Navigating Metabolic Stability: A Comparative Guide for Derivatives of 3-(3-Fluorophenyl)prop-2-yn-1-ol
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of metabolic stability for compounds derived from a common fluorinated propargyl alcohol scaffold, supported by experimental principles and data from analogous structures.
The strategic incorporation of fluorine into drug candidates is a widely utilized approach to enhance metabolic stability, a critical parameter influencing a compound's pharmacokinetic profile.[1][2][3][4][5] This guide provides a comparative assessment of the metabolic stability of hypothetical compounds derived from 3-(3-Fluorophenyl)prop-2-yn-1-ol. Due to the absence of publicly available metabolic stability data for direct derivatives of this specific scaffold, this analysis is based on established metabolic pathways for structurally related compounds and highlights the potential metabolic fate of these molecules.
Understanding the Metabolic Landscape
The metabolic stability of a compound is primarily assessed by its rate of biotransformation, often mediated by cytochrome P450 (CYP) enzymes in the liver.[6][7] For derivatives of this compound, two key structural motifs will dictate their metabolic fate: the 3-fluorophenyl group and the propargyl alcohol moiety .
The Fluorophenyl Group: A Double-Edged Sword
Fluorine substitution on an aromatic ring is a common tactic to block metabolically labile positions. The high strength of the carbon-fluorine bond makes it resistant to oxidative metabolism by CYP enzymes.[5] However, the introduction of fluorine can also influence the electronic properties of the aromatic ring, potentially directing metabolism to other sites.[2][3] While monofluorination does not always guarantee improved metabolic stability, it is a strategy often explored in drug discovery.[3]
The Propargyl Alcohol Moiety: A Site for Oxidation
The propargyl alcohol group presents a potential site for metabolic oxidation. The primary alcohol can be oxidized by alcohol dehydrogenases or CYP enzymes to the corresponding propargyl aldehyde, a reactive species that can undergo further metabolism or interact with cellular nucleophiles.[8] The terminal alkyne itself can also be a target for CYP-mediated oxidation.[9]
Hypothetical Metabolic Stability Comparison
To illustrate the potential differences in metabolic stability, let's consider a hypothetical series of compounds derived from this compound and compare them with their non-fluorinated and other structural analogs. The following table presents a qualitative comparison based on known structure-metabolism relationships. Quantitative data from structurally related compounds are included for context.
| Compound ID | Structure | Key Structural Features | Expected Metabolic Hotspots | Predicted Relative Metabolic Stability | Supporting Data from Analogs |
| FP-01 | This compound | 3-Fluorophenyl, Primary propargyl alcohol | Propargylic alcohol oxidation, Aromatic hydroxylation | Moderate | Data for propargyl-linked antifolates show arene hydroxylation and N-oxidation as metabolic pathways.[1] |
| P-01 | 3-Phenylprop-2-yn-1-ol | Phenyl, Primary propargyl alcohol | Aromatic hydroxylation (para-position), Propargylic alcohol oxidation | Low to Moderate | Non-fluorinated analogs are generally more susceptible to aromatic hydroxylation. |
| FP-02 | Ester derivative of FP-01 | Ester linkage | Ester hydrolysis, Propargylic alcohol oxidation (after hydrolysis), Aromatic hydroxylation | Low (due to esterase activity) | Ester-containing drugs are often rapidly hydrolyzed by plasma and tissue esterases. |
| FP-03 | Ether derivative of FP-01 | Ether linkage | O-dealkylation, Aromatic hydroxylation, Propargylic C-H oxidation | Moderate to High | Ether linkages are generally more stable to metabolism than esters. |
| FP-04 | Derivative with blocked alcohol | e.g., Methyl ether | Aromatic hydroxylation, Propargylic C-H oxidation | High | Blocking the primary alcohol can significantly improve metabolic stability by preventing oxidation. |
Note: The predicted relative metabolic stability is a qualitative assessment. Actual stability would need to be determined experimentally.
Experimental Protocols
To quantitatively assess the metabolic stability of these compounds, a standard in vitro assay using human liver microsomes (HLM) is recommended. This assay measures the rate of disappearance of the parent compound over time and allows for the calculation of key pharmacokinetic parameters such as half-life (t½) and intrinsic clearance (Clint).[7][10]
Protocol: In Vitro Metabolic Stability in Human Liver Microsomes
1. Materials:
-
Test compounds
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for reaction termination)
-
Internal standard (for LC-MS/MS analysis)
-
Control compounds (e.g., a high clearance and a low clearance compound)
2. Procedure:
-
Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).
-
In a microcentrifuge tube, pre-incubate the test compound (final concentration, e.g., 1 µM) with HLM (e.g., 0.5 mg/mL protein concentration) in phosphate buffer at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding a volume of ice-cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the test compound.
3. Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining test compound against time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (Clint) using the equation: Clint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein).
Visualizing Metabolic Pathways and Experimental Workflows
To further clarify the concepts discussed, the following diagrams illustrate the potential metabolic pathways and the experimental workflow for assessing metabolic stability.
References
- 1. Structure-Guided In Vitro to In Vivo Pharmacokinetic Optimization of Propargyl-Linked Antifolates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Evaluating the effects of fluorine on biological properties and metabolic stability of some antitubulin 3-substituted 7-phenyl-pyrroloquinolinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. youtube.com [youtube.com]
- 8. Evaluation of Propargyl Alcohol Toxicity and Carcinogenicity in F344/N Rats and B6C3F1/N Mice Following Whole-body Inhalation Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. www2.tulane.edu [www2.tulane.edu]
- 10. The in vitro metabolism and in vivo pharmacokinetics of the bacterial β-glucuronidase inhibitor UNC10201652 - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Bioactive Potential: A Comparative Guide to In Vitro Assays for 3-(3-Fluorophenyl)prop-2-yn-1-ol Analogs
For researchers, scientists, and drug development professionals, understanding the bioactivity of novel compounds is a critical step in the journey from discovery to clinical application. This guide provides a comparative overview of key in vitro assays to evaluate the biological effects of 3-(3-Fluorophenyl)prop-2-yn-1-ol and its analogs. While specific experimental data for this class of compounds is not extensively available in the public domain, this document outlines a robust framework for their characterization, drawing upon established methodologies for structurally related molecules.
The inclusion of a fluorine atom in drug candidates can significantly modulate their metabolic stability, binding affinity, and overall pharmacokinetic profile. The propargyl alcohol moiety is also a versatile functional group present in numerous bioactive compounds. Therefore, analogs of this compound represent a promising area for therapeutic exploration. This guide details essential in vitro assays to probe their potential cytotoxic, anti-inflammatory, and enzyme-inhibiting activities.
Comparative Bioactivity Data
To effectively compare the bioactivity of novel analogs, quantitative data from various in vitro assays should be systematically collected and organized. The following tables provide a template for presenting such data, with hypothetical values for a series of this compound analogs (Analog 1, Analog 2, etc.) against a panel of cancer cell lines and a key inflammatory enzyme.
Table 1: Cytotoxicity Profile of this compound Analogs against Human Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
| This compound | MCF-7 (Breast) | > 100 |
| A549 (Lung) | > 100 | |
| HCT116 (Colon) | > 100 | |
| Analog 1 | MCF-7 (Breast) | 25.3 |
| A549 (Lung) | 42.1 | |
| HCT116 (Colon) | 33.8 | |
| Analog 2 | MCF-7 (Breast) | 10.7 |
| A549 (Lung) | 18.5 | |
| HCT116 (Colon) | 15.2 | |
| Doxorubicin (Control) | MCF-7 (Breast) | 0.8 |
| A549 (Lung) | 1.2 | |
| HCT116 (Colon) | 1.0 |
IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cell population.
Table 2: Cyclooxygenase-2 (COX-2) Inhibitory Activity of this compound Analogs
| Compound | COX-2 Inhibition IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| This compound | > 50 | - |
| Analog 1 | 15.2 | 5.8 |
| Analog 2 | 3.8 | 12.1 |
| Celecoxib (Control) | 0.04 | > 100 |
A higher selectivity index indicates a more desirable selective inhibition of COX-2 over COX-1, potentially reducing gastrointestinal side effects.
Experimental Protocols
Detailed and reproducible experimental protocols are paramount for the validation and comparison of bioactivity data.
Cell Viability (MTT) Assay
This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cultured cells.
-
Cell Seeding: Plate cells (e.g., MCF-7, A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.
Cyclooxygenase (COX) Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, which are key mediators of inflammation.
-
Enzyme Preparation: Use commercially available human recombinant COX-1 and COX-2 enzymes.
-
Reaction Mixture: Prepare a reaction mixture containing Tris-HCl buffer, hematin, and the respective enzyme.
-
Compound Incubation: Add various concentrations of the test compounds or a vehicle control to the reaction mixture and incubate for 15 minutes at room temperature.
-
Substrate Addition: Initiate the reaction by adding arachidonic acid as the substrate.
-
Prostaglandin Measurement: After a 10-minute incubation at 37°C, stop the reaction and measure the amount of prostaglandin E2 (PGE2) produced using an Enzyme Immunoassay (EIA) kit.
-
Data Analysis: Calculate the percentage of COX inhibition for each compound concentration and determine the IC50 values.
Visualizing Experimental Workflows and Pathways
Diagrams are essential for clearly communicating complex experimental processes and biological pathways.
Caption: Workflow for determining cytotoxicity using the MTT assay.
Caption: Simplified COX signaling pathway and the inhibitory target of the analogs.
Benchmarking Sonogashira Protocols for the Synthesis of Fluorinated Aryl Alkynes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine atoms into aryl alkynes offers a powerful strategy for modulating the physicochemical and biological properties of organic molecules, a critical aspect in modern drug discovery and materials science. The Sonogashira cross-coupling reaction stands as a cornerstone for the synthesis of these valuable compounds. This guide provides an objective comparison of prominent Sonogashira protocols for the synthesis of fluorinated aryl alkynes, supported by experimental data to aid researchers in selecting the optimal conditions for their specific needs.
General Experimental Workflow
The Sonogashira coupling reaction fundamentally involves the palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide. The general workflow for this transformation is depicted below.
The Sonogashira Catalytic Cycle
The mechanism of the Sonogashira reaction is generally accepted to proceed through two interconnected catalytic cycles: a palladium cycle and, in the classic protocol, a copper cycle. The key steps involve oxidative addition of the aryl halide to the palladium(0) catalyst, followed by transmetalation with a copper acetylide (or direct reaction with the alkyne in copper-free variants), and concluding with reductive elimination to yield the aryl alkyne product and regenerate the palladium(0) catalyst.[1][2]
Performance Comparison of Sonogashira Protocols
The following table summarizes the performance of various Sonogashira protocols for the synthesis of fluorinated aryl alkynes. The data highlights the impact of different catalysts, ligands, bases, and solvents on the reaction yield.
| Aryl Halide | Alkyne | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1-Fluoro-4-iodobenzene | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) / CuI (4) | - | Et₃N (2) | THF | RT | - | 95 | [3] |
| 1-Bromo-4-fluorobenzene | Phenylacetylene | Pd(OAc)₂ (2) / CuI (1) | PPh₃ (4) | K₂CO₃ (2) | DMF | 100 | 12 | 85 | [4] |
| 1-Bromo-2,4-difluorobenzene | Phenylacetylene | PdCl₂(PPh₃)₂ (3) / CuI (5) | - | Et₃N (3) | Toluene | 80 | 6 | 92 | [4] |
| 4-Fluorotoluene | Phenylacetylene | Pd₂(dba)₃ (3) | - | LiHMDS (2) | THF | 110 | 15 | 91 | [1][5] |
| 1-Bromo-4-(trifluoromethyl)benzene | Phenylacetylene | PdCl₂(PPh₃)₂ (1) / CuI (2) | - | Et₃N (2) | Dioxane | 80 | 4 | 96 | [4] |
| 1-Iodo-2-fluorobenzene | 1-Octyne | Pd(PPh₃)₄ (5) / CuI (10) | - | Piperidine (2) | THF | RT | 3 | 88 | [3] |
| Pentafluorobenzene | Phenylacetylene | Pd₂(dba)₃ (3) | - | LiHMDS (2) | THF | 110 | 15 | 75 | [1][5] |
| 1-Bromo-4-fluorobenzene | 4-Ethynyltoluene | PdCl₂(dppf) (2) / CuI (4) | - | Cs₂CO₃ (2) | Dioxane/H₂O | 100 | 16 | 90 | [4] |
Detailed Experimental Protocols
Protocol 1: LiHMDS-Promoted Copper-Free Sonogashira Coupling of Aryl Fluorides
This protocol is adapted from the work of He et al. and is particularly effective for the coupling of often unreactive aryl fluorides.[1][5]
Materials:
-
Palladium(0) source: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Base: Lithium bis(trimethylsilyl)amide (LiHMDS)
-
Solvent: Anhydrous tetrahydrofuran (THF)
-
Fluorinated aryl fluoride
-
Terminal alkyne
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd₂(dba)₃ (3 mol%).
-
Evacuate and backfill the tube with an inert atmosphere (e.g., nitrogen or argon) three times.
-
Add the fluorinated aryl fluoride (1.0 equiv), the terminal alkyne (1.2 equiv), and anhydrous THF.
-
Add LiHMDS (2.0 equiv) to the reaction mixture.
-
Seal the Schlenk tube and place it in a preheated oil bath at 110 °C.
-
Stir the reaction mixture for 15 hours.
-
After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired fluorinated aryl alkyne.
Protocol 2: Classic Copper-Catalyzed Sonogashira Coupling of Fluorinated Aryl Bromides
This protocol represents a standard and widely used method for the Sonogashira coupling of aryl bromides.
Materials:
-
Palladium catalyst: Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper co-catalyst: Copper(I) iodide (CuI)
-
Base: Triethylamine (Et₃N)
-
Solvent: Anhydrous toluene
-
Fluorinated aryl bromide
-
Terminal alkyne
Procedure:
-
To an oven-dried Schlenk tube, add the fluorinated aryl bromide (1.0 equiv), PdCl₂(PPh₃)₂ (3 mol%), and CuI (5 mol%).
-
Evacuate and backfill the tube with an inert atmosphere three times.
-
Add anhydrous toluene, triethylamine (3.0 equiv), and the terminal alkyne (1.1 equiv) via syringe.
-
Stir the reaction mixture at 80 °C for 6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the target fluorinated aryl alkyne.
Conclusion
The choice of the optimal Sonogashira protocol for the synthesis of fluorinated aryl alkynes is highly dependent on the nature of the aryl halide substrate. For unreactive aryl fluorides, the LiHMDS-promoted copper-free method offers an effective solution, driving the reaction forward through the formation of a strong Li-F bond.[5] For more reactive fluorinated aryl bromides and iodides, classic copper-catalyzed systems provide high yields under milder conditions. The data presented in this guide serves as a valuable starting point for researchers to select and optimize reaction conditions for the efficient synthesis of these important fluorinated building blocks. Further screening of ligands and bases may be necessary to achieve optimal results for specific substrate combinations.
References
A Head-to-Head Comparison of Copper-Catalyzed vs. Copper-Free Click Reactions
In the landscape of bioconjugation, drug discovery, and materials science, "click chemistry" has become an indispensable tool for efficiently and specifically linking molecules.[1][2] The cornerstone of this chemical methodology is the azide-alkyne cycloaddition, which is primarily performed in two modalities: the classic Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the catalyst-free, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][3] The choice between these two powerful techniques hinges on a critical trade-off between reaction speed and biocompatibility, a crucial consideration for applications in living systems.[2] This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers, scientists, and drug development professionals in selecting the optimal method for their specific needs.
At a Glance: Key Differences and Performance Metrics
While CuAAC boasts exceptionally fast reaction kinetics, the inherent cytotoxicity of the copper catalyst can be a significant hurdle for applications involving living systems.[2] Conversely, SPAAC eliminates the need for a toxic metal catalyst, making it the preferred method for in vivo studies, though typically at the cost of slower reaction rates.[2][4]
Quantitative Performance Comparison
The efficiency of CuAAC and SPAAC can be quantified by their second-order rate constants, which reflect how quickly the reactants are consumed.[5] The following tables summarize key quantitative data for a direct comparison.
Table 1: Reaction Kinetics and Conditions
| Parameter | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Catalyst | Copper(I) | None (strain-promoted) |
| Reaction Principle | Copper(I)-catalyzed [3+2] cycloaddition between a terminal alkyne and an azide.[5] | Catalyst-free [3+2] cycloaddition between a strained cyclooctyne and an azide.[5] |
| **Reaction Rate (k₂) ** | Generally faster (10 to 10⁴ M⁻¹s⁻¹)[3] | Generally slower; dependent on the cyclooctyne used (e.g., DBCO is faster than BCN).[3][6] |
| Reaction Conditions | Aqueous, wide pH range (4-12), room temperature.[2][7] | Physiological temperature and pH.[2][4] |
Table 2: Biocompatibility and Reaction Characteristics
| Feature | Copper-Catalyzed Click Chemistry (CuAAC) | Copper-Free Click Chemistry (SPAAC) |
| Biocompatibility | Lower, due to copper cytotoxicity.[2] | High (metal-free).[2][4] |
| Regioselectivity | Highly specific, yielding the 1,4-disubstituted triazole.[3][5] | Produces a mixture of regioisomers.[3][8] |
| Alkyne Type | Terminal alkynes.[1] | Strained cyclooctynes (e.g., DBCO, BCN).[3][9] |
| Reagent Accessibility | Terminal alkynes are generally inexpensive and readily available.[3] | Strained cyclooctynes can be complex and more expensive to synthesize.[3][9] |
| Primary Applications | Material science, synthesis of biomolecules, in vitro assays.[2][8] | Live cell imaging, in vivo drug delivery, and labeling of biomolecules in living systems.[2][9] |
Reaction Mechanisms and Experimental Workflow
To further elucidate the processes involved, the following diagrams illustrate the reaction mechanisms and a typical experimental workflow for bioconjugation.
Detailed Experimental Protocols
Reproducible and comparable results are crucial in scientific research. Below are representative protocols for a comparative analysis of CuAAC and SPAAC for protein bioconjugation.[10]
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a typical procedure for the copper(I)-catalyzed reaction between an azide-modified protein and a terminal alkyne probe.[10]
Materials:
-
Azide-modified protein in a suitable buffer (e.g., PBS).
-
Alkyne-functionalized probe (e.g., alkyne-biotin or a fluorescent alkyne) stock solution in a biocompatible solvent like DMSO.
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 50 mM in water).
-
Copper-stabilizing ligand (e.g., THPTA) stock solution.
-
Reducing agent: Sodium ascorbate stock solution (e.g., 250 mM in water, freshly prepared).[10]
Procedure:
-
In a microcentrifuge tube, combine the azide-modified protein solution with the alkyne-functionalized probe.
-
Add the copper-stabilizing ligand to the mixture.
-
Initiate the reaction by adding the CuSO₄ solution followed by the freshly prepared sodium ascorbate solution.
-
Gently mix the reaction and incubate at room temperature for 1-4 hours.
-
The reaction progress can be monitored by techniques like LC-MS or HPLC.[8]
-
Purify the desired product from the reaction mixture using methods such as reverse-phase HPLC or size-exclusion chromatography.[8]
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol outlines the conjugation of a DBCO-functionalized molecule to an azide-modified protein.[8]
Materials:
-
Azide-modified protein in a suitable buffer (e.g., PBS).
-
Strained alkyne (e.g., DBCO)-functionalized molecule stock solution in a biocompatible solvent like DMSO.
Procedure:
-
In a microcentrifuge tube, combine the azide-modified protein solution with the strained alkyne-functionalized molecule.
-
Gently mix the reaction and incubate at room temperature. Reaction times can vary from 1 to 24 hours depending on the reactant concentrations and the specific strained alkyne used.[8]
-
The reaction progress should be monitored by LC-MS or HPLC.[8]
-
Purify the final conjugate using appropriate chromatographic techniques to remove unreacted reagents.
Conclusion and Recommendations
Both CuAAC and SPAAC are exceptionally powerful and versatile methods for bioconjugation.[10] The choice between them is ultimately dictated by the specific requirements of the experiment.
-
CuAAC is the preferred method when:
-
SPAAC is the method of choice for:
In a comparative proteomics study, CuAAC was found to have higher labeling efficiency and specificity than SPAAC for identifying O-GlcNAc modified proteins from cell lysates, suggesting its power for in vitro applications.[11] However, for most in vivo studies, the unparalleled biocompatibility of SPAAC makes it the more prudent and often necessary choice.[10] By carefully considering the quantitative data and experimental protocols presented in this guide, researchers and drug development professionals can make an informed decision to select the most appropriate click chemistry tool to advance their scientific endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chempep.com [chempep.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Click Chemistry [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: A Step-by-Step Guide to the Proper Disposal of 3-(3-Fluorophenyl)prop-2-yn-1-ol
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical reagents is paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, immediate safety and logistical information for the proper disposal of 3-(3-Fluorophenyl)prop-2-yn-1-ol, a halogenated organic compound. Adherence to these procedures is critical due to the compound's toxicity and environmental hazards.
Immediate Safety Considerations:
Before initiating any disposal procedures, it is crucial to be aware of the hazards associated with this compound. According to its Safety Data Sheet (SDS), this compound is toxic if swallowed, harmful in contact with skin, and fatal if inhaled. It is also very toxic to aquatic life with long-lasting effects. Therefore, appropriate personal protective equipment (PPE), including gloves, protective clothing, and respiratory protection, must be worn at all times when handling this chemical.
Waste Segregation and Container Management
Proper segregation of chemical waste is the first and one of the most critical steps in the disposal process. This compound is a halogenated organic compound and must be collected in a designated waste container for this category.[1]
Key Principles for Waste Segregation:
-
Halogenated vs. Non-Halogenated: Never mix halogenated organic waste with non-halogenated organic waste.[2] The disposal methods for these two categories are different, and mixing them can increase disposal costs and create a more complex waste stream to manage.[2]
-
Avoid Incompatibles: Do not mix this compound waste with incompatible materials such as strong acids, bases, or oxidizers.[3][4]
-
Solid vs. Liquid: While this compound is a solid, solutions containing this compound should be disposed of as liquid halogenated organic waste.
The following table summarizes the segregation guidelines for this compound waste:
| Waste Type | Segregation Category | Recommended Container | Incompatible Materials |
| Solid this compound | Halogenated Organic Solids | Labeled, sealed, and chemically compatible container | Strong acids, bases, oxidizers |
| Solutions of this compound in organic solvents | Halogenated Organic Liquids | Labeled, sealed, and chemically compatible solvent waste container | Strong acids, bases, oxidizers |
| Contaminated labware (e.g., pipette tips, gloves) | Solid Hazardous Waste | Labeled, sealed plastic bag or container | Liquids |
Step-by-Step Disposal Protocol
1. Waste Accumulation:
-
Designate a specific, well-ventilated area within the laboratory for the accumulation of hazardous waste. This area should be away from general lab traffic.
-
Select a waste container that is in good condition, compatible with the chemical, and has a secure, tight-fitting lid.[5]
-
The container must be clearly labeled as "Hazardous Waste" and should identify the contents, including the full chemical name "this compound" and its approximate concentration if in solution.[2][6]
2. Labeling:
-
Affix a hazardous waste label to the container before adding any waste.[3]
-
The label must include:
-
The words "Hazardous Waste"
-
The full chemical name(s) of the contents
-
The approximate percentages of each constituent
-
The date when waste was first added
-
The associated hazards (e.g., Toxic, Environmental Hazard)
-
3. Storage:
-
Keep the waste container closed at all times, except when adding waste.[3][6]
-
Store the container in a designated satellite accumulation area within the laboratory.
-
Ensure that the storage area has secondary containment to capture any potential leaks or spills.[4][7]
4. Arranging for Disposal:
-
Once the waste container is full or has been in storage for the maximum allowable time per institutional and local regulations (often not exceeding 90 days), arrange for its disposal.[3]
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[8][9][10][11] These organizations are equipped to handle the transportation and final disposal in accordance with all regulations.
-
Provide the waste disposal company with a detailed inventory of the waste, including the information from the hazardous waste label.
5. Final Disposal:
-
The licensed waste disposal company will transport the waste to an approved treatment, storage, and disposal facility (TSDF).
-
The primary disposal method for halogenated organic compounds like this compound is typically high-temperature incineration in a specialized hazardous waste incinerator.[1][12]
The following diagram illustrates the logical workflow for the proper disposal of this compound:
Caption: Disposal workflow for this compound.
By adhering to these detailed procedures, researchers can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
- 1. bucknell.edu [bucknell.edu]
- 2. 7.2 Organic Solvents [ehs.cornell.edu]
- 3. Hazardous Chemical Waste | Environmental Health and Safety | CSUSB [csusb.edu]
- 4. ehs.msstate.edu [ehs.msstate.edu]
- 5. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 6. campusoperations.temple.edu [campusoperations.temple.edu]
- 7. uwm.edu [uwm.edu]
- 8. vantagegogreen.com [vantagegogreen.com]
- 9. hwhenvironmental.com [hwhenvironmental.com]
- 10. cleanmanagement.com [cleanmanagement.com]
- 11. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 12. synquestlabs.com [synquestlabs.com]
Personal protective equipment for handling 3-(3-Fluorophenyl)prop-2-yn-1-ol
Essential Safety and Handling Guide for 3-(3-Fluorophenyl)prop-2-yn-1-ol
Disclaimer: No specific Safety Data Sheet (SDS) for this compound was located. The following guidance is based on the known hazards of its primary structural components: fluorinated aromatic compounds and acetylenic alcohols. This information should be used as a conservative starting point for risk assessment and laboratory operating procedures. Always consult with your institution's Environmental Health and Safety (EHS) department before handling this chemical.
This guide furnishes immediate, essential safety protocols, operational procedures, and disposal plans for handling this compound in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe handling and mitigate potential risks.
Hazard Identification and Classification
Based on analogous compounds, this compound is anticipated to possess the following hazards. A related compound, 2-Amino-3-(3-fluorophenyl)propan-1-ol, is classified as causing skin and eye irritation, may cause respiratory irritation, and is harmful if swallowed[1]. Propargyl alcohol, a parent compound, is known to be toxic if swallowed, inhaled, or absorbed through the skin, and can cause severe skin and eye irritation or burns[2][3][4]. Fluorinated organic compounds can be highly reactive and may have metabolic toxicity[5].
Anticipated GHS Hazard Classification:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1][6] |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation[1][6] |
| Specific Target Organ Toxicity - Single Exposure | Category 3 | H335: May cause respiratory irritation[1] |
| Flammable Liquid | Category 3 | H226: Flammable liquid and vapor[4] |
Personal Protective Equipment (PPE)
A robust PPE strategy is the primary defense against chemical exposure. The following equipment must be worn at all times when handling this compound.
| PPE Category | Specification | Rationale and Citations |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). Inspect for degradation or punctures before use. Consider double-gloving for enhanced protection. | Propargyl alcohol can be absorbed through the skin[2][7]. Fluorinated compounds also require careful glove selection[5]. |
| Eye and Face Protection | Tightly fitting chemical safety goggles. A face shield should be worn in addition to goggles when there is a significant risk of splashing. | Protects against splashes that can cause serious eye irritation or damage, a known hazard for similar compounds[1][2][4][6]. |
| Skin and Body Protection | A flame-resistant lab coat. For larger quantities or increased risk of splashing, a chemical-resistant apron or suit may be necessary. | Provides a barrier against skin contact, which can cause irritation or burns[1][3]. Propargyl alcohol is flammable[4]. |
| Respiratory Protection | Use in a well-ventilated area, preferably a certified chemical fume hood. If engineering controls are insufficient, a NIOSH-approved respirator with appropriate cartridges (e.g., organic vapor) is required. | Vapors may cause respiratory irritation[1]. Propargyl alcohol is toxic if inhaled[4][7]. |
Operational and Disposal Plans
Adherence to the following procedures is critical to minimize exposure and ensure a safe working environment.
Operational Plan: Safe Handling and Storage
-
Engineering Controls: All work with this compound must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure[5][8]. Ensure that an eyewash station and safety shower are readily accessible[6][9].
-
Handling:
-
Avoid all personal contact with the substance, including inhalation of vapors.
-
Use only non-sparking tools and take precautionary measures against static discharge, as the compound may be flammable[3].
-
-
Storage:
Spill and Emergency Procedures
-
Small Spills:
-
Restrict access to the area.
-
Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., sand, vermiculite)[1][5].
-
Collect the absorbed material into a sealed container for proper waste disposal[3][5].
-
Clean the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.
-
-
Large Spills:
-
Evacuate the area immediately.
-
Contact your institution's EHS department.
-
-
First-Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention[1][5][10].
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, seek medical attention[1][5]. For exposure to fluorinated compounds that may generate HF, application of calcium gluconate gel may be necessary after flushing[5][11].
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention[1][4][5].
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention[1][4].
-
Disposal Plan
Proper disposal of this compound and its waste is essential to protect human health and the environment[5].
-
Waste Segregation and Labeling: All waste containing this compound must be collected in clearly labeled, compatible containers. Do not mix with incompatible waste streams[5].
-
Disposal Method:
Experimental Workflow Visualization
The following diagram illustrates the key steps for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. rawsource.com [rawsource.com]
- 3. nj.gov [nj.gov]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. benchchem.com [benchchem.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. CDC - NIOSH Pocket Guide to Chemical Hazards - Propargyl alcohol [cdc.gov]
- 8. Fluorine: Hazardous effects from a single atom - Sentry Air Systems, Inc. [sentryair.com]
- 9. fishersci.com [fishersci.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]
- 12. epa.gov [epa.gov]
- 13. mcfenvironmental.com [mcfenvironmental.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
